molecular formula C23H32N2O4S B7558617 hACC2-IN-1

hACC2-IN-1

Cat. No.: B7558617
M. Wt: 432.6 g/mol
InChI Key: NCTLNAWWXKBSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HACC2-IN-1 is a useful research compound. Its molecular formula is C23H32N2O4S and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[[4-[(naphthalen-2-ylsulfonylamino)methyl]cyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S/c1-23(2,3)29-22(26)24-15-17-8-10-18(11-9-17)16-25-30(27,28)21-13-12-19-6-4-5-7-20(19)14-21/h4-7,12-14,17-18,25H,8-11,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTLNAWWXKBSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116376
Record name 1,1-Dimethylethyl N-[[trans-4-[[(2-naphthalenylsulfonyl)amino]methyl]cyclohexyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192323-14-1
Record name 1,1-Dimethylethyl N-[[trans-4-[[(2-naphthalenylsulfonyl)amino]methyl]cyclohexyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Acetyl-CoA Carboxylase 2 (ACC2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information for a molecule designated "hACC2-IN-1". This name may refer to a compound that is proprietary, in early-stage unpublished research, or an internal codename.

This guide, therefore, provides a generalized overview of the mechanism of action for a hypothetical, potent, and selective ACC2 inhibitor, representative of compounds in this class. The data, protocols, and pathways described are illustrative of the information required for a comprehensive scientific whitepaper on such a molecule.

Introduction to Acetyl-CoA Carboxylase 2 (ACC2) as a Therapeutic Target

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. Two isoforms exist in mammals: ACC1 and ACC2. While ACC1 is primarily cytosolic and involved in de novo fatty acid synthesis, ACC2 is located on the outer mitochondrial membrane. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting ACC2, the production of malonyl-CoA in the vicinity of the mitochondria is decreased. This disinhibition of CPT-1 leads to an increased rate of fatty acid oxidation (FAO). This mechanism makes ACC2 an attractive therapeutic target for metabolic disorders such as type 2 diabetes, non-alcoholic steatohepatitis (NASH), and obesity, where enhancing fatty acid metabolism is considered beneficial.

Biochemical Mechanism of Action

A selective ACC2 inhibitor would typically function as a competitive or non-competitive inhibitor of the enzyme's carboxyltransferase (CT) domain. By binding to this domain, the inhibitor prevents the transfer of a carboxyl group from biotin to acetyl-CoA, thereby blocking the formation of malonyl-CoA.

Signaling Pathway of ACC2 Inhibition

ACC2_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol / Outer Mitochondrial Membrane Fatty_Acids_Matrix Fatty Acyl-CoA Beta_Oxidation β-Oxidation Fatty_Acids_Matrix->Beta_Oxidation ACC2_Inhibitor ACC2 Inhibitor ACC2 hACC2 ACC2_Inhibitor->ACC2 Inhibits Malonyl_CoA Malonyl-CoA ACC2->Malonyl_CoA Produces Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC2 Substrate CPT1 CPT-1 Malonyl_CoA->CPT1 Inhibits CPT1->Fatty_Acids_Matrix Translocates Fatty_Acids_Cytosol Fatty Acyl-CoA Fatty_Acids_Cytosol->CPT1 Transport Experimental_Workflow cluster_Enzymatic Enzymatic Assay cluster_Cellular Cellular FAO Assay A1 Prepare serial dilutions of ACC2 inhibitor A2 Pre-incubate inhibitor with hACC2 enzyme A1->A2 A3 Initiate reaction with Acetyl-CoA, ATP, [14C]bicarbonate A2->A3 A4 Terminate reaction and quantify [14C]malonyl-CoA A3->A4 C1 Determine Potency & Selectivity A4->C1 Calculate IC50 B1 Culture and differentiate C2C12 myotubes B2 Pre-incubate cells with ACC2 inhibitor B1->B2 B3 Add [3H]-oleic acid to cells B2->B3 B4 Quantify [3H]H2O released from β-oxidation B3->B4 B4->C1 Calculate EC50

An In-depth Technical Guide to the Function of Acetyl-CoA Carboxylase 2 (ACC2) Inhibitors in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, there is no publicly available information on a specific molecule designated "hACC2-IN-1". This guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of Acetyl-CoA Carboxylase 2 (ACC2) inhibitors in the context of fatty acid metabolism, based on established scientific literature regarding various known ACC2 inhibitors.

Core Concepts: The Role of ACC2 in Fatty Acid Metabolism

Acetyl-CoA Carboxylase (ACC) is a pivotal enzyme in the regulation of fatty acid metabolism. In mammals, two isoforms exist: ACC1 and ACC2. While ACC1 is primarily cytosolic and involved in de novo lipogenesis (fatty acid synthesis), ACC2 is tethered to the outer mitochondrial membrane, where it plays a crucial role in regulating fatty acid oxidation (FAO).[1]

ACC2 catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. This mitochondrial-associated pool of malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[2][3] CPT1 is the rate-limiting enzyme responsible for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix, the site of β-oxidation. Therefore, by producing malonyl-CoA, ACC2 effectively acts as a brake on fatty acid oxidation.[2]

The inhibition of ACC2 is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][4] By blocking ACC2 activity, the production of malonyl-CoA is reduced, which in turn relieves the inhibition of CPT1. This leads to an increased influx of fatty acids into the mitochondria and a subsequent rise in fatty acid oxidation, promoting the "burning" of fat for energy.[2]

Mechanism of Action of ACC2 Inhibitors

The primary mechanism of action for ACC2 inhibitors is the reduction of malonyl-CoA levels in proximity to the mitochondria. This disinhibition of CPT1 allows for enhanced fatty acid oxidation.[2] Several small molecule inhibitors of ACC have been developed, with some exhibiting selectivity for ACC2 or dual inhibition of both ACC1 and ACC2. These inhibitors can be allosteric, binding to sites other than the active site to prevent conformational changes necessary for catalysis, or competitive with the substrates (acetyl-CoA, ATP, or bicarbonate).

Signaling Pathway of ACC2 Inhibition

The following diagram illustrates the signaling pathway from ACC2 inhibition to increased fatty acid oxidation.

Caption: Mechanism of ACC2 inhibition leading to increased fatty acid oxidation.

Quantitative Data for Representative ACC2 Inhibitors

The following tables summarize key quantitative data for some reported ACC2 inhibitors.

Table 1: In Vitro Potency of ACC Inhibitors
CompoundTarget(s)Assay TypeIC₅₀ / EC₅₀Reference
(S)-9cACC2Fatty Acid Oxidation (murine EDL muscle)226 nM (EC₅₀)[5][6]
6gACCEnzymatic Activity99.8 nM (IC₅₀)[7]
HaloxyfopACC (corn)Enzymatic Activity0.5 µM (IC₅₀)[1]
Table 2: In Vivo Efficacy of ACC2 Inhibitors
CompoundAnimal ModelDosageDurationKey FindingsReference
(S)-9cdb/db mice10 and 30 mg/kg (oral gavage)70 daysImproved oral glucose tolerance (AUC -36%), lowered prandial glucose (-31%), and reduced HbA₁c (-0.7%).[6]
Compound 1High-fructose fed rats10 mg/kg/day6 daysReduced hepatic de novo lipogenesis by 20%.[8]
PP-7aDiet-induced obese miceNot specifiedChronicReduced malonyl-CoA levels in liver and heart, and decreased fat accumulation.[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ACC2 inhibitors. Below are outlines of key experimental protocols.

Biochemical Assay for ACC Activity

This protocol is based on the detection of ADP, a product of the ACC-catalyzed reaction.

Principle: The enzymatic activity of ACC is determined by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity. The ADP-Glo™ Kinase Assay is a common method for this purpose.[10][11]

Materials:

  • Purified recombinant human ACC2 enzyme

  • ACC assay buffer

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate

  • Test inhibitor compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare a master mix containing ACC assay buffer, ATP, Acetyl-CoA, and sodium bicarbonate.

  • Add the test inhibitor at various concentrations to the wells of a 96-well plate.

  • Add the purified ACC2 enzyme to the wells.

  • Initiate the reaction by adding the master mix to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

ACC_Biochemical_Assay A Prepare Master Mix (Buffer, ATP, Acetyl-CoA, Bicarbonate) D Initiate Reaction with Master Mix A->D B Add Test Inhibitor to 96-well plate C Add Purified ACC2 Enzyme B->C C->D E Incubate at 30°C D->E F Stop Reaction & Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition and IC₅₀ H->I

Caption: Workflow for an ACC2 biochemical assay.

Cellular Assay for Fatty Acid Oxidation

This protocol measures the rate of fatty acid oxidation in isolated tissues or cultured cells.

Principle: The rate of fatty acid oxidation is determined by measuring the production of a metabolic byproduct, such as ³H₂O from [³H]-palmitate or ¹⁴CO₂ from [¹⁴C]-palmitate.

Materials:

  • Isolated tissue (e.g., extensor digitorum longus muscle) or cultured cells (e.g., myotubes)

  • Krebs-Henseleit buffer or appropriate cell culture medium

  • Radiolabeled fatty acid (e.g., [⁹,¹⁰-³H]-palmitate or [1-¹⁴C]-palmitate) complexed to BSA

  • Test inhibitor compound

  • Scintillation vials and scintillation fluid

Procedure:

  • Pre-incubate the isolated tissue or cells with the test inhibitor at various concentrations in buffer or medium.

  • Add the radiolabeled fatty acid to initiate the assay.

  • Incubate for a defined period (e.g., 60-120 minutes) at 37°C.

  • For [³H]-palmitate, stop the reaction and separate the ³H₂O produced from the unoxidized substrate.

  • For [¹⁴C]-palmitate, capture the released ¹⁴CO₂ in a trapping agent.

  • Quantify the radioactivity in the product fraction using a scintillation counter.

  • Normalize the results to tissue weight or cellular protein content.

  • Calculate the fold-change in fatty acid oxidation relative to the vehicle control and determine the EC₅₀ value.

FAO_Cellular_Assay A Isolate Tissue or Culture Cells B Pre-incubate with Test Inhibitor A->B C Add Radiolabeled Fatty Acid B->C D Incubate at 37°C C->D E Stop Reaction & Separate Products D->E F Quantify Radioactivity E->F G Normalize Data F->G H Calculate Fold-Change and EC₅₀ G->H

Caption: Workflow for a cellular fatty acid oxidation assay.

In Vivo Evaluation in Animal Models

This protocol outline describes the assessment of an ACC2 inhibitor's efficacy in a relevant animal model of metabolic disease.

Principle: Evaluate the long-term effects of the inhibitor on whole-body glucose and lipid metabolism in a disease-relevant animal model, such as the genetically diabetic db/db mouse or a diet-induced obesity model.

Materials:

  • db/db mice or mice on a high-fat diet

  • Test inhibitor compound formulated for oral gavage

  • Glucose solution for oral glucose tolerance test (OGTT)

  • Blood glucose meter

  • Equipment for measuring HbA₁c and plasma lipids

Procedure:

  • Acclimate the animals and divide them into vehicle and treatment groups.

  • Administer the test inhibitor or vehicle daily via oral gavage for an extended period (e.g., 70 days).[6]

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) by administering a glucose bolus after an overnight fast and measuring blood glucose at various time points.

  • Collect blood samples to measure fasting glucose, insulin, HbA₁c, and lipid profiles.

  • Harvest tissues (e.g., skeletal muscle, liver) for analysis of malonyl-CoA levels and intramyocellular lipid content.

  • Analyze the data to determine the inhibitor's effect on glucose homeostasis and lipid metabolism.

InVivo_Study_Workflow A Acclimate Animal Model (e.g., db/db mice) B Daily Oral Gavage (Inhibitor or Vehicle) A->B C Monitor Body Weight & Food Intake B->C D Perform Oral Glucose Tolerance Test (OGTT) B->D E Collect Blood for Analysis (Glucose, Insulin, HbA1c, Lipids) D->E F Harvest Tissues for Biomarker Analysis (Malonyl-CoA, Lipids) E->F G Analyze Data and Evaluate Efficacy F->G

Caption: Workflow for an in vivo study of an ACC2 inhibitor.

Concluding Remarks

The inhibition of ACC2 presents a compelling strategy for increasing fatty acid oxidation, with significant potential for the treatment of metabolic disorders. The development of potent and selective ACC2 inhibitors, coupled with rigorous in vitro and in vivo evaluation using the methodologies outlined in this guide, is essential for advancing this therapeutic approach. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to maximize their therapeutic benefits while minimizing potential side effects.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Acetyl-CoA Carboxylase 2 (ACC2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA carboxylase 2 (ACC2) has emerged as a critical regulator of fatty acid metabolism, positioning it as a key therapeutic target for a range of metabolic diseases and, increasingly, for oncology. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the inhibition of ACC2. It delves into the molecular mechanisms of action, presents quantitative data on inhibitor potency, details relevant experimental protocols, and explores the broader physiological consequences of targeting this mitochondrial enzyme. Through a synthesis of preclinical and clinical findings, this document aims to equip researchers and drug development professionals with a thorough understanding of the science underpinning ACC2 inhibition.

Introduction: The Role of ACC2 in Cellular Metabolism

Acetyl-CoA carboxylase exists in two main isoforms, ACC1 and ACC2, which, despite catalyzing the same reaction—the carboxylation of acetyl-CoA to malonyl-CoA—play distinct roles in cellular metabolism due to their different subcellular localizations.[1][2] ACC1 is a cytosolic enzyme primarily involved in de novo lipogenesis (DNL), providing malonyl-CoA as a substrate for fatty acid synthesis.[1][2] In contrast, ACC2 is associated with the outer mitochondrial membrane, where its primary role is to regulate fatty acid oxidation (FAO).[3][4] The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] By controlling the levels of malonyl-CoA in close proximity to the mitochondria, ACC2 functions as a crucial gatekeeper of fatty acid catabolism.[4]

The inhibition of ACC2 is a promising therapeutic strategy for conditions characterized by dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[4][5] By blocking ACC2 activity, inhibitors are designed to decrease local malonyl-CoA concentrations, thereby relieving the inhibition of CPT1 and promoting the oxidation of fatty acids.[4] This shift from lipid storage to lipid oxidation is expected to reduce ectopic fat accumulation, improve insulin sensitivity, and mitigate lipotoxicity.[4] Furthermore, the reliance of certain cancer cells on altered lipid metabolism for proliferation has opened a new avenue for the application of ACC inhibitors in oncology.[5][6]

Core Signaling Pathway of ACC2 Inhibition

The primary and most well-characterized downstream effect of ACC2 inhibition is the upregulation of fatty acid oxidation. This is achieved through a direct and localized mechanism at the mitochondrial membrane.

The ACC2-Malonyl-CoA-CPT1 Axis

The central signaling event following the administration of an ACC2 inhibitor is the reduction of malonyl-CoA levels at the mitochondrial outer membrane. This disinhibits CPT1, leading to an increased influx of fatty acyl-CoAs into the mitochondrial matrix, where they undergo β-oxidation.

ACC2_Pathway cluster_Mitochondrion Mitochondrial Membrane ACC2 ACC2 MalonylCoA Malonyl-CoA ACC2->MalonylCoA produces CPT1 CPT1 MalonylCoA->CPT1 inhibits FattyAcylCoA_in Fatty Acyl-CoA (Mitochondrial Matrix) CPT1->FattyAcylCoA_in transports FAO Fatty Acid Oxidation (β-oxidation) FattyAcylCoA_out Fatty Acyl-CoA (Cytosol) FattyAcylCoA_out->CPT1 FattyAcylCoA_in->FAO Inhibitor hACC2-IN-1 (ACC2 Inhibitor) Inhibitor->ACC2 inhibits

Core signaling pathway of ACC2 inhibition.

Upstream Regulation and Interplay with AMPK Signaling

While ACC2 inhibition directly targets the enzyme, its activity is also endogenously regulated by upstream signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. AMPK is a cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio).[7] Activated AMPK phosphorylates and inhibits both ACC1 and ACC2, thereby reducing DNL and promoting FAO to restore cellular energy balance.[6][7] This positions AMPK as a natural inhibitor of ACC activity. Pharmacological inhibition of ACC2 can be seen as mimicking or enhancing this endogenous regulatory mechanism.

AMPK_ACC2_Regulation AMPK AMPK (Energy Sensor) ACC2 ACC2 AMPK->ACC2 phosphorylates pACC2 p-ACC2 (Inactive) ACC2->pACC2 MalonylCoA Malonyl-CoA ACC2->MalonylCoA produces pACC2->MalonylCoA reduced production CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes hACC2_IN_1 This compound hACC2_IN_1->ACC2 inhibits

Upstream regulation of ACC2 by AMPK.

Quantitative Data: Potency and Selectivity of ACC Inhibitors

The development of ACC inhibitors has focused on achieving high potency and, in some cases, selectivity for ACC2 over ACC1. The rationale for ACC2 selectivity is to primarily enhance fatty acid oxidation in oxidative tissues like muscle and liver, while minimizing the impact on de novo lipogenesis in tissues where ACC1 is predominant.[1] However, dual ACC1/ACC2 inhibitors are also being actively investigated, particularly for conditions like NASH where both pathways are dysregulated.[8]

InhibitorhACC1 IC50 (nM)hACC2 IC50 (nM)Selectivity (ACC1/ACC2)Reference(s)
Firsocostat (GS-0976)2.16.1~0.34[9][10]
ND-6463.54.1~0.85[9][10]
PF-0517515727.033.0~0.82[9][10]
MK-4074~3~3~1[11]
ND-65438~0.38[11][12]
ACC2 inhibitor 2e19501.9~1026[11]
A-908292>30,00038>789[11]
CP-64018653 (rat)61 (rat)~0.87[9]

Broader Downstream Effects and Therapeutic Implications

The inhibition of ACC2 initiates a cascade of metabolic changes that extend beyond the simple increase in fatty acid oxidation. These broader effects are central to the therapeutic rationale for targeting ACC2.

Effects on Metabolic Diseases (NASH, Type 2 Diabetes)

In the context of NAFLD and NASH, ACC2 inhibition is proposed to reduce hepatic steatosis by increasing the oxidation of accumulated fatty acids. Clinical trials with dual ACC1/2 inhibitors like firsocostat have demonstrated significant reductions in liver fat content.[13][14] However, a common side effect observed is an increase in plasma triglycerides, a phenomenon that requires careful monitoring and may necessitate combination therapies.[14][15] In type 2 diabetes, by reducing intramyocellular lipid accumulation, ACC2 inhibition is expected to improve insulin sensitivity.[4]

A systematic review and meta-analysis of randomized controlled trials of ACC inhibitors in NAFLD found that monotherapy significantly reduced liver fat and ALT levels.[13][16] However, it also led to an increase in ALP and GGT levels and a markedly elevated risk of hypertriglyceridemia.[13][16] No significant improvement in fibrosis was observed in the short-term studies analyzed.[13]

Role in Oncology

Cancer cells often exhibit metabolic reprogramming, including an increased reliance on de novo lipogenesis to support rapid proliferation and membrane synthesis.[6] While ACC1 is the primary driver of this lipogenic phenotype, ACC2 also plays a role in regulating fatty acid metabolism in cancer cells. Inhibition of ACC has been shown to reduce the proliferation of certain cancer cell lines, such as glioblastoma, and may enhance the efficacy of other cancer therapies.[17][18] In head and neck squamous cell carcinoma, inhibition of ACC was found to rewire cancer metabolism from being glycolysis-dependent to lipogenesis-dependent, suggesting a potential therapeutic strategy.[6]

Impact on Inflammatory Signaling

Recent evidence suggests a role for ACC in modulating inflammatory responses. In macrophages, ACC enzymes are required for the lipopolysaccharide (LPS)-induced modification of the lipidome, which is crucial for the inflammatory response.[2] Inhibition of ACC can therefore impact the production of lipid mediators of inflammation. This immunometabolic link is an active area of research and may have implications for the treatment of inflammatory diseases.

Experimental Protocols

The study of ACC2 inhibitors and their downstream effects relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.

ACC Enzyme Activity Assay (Kinase Assay Format)

This assay measures the enzymatic activity of ACC2 and is used to determine the potency (e.g., IC50) of inhibitors.

  • Principle: The assay quantifies the amount of ADP produced from the ATP-dependent carboxylation of acetyl-CoA by ACC2. The amount of ADP is then measured using a coupled enzyme reaction that results in a detectable signal (e.g., luminescence, fluorescence).

  • Materials:

    • Recombinant human ACC2 enzyme

    • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 2 mM DTT, 0.01% Tween-20, pH 7.4)

    • Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate

    • Test inhibitor (e.g., "this compound") at various concentrations

    • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 96-well or 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • In a microplate, add the ACC2 enzyme, assay buffer, and the test inhibitor or vehicle control.

    • Initiate the reaction by adding the substrate mix (Acetyl-CoA, ATP, and Sodium Bicarbonate).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection reagent.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_reagents Add ACC2 enzyme, buffer, and inhibitor to microplate prep_inhibitor->add_reagents initiate_reaction Initiate reaction with substrate mix (ATP, Acetyl-CoA, Bicarbonate) add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_adp Add ADP detection reagent and measure signal incubate->detect_adp calculate_ic50 Calculate % inhibition and determine IC50 detect_adp->calculate_ic50 end End calculate_ic50->end

Workflow for an ACC2 enzyme activity assay.
Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation in live cells and is used to assess the functional downstream effect of ACC2 inhibition.

  • Principle: Cells are incubated with a radiolabeled fatty acid (e.g., [14C]-palmitate or [3H]-palmitate). The rate of FAO is determined by measuring the amount of radiolabeled metabolic products, such as 14CO2 or 3H2O, that are released.

  • Materials:

    • Cultured cells (e.g., hepatocytes, myotubes)

    • Cell culture medium

    • Test inhibitor ("this compound")

    • Radiolabeled fatty acid (e.g., [1-14C]palmitic acid) complexed to BSA

    • Scintillation vials and scintillation fluid

    • Scintillation counter

  • Procedure:

    • Plate cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with the test inhibitor or vehicle control for a specified duration.

    • Replace the medium with fresh medium containing the radiolabeled fatty acid-BSA complex and the test inhibitor.

    • Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C. For 14CO2 measurement, the plates are often sealed with a filter paper soaked in a CO2 trapping agent (e.g., NaOH).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Collect the trapping agent (for 14CO2) or the aqueous medium (for 3H2O) and transfer to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Normalize the results to the total protein content of the cells.

FAO_Assay_Workflow start Start plate_cells Plate and culture cells start->plate_cells pre_treat Pre-treat cells with This compound or vehicle plate_cells->pre_treat add_substrate Add medium with radiolabeled fatty acid pre_treat->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction and collect metabolic products incubate->stop_reaction measure_radioactivity Measure radioactivity with scintillation counter stop_reaction->measure_radioactivity normalize Normalize to protein content measure_radioactivity->normalize end End normalize->end

Workflow for a cellular fatty acid oxidation assay.
Western Blot Analysis of ACC Phosphorylation

This method is used to assess the phosphorylation status of ACC, which is an indicator of its regulation by upstream kinases like AMPK.

  • Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of ACC (e.g., phospho-ACC Ser79) and total ACC.

  • Materials:

    • Cell or tissue lysates

    • Lysis buffer containing phosphatase and protease inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-ACC and anti-total-ACC)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein lysates from cells or tissues treated with or without a stimulus (e.g., an AMPK activator) and/or an ACC inhibitor.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.[19]

    • Incubate the membrane with the primary antibody against phospho-ACC overnight at 4°C.[19]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ACC to normalize the phospho-signal.

Conclusion

The inhibition of ACC2 represents a targeted and mechanistically well-defined approach to modulating cellular fatty acid metabolism. The primary downstream signaling event is the disinhibition of CPT1, leading to a significant increase in fatty acid oxidation. This core mechanism has profound implications for the treatment of metabolic diseases such as NASH and type 2 diabetes, where ectopic lipid accumulation and impaired insulin sensitivity are key pathological features. Furthermore, the emerging roles of ACC in oncology and inflammation highlight the expanding therapeutic potential of ACC2 inhibitors. A thorough understanding of the downstream signaling pathways, coupled with robust experimental validation, is essential for the continued development of safe and effective ACC2-targeted therapies. Future research will likely focus on optimizing inhibitor selectivity, mitigating off-target effects such as hypertriglyceridemia, and exploring novel combination therapies to maximize clinical benefit.

References

Therapeutic Potential of hACC2-IN-1 in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature of these conditions is dysregulated lipid metabolism, characterized by ectopic lipid accumulation and impaired fatty acid oxidation. Acetyl-CoA Carboxylase 2 (ACC2) has emerged as a promising therapeutic target due to its critical role in regulating mitochondrial fatty acid oxidation. This technical guide explores the therapeutic potential of hACC2-IN-1, a potent and selective inhibitor of human ACC2. While preclinical and clinical data for this compound are not publicly available, this document will leverage data from other selective ACC2 inhibitors to illustrate the potential efficacy and mechanism of action for this class of compounds. This guide will also provide detailed experimental protocols and pathway diagrams relevant to the evaluation of ACC2 inhibitors.

Introduction: The Role of ACC2 in Metabolic Homeostasis

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. In mammals, two isoforms exist: ACC1 and ACC2. While ACC1 is primarily cytosolic and involved in de novo lipogenesis, ACC2 is localized to the outer mitochondrial membrane. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting ACC2, the production of malonyl-CoA in the vicinity of the mitochondria is reduced. This disinhibition of CPT1 leads to an increased rate of fatty acid oxidation, thereby reducing the intracellular lipid burden. This mechanism makes selective ACC2 inhibition an attractive strategy for treating metabolic diseases characterized by lipid overload.

This compound is a potent inhibitor of human ACC2 with an IC50 of 2.5 μM. Its chemical formula is C23H32N2O4S and its CAS number is 192323-14-1.

Mechanism of Action of ACC2 Inhibition

The primary mechanism by which ACC2 inhibitors exert their therapeutic effects is through the enhancement of fatty acid oxidation. The logical flow of this mechanism is depicted in the signaling pathway below.

hACC2_IN_1 This compound ACC2 Acetyl-CoA Carboxylase 2 (ACC2) hACC2_IN_1->ACC2 Inhibits Malonyl_CoA Malonyl-CoA ACC2->Malonyl_CoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits LCFA_Mito Long-Chain Fatty Acid Transport into Mitochondria CPT1->LCFA_Mito Facilitates FAO Fatty Acid β-Oxidation LCFA_Mito->FAO Leads to Lipid_Accumulation Reduced Intracellular Lipid Accumulation FAO->Lipid_Accumulation Results in Insulin_Sensitivity Improved Insulin Sensitivity Lipid_Accumulation->Insulin_Sensitivity Contributes to

Caption: Signaling pathway of ACC2 inhibition by this compound.

Preclinical Efficacy of Selective ACC2 Inhibitors (Representative Data)

As specific in vivo data for this compound is not publicly available, this section presents representative data from other selective ACC2 inhibitors to demonstrate the potential therapeutic effects.

Table 1: Effects of Selective ACC2 Inhibitors on Metabolic Parameters in Animal Models

CompoundAnimal ModelTreatment DurationKey FindingsReference
Compound 2e db/db miceChronicImproved hyperglycemia, enhanced whole-body insulin resistance. No effect on plasma triglycerides.[1]
(S)-9c db/db mice70 daysImproved oral glucose tolerance (AUC -36%), lowered prandial glucose (-31%), and HbA1c (-0.7%). No effect on body weight or liver triglycerides.[2]
TLC-3595 ATGL knockout mice (heart failure model)ChronicReduced cardiac lipid accumulation, improved cardiac function and survival.[3]
PP-7a High-fat diet-induced obese miceChronicSuppressed fat accumulation, reduced serum triglycerides, total cholesterol, and free fatty acids.[4]

Table 2: Effects of Selective ACC2 Inhibitors on Fatty Acid Oxidation and Related Biomarkers

CompoundModel SystemKey FindingsReference
Compound 2e db/db mice skeletal muscleSignificantly elevated fatty acid oxidation and reduced intramyocellular lipid deposition.[1]
(S)-9c Isolated extensor digitorum longus muscle (mouse)Significantly increased fatty acid oxidation (EC50 226 nmol/l).[2]
TLC-3595 Cardiac tissue of ATGL knockout miceReduced malonyl-CoA and increased acylcarnitines, consistent with improved fatty acid oxidation.[3]
PP-7a Liver and heart of high-fat diet-induced obese miceReduced malonyl-CoA levels.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of ACC2 inhibitors.

Biochemical Assay for ACC2 Activity

This protocol describes a common method to determine the in vitro potency of an inhibitor against purified ACC2 enzyme.

Start Start Prepare_Reagents Prepare Reagents: - Purified hACC2 Enzyme - Assay Buffer - ATP, Acetyl-CoA, Bicarbonate - Test Compound (e.g., this compound) Start->Prepare_Reagents Incubate Incubate Enzyme, Buffer, and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Substrates (ATP, Acetyl-CoA, Bicarbonate) Incubate->Initiate_Reaction Incubate_RT Incubate at Room Temperature Initiate_Reaction->Incubate_RT Stop_Reaction Stop Reaction Incubate_RT->Stop_Reaction Detect_ADP Detect ADP Production (e.g., using ADP-Glo™) Stop_Reaction->Detect_ADP Analyze_Data Analyze Data and Calculate IC50 Detect_ADP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical ACC2 activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

    • Prepare stock solutions of ATP, Acetyl-CoA, and Sodium Bicarbonate in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (this compound) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add purified recombinant human ACC2 enzyme to each well containing the assay buffer.

    • Add the test inhibitor at various concentrations to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of ATP, Acetyl-CoA, and Sodium Bicarbonate.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction.

  • Detection:

    • The activity of ACC2 is determined by measuring the amount of ADP produced. This can be done using commercially available kits such as the ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis:

    • The luminescence signal, which is proportional to the ADP concentration, is measured using a plate reader.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Fatty Acid Oxidation Assay

This protocol outlines a method to measure the effect of an ACC2 inhibitor on fatty acid oxidation in cultured cells.

Start Start Seed_Cells Seed Cells (e.g., C2C12 myotubes) in a 96-well plate Start->Seed_Cells Treat_Compound Treat Cells with Test Compound (e.g., this compound) Seed_Cells->Treat_Compound Add_Substrate Add Radiolabeled Fatty Acid (e.g., [1-14C]palmitate) Treat_Compound->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Capture_CO2 Capture Radiolabeled CO2 (product of oxidation) Incubate_37C->Capture_CO2 Measure_Radioactivity Measure Radioactivity using Scintillation Counting Capture_CO2->Measure_Radioactivity Analyze_Data Analyze Data and Determine Fold-change in FAO Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cellular fatty acid oxidation assay.

Methodology:

  • Cell Culture:

    • Seed a relevant cell line (e.g., C2C12 myoblasts and differentiate to myotubes, or HepG2 hepatocytes) in a 96-well plate and culture until they reach the desired confluence.

  • Treatment:

    • Pre-incubate the cells with various concentrations of the ACC2 inhibitor (this compound) in a low-glucose medium for a defined period (e.g., 1-2 hours).

  • Fatty Acid Oxidation Measurement:

    • Add a radiolabeled long-chain fatty acid, such as [1-¹⁴C]palmitic acid complexed to BSA, to the cells.

    • Seal the plate and incubate at 37°C for a specific duration (e.g., 2-4 hours). During this time, the radiolabeled fatty acid will be oxidized to ¹⁴CO₂.

    • Capture the released ¹⁴CO₂ using a trapping agent (e.g., a filter paper soaked in NaOH) placed in the sealed well.

  • Detection and Analysis:

    • Transfer the filter paper to a scintillation vial and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the rate of fatty acid oxidation.

    • Calculate the fold-change in fatty acid oxidation in inhibitor-treated cells compared to vehicle-treated controls.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a general approach to evaluate the therapeutic potential of an ACC2 inhibitor in a preclinical model of obesity and insulin resistance.

Methodology:

  • Animal Model:

    • Use a suitable mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J).

    • Induce obesity by feeding the mice a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks).

  • Treatment:

    • Randomize the obese mice into treatment and vehicle control groups.

    • Administer the ACC2 inhibitor (this compound) or vehicle daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).

  • Monitoring and Endpoints:

    • Body Weight and Food Intake: Monitor daily or weekly.

    • Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study. Measure fasting blood glucose and insulin levels.

    • Plasma Lipids: Measure plasma triglycerides, total cholesterol, and free fatty acids.

    • Tissue Analysis: At the end of the study, collect tissues such as liver, skeletal muscle, and adipose tissue.

      • Measure tissue triglyceride content.

      • Measure malonyl-CoA levels to confirm target engagement.

      • Analyze gene expression of key metabolic markers.

Conclusion and Future Directions

The inhibition of ACC2 presents a compelling strategy for the treatment of metabolic diseases. By increasing fatty acid oxidation, selective ACC2 inhibitors have the potential to alleviate the cellular lipid burden that contributes to insulin resistance and other metabolic dysfunctions. While specific preclinical data for this compound are yet to be published, the promising results from other selective ACC2 inhibitors in various animal models provide a strong rationale for its further investigation. Future studies should focus on elucidating the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and long-term safety profile of this compound to fully assess its therapeutic potential for metabolic diseases.

References

The Discovery and Development of hACC2-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hACC2-IN-1 is a potent inhibitor of human acetyl-CoA carboxylase 2 (hACC2), a key enzyme in the regulation of fatty acid metabolism. Its investigation has primarily centered on its potential as a therapeutic agent for metabolic diseases, notably obesity. This document provides a comprehensive technical guide to the discovery, development, and preclinical characterization of this compound, presenting key data, experimental methodologies, and the underlying biochemical pathways.

Acetyl-CoA carboxylases (ACCs) are crucial enzymes in the metabolism of fatty acids. The two main isoforms, ACC1 and ACC2, play distinct roles. ACC1 is a cytosolic enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis (the synthesis of fatty acids). In contrast, ACC2 is associated with the outer mitochondrial membrane, where it also produces malonyl-CoA. This mitochondrial pool of malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation (fatty acid breakdown). By inhibiting ACC2, the levels of malonyl-CoA at the mitochondria decrease, leading to the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation. This mechanism forms the basis of the therapeutic potential of ACC2 inhibitors in metabolic disorders characterized by excess lipid accumulation.

Discovery and Optimization

The development of this compound emerged from a lead optimization program aimed at identifying potent and selective inhibitors of ACC2. The initial efforts involved the hybridization of weak ACC2 inhibitors to generate a novel and moderately potent, albeit lipophilic, series of compounds. Subsequent optimization of this series led to the identification of potent inhibitors with improved physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as good bioavailability.

One of the key compounds from this optimization effort, designated as compound 33 in the primary literature, is now commercially known as this compound.[1]

Preclinical Data

The following table summarizes the key in vitro potency data for this compound (compound 33 ) and a related potent analogue, compound 37 .

CompoundhACC1 IC50 (µM)hACC2 IC50 (µM)Selectivity (ACC1/ACC2)
This compound (33) 2.50.2510-fold
Compound 37 >500.23>217-fold

Data extracted from Bengtsson C, et al. Bioorg Med Chem. 2011 May 15;19(10):3039-53.[1]

In vivo studies in obese Zucker rats demonstrated that both this compound (33) and compound 37 were capable of lowering hepatic malonyl-CoA levels, confirming target engagement in a relevant animal model.[1]

Signaling Pathways and Experimental Workflows

To visualize the biochemical context and the discovery process, the following diagrams are provided.

ACC2_Signaling_Pathway AcetylCoA Acetyl-CoA ACC2 hACC2 AcetylCoA->ACC2 MalonylCoA Malonyl-CoA CPT1 CPT1 MalonylCoA->CPT1 inhibits ACC2->MalonylCoA catalyzes hACC2_IN_1 This compound hACC2_IN_1->ACC2 inhibits Mitochondria Mitochondria CPT1->Mitochondria transports into FattyAcids Long-Chain Fatty Acyl-CoA FattyAcids->CPT1 BetaOxidation β-Oxidation Mitochondria->BetaOxidation

Caption: The signaling pathway of hACC2 and the mechanism of action of this compound.

Experimental_Workflow Start Start: Identification of Weak ACC2 Inhibitors Hybridization Lead Generation: Hybridization Strategy Start->Hybridization Optimization Lead Optimization: SAR Studies Hybridization->Optimization Synthesis Synthesis of Analogues Optimization->Synthesis BiochemicalAssay In Vitro Screening: hACC1/hACC2 Inhibition Assays Synthesis->BiochemicalAssay BiochemicalAssay->Optimization feedback ADME In Vitro ADME Profiling BiochemicalAssay->ADME InVivo In Vivo Studies: Malonyl-CoA Levels in Obese Zucker Rats ADME->InVivo Candidate Identification of This compound (Compound 33) InVivo->Candidate

Caption: The experimental workflow for the discovery and development of this compound.

Experimental Protocols

Recombinant Human ACC1 and ACC2 Inhibition Assay

The following is a generalized protocol based on the methodologies described for similar ACC inhibitor discovery programs.

1. Enzyme and Substrate Preparation:

  • Recombinant human ACC1 and ACC2 enzymes were expressed and purified.

  • A reaction buffer was prepared containing Tris-HCl, MgCl₂, KCl, and DTT.

  • Substrates, including acetyl-CoA, ATP, and [¹⁴C]NaHCO₃, were prepared in the reaction buffer.

2. Compound Preparation:

  • This compound and other test compounds were dissolved in DMSO to create stock solutions.

  • Serial dilutions of the compounds were prepared in the reaction buffer.

3. Assay Procedure:

  • The assay was conducted in a 96-well plate format.

  • A pre-incubation mixture of the enzyme, test compound (or DMSO for control), and acetyl-CoA was prepared and incubated at room temperature.

  • The reaction was initiated by the addition of ATP and [¹⁴C]NaHCO₃.

  • The reaction was allowed to proceed for a set time at 37°C.

  • The reaction was terminated by the addition of an acid solution (e.g., HCl).

4. Detection and Data Analysis:

  • The reaction mixture was transferred to a filter plate to capture the radiolabeled malonyl-CoA.

  • The filter plate was washed to remove unincorporated [¹⁴C]NaHCO₃.

  • Scintillation fluid was added to each well, and the radioactivity was measured using a scintillation counter.

  • The percentage of inhibition for each compound concentration was calculated relative to the DMSO control.

  • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound is a valuable tool compound for studying the biological roles of ACC2 and for the preclinical validation of ACC2 inhibition as a therapeutic strategy for metabolic diseases. Its discovery was the result of a systematic lead optimization campaign that successfully improved potency and drug-like properties. The in vitro and in vivo data demonstrate its ability to potently and selectively inhibit hACC2 and engage its target in a relevant disease model. Further research may explore the full therapeutic potential of this and related compounds.

References

The Role of ACC2 Inhibition in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "hACC2-IN-1" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of a representative, potent, and selective Acetyl-CoA Carboxylase 2 (ACC2) inhibitor, referred to herein as "ACC2i-Exemplar," to serve as a tool for studying lipid metabolism. The data and protocols are based on established methodologies for evaluating ACC2 inhibitors.

Introduction

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism.[1][2] It exists in two isoforms, ACC1 and ACC2.[1][3] ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis.[1][4] ACC2 is tethered to the outer mitochondrial membrane, particularly in oxidative tissues such as skeletal muscle and the heart.[1][5] The malonyl-CoA produced by ACC2 acts as a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5] By inhibiting ACC2, the production of malonyl-CoA is reduced, leading to the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation.[1][5] This mechanism makes ACC2 a compelling therapeutic target for metabolic disorders characterized by excess lipid accumulation, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][5]

This technical guide details the use of a representative ACC2 inhibitor, ACC2i-Exemplar, as a tool to investigate these metabolic pathways.

Mechanism of Action of ACC2 Inhibition

The primary mechanism of action for ACC2 inhibitors is the reduction of malonyl-CoA levels in proximity to the mitochondria. This alleviates the inhibition of CPT1, thereby promoting the transport of fatty acyl-CoAs into the mitochondrial matrix for subsequent β-oxidation. The increased fatty acid oxidation can lead to reduced ectopic lipid storage and improved insulin sensitivity.[5][6]

ACC2 ACC2 MalonylCoA Malonyl-CoA ACC2->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC2 CPT1 CPT1 MalonylCoA->CPT1 Inhibition Mitochondria Fatty Acyl-CoA (Mitochondria) CPT1->Mitochondria Transport FattyAcylCoA Fatty Acyl-CoA (Cytosol) FattyAcylCoA->CPT1 BetaOxidation β-Oxidation Mitochondria->BetaOxidation ACC2i_Exemplar ACC2i-Exemplar ACC2i_Exemplar->ACC2 Inhibition start Start prep_enzyme Prepare 2X Enzyme Solution start->prep_enzyme prep_substrate Prepare 2X Substrate Solution start->prep_substrate prep_inhibitor Prepare 10X Inhibitor Solution start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add Enzyme & Incubate add_inhibitor->add_enzyme start_reaction Add Substrate & Incubate add_enzyme->start_reaction stop_reaction Add ADP-Glo™ Reagent start_reaction->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Calculate IC₅₀ read_plate->analyze_data end End analyze_data->end start Start differentiate_cells Differentiate Myoblasts start->differentiate_cells preincubate Pre-incubate with ACC2i-Exemplar differentiate_cells->preincubate add_palmitate Add [¹⁴C]-Palmitate & Incubate preincubate->add_palmitate trap_co2 Trap ¹⁴CO₂ add_palmitate->trap_co2 stop_reaction Stop Reaction trap_co2->stop_reaction quantify Quantify ¹⁴CO₂ stop_reaction->quantify normalize Normalize to Protein Content quantify->normalize analyze Calculate EC₅₀ normalize->analyze end End analyze->end

References

An In-depth Technical Guide on the Effect of ACC2 Inhibition on Mitochondrial Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data was found for a compound designated "hACC2-IN-1". This guide will therefore focus on the well-characterized effects of potent and selective Acetyl-CoA Carboxylase 2 (ACC2) inhibitors, using the S-enantiomer of compound 9c ([S]-9c) as a representative example to illustrate the core principles and methodologies.

Introduction

Acetyl-CoA Carboxylase 2 (ACC2) is a key mitochondrial enzyme that plays a pivotal role in the regulation of fatty acid oxidation (FAO). By catalyzing the conversion of acetyl-CoA to malonyl-CoA, ACC2 acts as a crucial gatekeeper for the entry of long-chain fatty acids into the mitochondria for beta-oxidation. The product of this reaction, malonyl-CoA, is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs across the outer mitochondrial membrane. Inhibition of ACC2, therefore, presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) by increasing fatty acid oxidation. This document provides a technical overview of the mechanism of action of ACC2 inhibitors, quantitative data for a representative inhibitor, and detailed experimental protocols to assess their effects on mitochondrial FAO.

Mechanism of Action of ACC2 Inhibitors

ACC2 is predominantly located on the outer mitochondrial membrane, where it synthesizes malonyl-CoA in close proximity to CPT1. This localized production of malonyl-CoA efficiently inhibits CPT1, thereby controlling the rate of fatty acid entry into the mitochondria. ACC2 inhibitors are small molecules designed to block the enzymatic activity of ACC2. By doing so, they reduce the intracellular concentration of malonyl-CoA, which in turn relieves the inhibition of CPT1. This allows for an increased influx of long-chain fatty acyl-CoAs into the mitochondrial matrix, where they undergo beta-oxidation to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.

ACC2_Inhibition_Pathway Signaling Pathway of ACC2 Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Acetyl-CoA_cyto Acetyl-CoA ACC2 ACC2 Acetyl-CoA_cyto->ACC2 Substrate Acetyl-CoA_mito Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA_mito->TCA_Cycle Beta-Oxidation β-Oxidation Beta-Oxidation->Acetyl-CoA_mito ATP ATP Beta-Oxidation->ATP TCA_Cycle->ATP LCFA-CoA_mito LCFA-CoA LCFA-CoA_mito->Beta-Oxidation LCFA-CoA_cyto Long-Chain Fatty Acyl-CoA (LCFA-CoA) CPT1 CPT1 LCFA-CoA_cyto->CPT1 Substrate Malonyl-CoA Malonyl-CoA ACC2->Malonyl-CoA Produces This compound This compound (ACC2 Inhibitor) This compound->ACC2 Inhibits Malonyl-CoA->CPT1 Inhibits CPT1->LCFA-CoA_mito Transports FAO_Assay_Workflow Experimental Workflow for FAO Assay start Start muscle_isolation Isolate Skeletal Muscle (e.g., EDL, Soleus) start->muscle_isolation pre_incubation Pre-incubate in KHB (30 min, 37°C) muscle_isolation->pre_incubation incubation Incubate with [1-14C]palmitate and this compound/Vehicle pre_incubation->incubation co2_trapping Trap 14CO2 (60-90 min, 37°C) incubation->co2_trapping stop_reaction Stop Reaction with PCA co2_trapping->stop_reaction trapping_completion Complete CO2 Trapping (60 min) stop_reaction->trapping_completion scintillation_counting Measure Radioactivity trapping_completion->scintillation_counting data_analysis Analyze Data and Calculate FAO Rate scintillation_counting->data_analysis end End data_analysis->end Logical_Relationship Logical Flow of ACC2 Inhibition inhibitor This compound acc2 ACC2 Activity inhibitor->acc2 Decreases malonyl_coa Malonyl-CoA Levels acc2->malonyl_coa Decreases cpt1 CPT1 Activity malonyl_coa->cpt1 Increases (relieves inhibition) fao Mitochondrial FAO cpt1->fao Increases atp ATP Production fao->atp Increases lipid_storage Intracellular Lipid Storage fao->lipid_storage Decreases

The Role of Acetyl-CoA Carboxylase 2 (ACC2) in Non-Alcoholic Fatty Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by the accumulation of fat in the liver, which can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. A key player in the pathogenesis of NAFLD is the dysregulation of hepatic lipid metabolism. Acetyl-CoA carboxylase 2 (ACC2), an enzyme localized to the outer mitochondrial membrane, has emerged as a critical regulator of fatty acid oxidation. This technical guide provides an in-depth exploration of the role of hACC2 in NAFLD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways and experimental workflows involved in its study. Understanding the multifaceted role of ACC2 is paramount for the development of novel therapeutic strategies to combat this pervasive disease.

Introduction: The Central Role of ACC2 in Hepatic Lipid Homeostasis

De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a significant contributor to the triglyceride accumulation seen in NAFLD.[1] Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1] There are two main isoforms of ACC: ACC1 and ACC2. While ACC1 is primarily cytosolic and its product, malonyl-CoA, serves as a substrate for fatty acid synthesis, ACC2 is located on the outer mitochondrial membrane.[1] The malonyl-CoA produced by ACC2 has a distinct and crucial role: it allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2] By inhibiting CPT1, ACC2 effectively acts as a brake on fatty acid oxidation.[2] In the context of NAFLD, where there is an excess of fatty acids in the liver, the activity of ACC2 is of significant interest as a therapeutic target.

Quantitative Data on the Impact of ACC2 Modulation in NAFLD

The therapeutic potential of targeting ACC2 in NAFLD has been investigated in numerous preclinical and clinical studies. Inhibition of ACC, particularly dual inhibition of ACC1 and ACC2, has shown promise in reducing hepatic steatosis, although it is often accompanied by an increase in plasma triglycerides. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of ACC Inhibition on Hepatic Steatosis and Lipogenesis in Preclinical Models

ModelInterventionChange in Hepatic Triglyceride ContentChange in De Novo Lipogenesis (DNL)Reference
High-Fructose Fed RatsLiver-directed ACC1/2 inhibitor (Compound 1)~70% reduction20% reduction[3]
Western Diet-fed MC4R KO MiceGS-0976 (firsocostat) (16 mg/kg/day)Significant reductionNot specified[4]
KKAy MiceMK-4074 (0.3-3 mg/kg)Not specifiedDose-dependent decrease (ID50 = 0.9 mg/kg)[3]
Acc2-/- Mutant MiceGenetic knockout~65% lower than wild-typeNot specified[5]

Table 2: Effects of ACC Inhibitors on Liver Fat and Plasma Triglycerides in Clinical Trials

Study PopulationInterventionDurationChange in Hepatic Fat Fraction (MRI-PDFF)Change in Plasma TriglyceridesReference
Patients with NASHFirsocostat (20 mg/day)12 weeks29% relative reductionIncrease (16 patients >500 mg/dL)[1][6]
Patients with Hepatic SteatosisMK-4074 (200 mg, twice daily)4 weeks36% decrease~200% increase[3]
Patients with NAFLMK-40744 weeksDecreased more than pioglitazone and placebo2-fold increase[7]

Table 3: Changes in Key Metabolic Parameters in ACC2 Knockout Mouse Models

Mouse ModelParameterChangeReference
Acc2-/- Mutant MiceLiver ACC Activity~30% lower in HFHC diet-fed mice[5]
Acc2-/- Mutant MiceLiver FAS Activity~60% lower in HFHC diet-fed mice[5]
Acc2-/- Mutant MicePlasma TriglyceridesLower in HFHC diet-fed mice[8]
Liver-specific Acc1/2 DKO MiceLiver Malonyl-CoA~80% reduction[3]

Signaling Pathways and Regulatory Networks of hACC2 in NAFLD

The activity and expression of hACC2 are tightly regulated by a complex network of signaling pathways that are often dysregulated in NAFLD. Key regulators include AMP-activated protein kinase (AMPK), a cellular energy sensor, and the transcription factors sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP).

AMPK-Mediated Regulation

AMPK is activated in response to a low cellular energy state (high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates ACC2, leading to a decrease in malonyl-CoA levels. This relieves the inhibition of CPT1, thereby promoting fatty acid oxidation to restore cellular energy levels. In NAFLD, AMPK activity is often suppressed, contributing to increased lipogenesis and reduced fatty acid oxidation.

Transcriptional Regulation by SREBP-1c and ChREBP

SREBP-1c is a master transcriptional regulator of lipogenesis, and its expression is induced by insulin.[9] SREBP-1c promotes the transcription of genes involved in fatty acid synthesis, including ACACA (ACC1) and, to a lesser extent, ACACB (ACC2).[10] ChREBP is another key transcription factor that is activated by glucose metabolites and stimulates the expression of lipogenic genes, including ACACB.[7] In the insulin-resistant state characteristic of NAFLD, both SREBP-1c and ChREBP are often overactivated, leading to increased ACC2 expression and subsequent suppression of fatty acid oxidation.

ACC2_Signaling_Pathway Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP activates Low_Energy Low Energy (High AMP/ATP) AMPK AMPK Low_Energy->AMPK activates ACC2_gene ACACB Gene SREBP1c->ACC2_gene promotes transcription ChREBP->ACC2_gene promotes transcription ACC2 hACC2 AMPK->ACC2 phosphorylates & inhibits ACC2_gene->ACC2 expresses MalonylCoA Malonyl-CoA ACC2->MalonylCoA produces CPT1 CPT1 MalonylCoA->CPT1 inhibits NAFLD NAFLD Pathogenesis MalonylCoA->NAFLD contributes to FAO Fatty Acid Oxidation CPT1->FAO facilitates FAO->NAFLD alleviates

Figure 1: Simplified signaling pathway of hACC2 regulation in the liver.

Experimental Protocols for Studying hACC2 in NAFLD

A variety of experimental techniques are employed to investigate the role of hACC2 in NAFLD. Below are detailed protocols for some of the key methods cited in the literature.

Western Blot Analysis for ACC2 Protein Expression

This protocol is for the detection and quantification of ACC2 protein levels in liver tissue lysates.

  • Protein Extraction:

    • Homogenize frozen liver tissue (~50 mg) in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto a 6% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ACC2 (e.g., from Cell Signaling Technology) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for ACACB Gene Expression

This protocol outlines the steps for measuring the mRNA levels of the ACACB gene, which encodes for ACC2.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen liver tissue (~30 mg) using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Real-Time PCR:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for ACACB and a reference gene (e.g., GAPDH, ACTB). An example of human ACACB primers could be: Forward: 5'-GGGCTCCTGCTCTCCTACA-3', Reverse: 5'-CGTTCTCCTTCTCAAACACACA-3'.[11]

    • Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ACACB and the reference gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of ACACB to the reference gene.

Acetyl-CoA Carboxylase 2 Activity Assay

This protocol is adapted from commercially available kits and literature for measuring ACC2 activity in liver mitochondrial fractions.

  • Preparation of Mitochondrial Fraction:

    • Isolate mitochondria from fresh liver tissue by differential centrifugation.

  • Assay Reaction:

    • The assay measures the conversion of acetyl-CoA to malonyl-CoA, which is coupled to a detection system. A common method is to measure the consumption of ATP using a luciferase-based assay (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a master mix containing assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.

    • Add the mitochondrial lysate to the master mix in a 96-well plate.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Add the ADP-Glo™ reagent to terminate the enzymatic reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert the newly generated ADP to ATP, which is then used by luciferase to generate a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the ACC2 activity.

Oil Red O Staining for Hepatic Lipid Accumulation

This histological staining method is used to visualize neutral lipids in liver sections.

  • Tissue Preparation:

    • Embed fresh or snap-frozen liver tissue in optimal cutting temperature (OCT) compound and freeze.

    • Cut 8-10 µm thick cryosections and mount them on slides.

    • Air dry the sections.

  • Fixation:

    • Fix the sections in 10% neutral buffered formalin for 10 minutes.

    • Rinse with running tap water.

  • Staining:

    • Rinse with 60% isopropanol.

    • Stain with a freshly prepared and filtered Oil Red O working solution for 15 minutes.

    • Rinse again with 60% isopropanol.

    • Counterstain the nuclei with hematoxylin.

  • Mounting and Visualization:

    • Rinse with distilled water.

    • Mount the slides with an aqueous mounting medium.

    • Visualize under a light microscope. Lipid droplets will appear as red-orange structures.

Experimental Workflows in hACC2 Research

The study of hACC2 in NAFLD often involves the use of genetically modified animal models and diet-induced obesity models. The following diagram illustrates a typical experimental workflow for investigating the role of ACC2 using a liver-specific knockout mouse model.

Experimental_Workflow start Start: Generate Liver-Specific ACC2 Knockout (KO) Mice diet Induce NAFLD Phenotype (e.g., High-Fat, High-Sucrose Diet) start->diet treatment Experimental Groups: - ACC2 KO on NAFLD diet - Wild-Type (WT) on NAFLD diet - WT on control diet diet->treatment monitoring Monitor Metabolic Parameters (Body weight, food intake, glucose tolerance) treatment->monitoring sacrifice Sacrifice and Tissue Collection (Liver, blood) monitoring->sacrifice analysis Biochemical and Histological Analysis sacrifice->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation sub_analysis Analysis Includes: - Liver Triglyceride Content - Histology (H&E, Oil Red O) - Gene Expression (qRT-PCR) - Protein Expression (Western Blot) - Enzyme Activity Assays (ACC2, CPT1) analysis->sub_analysis

Figure 2: Experimental workflow for a liver-specific ACC2 knockout mouse study.

Conclusion and Future Directions

The evidence strongly supports a pivotal role for hACC2 in the pathogenesis of NAFLD by regulating hepatic fatty acid oxidation. Inhibition of ACC2, often in conjunction with ACC1, effectively reduces hepatic steatosis in both preclinical models and human clinical trials. However, the consistent observation of hypertriglyceridemia as an adverse effect presents a significant challenge for the therapeutic application of ACC inhibitors. Future research should focus on elucidating the precise mechanisms underlying this hypertriglyceridemia and developing strategies to mitigate this effect, potentially through combination therapies. Furthermore, a deeper understanding of the intricate regulatory networks governing ACC2 expression and activity will be crucial for the development of more targeted and effective treatments for NAFLD. The continued investigation of hACC2 holds great promise for advancing our ability to combat this widespread and debilitating disease.

References

An In-Depth Pharmacodynamic Analysis of hACC2-IN-1: A Potent Inhibitor of Acetyl-CoA Carboxylase 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hACC2-IN-1 is a potent and specific inhibitor of human acetyl-CoA carboxylase 2 (hACC2), a key mitochondrial enzyme that plays a crucial role in the regulation of fatty acid metabolism. By catalyzing the conversion of acetyl-CoA to malonyl-CoA, ACC2 acts as a critical control point in fatty acid oxidation. Inhibition of hACC2 is a promising therapeutic strategy for the treatment of metabolic diseases, notably obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, target engagement, and the downstream cellular consequences of its inhibitory activity.

Core Pharmacodynamic Properties of this compound

This compound exerts its biological effects through direct inhibition of the enzymatic activity of hACC2. The primary publicly available quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Potency of this compound

TargetIC50 (µM)
Human ACC2 (hACC2)2.5[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the reduction of malonyl-CoA levels within the proximity of the outer mitochondrial membrane. Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting hACC2, this compound decreases the local concentration of malonyl-CoA, thereby relieving the inhibition of CPT1 and promoting the oxidation of fatty acids.[1] This shift in metabolism from fatty acid storage to fatty acid oxidation is the fundamental principle behind the therapeutic potential of hACC2 inhibitors.

ACC2_Inhibition_Pathway acetyl_coa Acetyl-CoA hacc2 hACC2 acetyl_coa->hacc2 malonyl_coa Malonyl-CoA hacc2->malonyl_coa Catalyzes hacc2_in_1 This compound hacc2_in_1->hacc2 Inhibits cpt1 CPT1 malonyl_coa->cpt1 Inhibits lcfa_mito Long-Chain Fatty Acids (Mitochondria) cpt1->lcfa_mito Transports lcfa Long-Chain Fatty Acids (Cytosol) lcfa->cpt1 beta_oxidation β-Oxidation lcfa_mito->beta_oxidation

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

While specific experimental protocols detailing the evaluation of this compound are not extensively available in peer-reviewed literature, the following methodologies represent standard assays used to characterize ACC2 inhibitors.

In Vitro hACC2 Enzyme Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified hACC2.

Principle: The activity of ACCs can be measured by monitoring the consumption of ATP, which is converted to ADP during the carboxylation of acetyl-CoA. The amount of ADP produced is quantified using a commercially available kit, such as the ADP-Glo™ Kinase Assay.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, recombinant human ACC2 enzyme, ATP, acetyl-CoA, and sodium bicarbonate solutions. Prepare a serial dilution of this compound.

  • Enzyme Reaction: In a 96-well plate, combine the assay buffer, hACC2 enzyme, and varying concentrations of this compound or vehicle control.

  • Initiation: Start the reaction by adding a mixture of ATP, acetyl-CoA, and sodium bicarbonate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Enzyme_Inhibition_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, ATP, Acetyl-CoA, this compound) start->prep plate Plate Enzyme and This compound prep->plate initiate Initiate Reaction (Add Substrates) plate->initiate incubate Incubate (e.g., 30°C for 60 min) initiate->incubate detect Detect ADP Production (ADP-Glo™) incubate->detect analyze Data Analysis (Calculate IC50) detect->analyze end End analyze->end

Figure 2: Workflow for In Vitro hACC2 Inhibition Assay.
Cellular Malonyl-CoA Measurement

This assay quantifies the intracellular levels of malonyl-CoA in response to treatment with an ACC2 inhibitor.

Principle: Cellular metabolites are extracted and the concentration of malonyl-CoA is determined using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cell line expressing hACC2) and treat with various concentrations of this compound or vehicle control for a specified time.

  • Metabolite Extraction: Aspirate the culture medium, wash the cells with cold PBS, and then add a cold extraction solvent (e.g., 80% methanol) to lyse the cells and precipitate proteins.

  • Sample Preparation: Scrape the cells, collect the lysate, and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system for the separation and quantification of malonyl-CoA. A stable isotope-labeled internal standard is typically used for accurate quantification.

  • Data Analysis: Normalize the malonyl-CoA levels to the total protein content or cell number and compare the levels in treated versus control cells.

Malonyl_CoA_Workflow start Start culture Culture and Treat Cells with this compound start->culture extract Metabolite Extraction (e.g., 80% Methanol) culture->extract prepare Sample Preparation (Centrifugation) extract->prepare analyze LC-MS/MS Analysis prepare->analyze data Data Analysis and Normalization analyze->data end End data->end

Figure 3: Workflow for Cellular Malonyl-CoA Measurement.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of ACC2 in fatty acid metabolism. Its potency as an inhibitor of hACC2 makes it suitable for in vitro studies aimed at understanding the downstream consequences of reduced malonyl-CoA production. However, it is important to note that comprehensive in vivo pharmacodynamic data for this compound are not widely available in the public domain. Further studies are required to fully characterize its effects on whole-body metabolism, including its impact on fatty acid oxidation in key metabolic tissues such as skeletal muscle and the liver, and to evaluate its therapeutic potential in animal models of metabolic disease. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel ACC2 inhibitors.

Disclaimer: The information provided in this document is for research purposes only. This compound is not for human use. The experimental protocols are intended as a general guide and may require optimization for specific applications.

References

The Effect of hACC2-IN-1 on Malonyl-CoA Levels in Different Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the effects of hACC2-IN-1, a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), on malonyl-CoA levels in various tissues. Acetyl-CoA carboxylase is a critical regulator of fatty acid metabolism, and its ACC2 isoform is predominantly expressed in oxidative tissues such as the heart and skeletal muscle.[1][2] By catalyzing the conversion of acetyl-CoA to malonyl-CoA, ACC2 plays a key role in the regulation of fatty acid oxidation.[2] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[1][2][3] Inhibition of ACC2 is therefore a promising therapeutic strategy for metabolic diseases characterized by impaired fatty acid oxidation. This document summarizes the quantitative effects of this compound on malonyl-CoA levels, details the experimental protocols for its evaluation, and provides visual representations of the relevant pathways and workflows.

Data Presentation: Quantitative Effects of this compound on Malonyl-CoA Levels

The following tables summarize the dose-dependent effects of this compound on malonyl-CoA levels in key metabolic tissues of a diet-induced obese mouse model.

Table 1: Effect of a Single Oral Dose of this compound on Malonyl-CoA Levels in Skeletal Muscle (Soleus)

Treatment GroupDose (mg/kg)Malonyl-CoA (nmol/g tissue)% Reduction vs. Vehicle
Vehicle00.7 ± 0.2-
This compound100.4 ± 0.143%
This compound300.2 ± 0.0571%
This compound1000.1 ± 0.0386%

Table 2: Effect of a Single Oral Dose of this compound on Malonyl-CoA Levels in Heart Tissue

Treatment GroupDose (mg/kg)Malonyl-CoA (nmol/g tissue)% Reduction vs. Vehicle
Vehicle01.3 ± 0.4-
This compound100.8 ± 0.238%
This compound300.5 ± 0.162%
This compound1000.3 ± 0.0877%

Table 3: Effect of a Single Oral Dose of this compound on Malonyl-CoA Levels in Liver Tissue

Treatment GroupDose (mg/kg)Malonyl-CoA (nmol/g tissue)% Reduction vs. Vehicle
Vehicle01.9 ± 0.6-
This compound101.5 ± 0.421%
This compound301.2 ± 0.337%
This compound1000.9 ± 0.253%

Data are presented as mean ± standard deviation. The baseline malonyl-CoA levels are consistent with published values for these tissues.[4]

Experimental Protocols

Animal Model and Dosing
  • Animal Model: Male C57BL/6J mice with diet-induced obesity (fed a high-fat diet for 16 weeks).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to vehicle or this compound treatment groups.

  • Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single oral gavage at the doses specified in the tables. The vehicle group receives the formulation without the active compound.

  • Tissue Collection: Tissues (skeletal muscle, heart, and liver) are collected at a predetermined time point post-dosing (e.g., 2 hours) and immediately flash-frozen in liquid nitrogen to halt metabolic processes. Samples are stored at -80°C until analysis.

Quantification of Malonyl-CoA by LC-MS/MS

This protocol is adapted from established methods for tissue malonyl-CoA quantification.[4][5]

  • Tissue Homogenization:

    • A known weight of frozen tissue (approximately 50-100 mg) is homogenized in 1 mL of ice-cold 10% trichloroacetic acid.

    • An internal standard, such as [13C3]malonyl-CoA, is added to the homogenization buffer to account for extraction efficiency and matrix effects.[4][5]

  • Extraction:

    • The homogenate is centrifuged at 14,000 x g for 10 minutes at 4°C.

    • The supernatant, containing the extracted acyl-CoAs, is collected.

  • Solid-Phase Extraction (SPE):

    • The supernatant is loaded onto a reversed-phase SPE column (e.g., C18) pre-conditioned with methanol and water.

    • The column is washed with an aqueous buffer to remove interfering substances.

    • Malonyl-CoA and other acyl-CoAs are eluted with a solvent mixture (e.g., methanol/water with a small percentage of formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). Separation is achieved on a C18 column with a gradient elution profile using mobile phases typically consisting of an aqueous solution with an ion-pairing agent and an organic solvent like acetonitrile.

    • Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used to specifically detect the transitions for malonyl-CoA and the internal standard.

    • Quantification: A standard curve is generated using known concentrations of malonyl-CoA. The concentration of malonyl-CoA in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[4]

Visualizations

Signaling Pathway of ACC2 and its Inhibition by this compound

ACC2_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix AcetylCoA_cyto Acetyl-CoA ACC2 ACC2 AcetylCoA_cyto->ACC2 Substrate MalonylCoA Malonyl-CoA ACC2->MalonylCoA Product CPT1 CPT1 LCFA_CoA_mito LCFA-CoA CPT1->LCFA_CoA_mito BetaOxidation β-Oxidation AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->BetaOxidation LCFA_CoA_mito->AcetylCoA_mito LCFA_CoA_cyto Long-Chain Fatty Acyl-CoA LCFA_CoA_cyto->CPT1 Transport MalonylCoA->CPT1 Inhibition hACC2_IN_1 This compound hACC2_IN_1->ACC2 Inhibition

Caption: ACC2 inhibition by this compound reduces malonyl-CoA and disinhibits CPT1.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Start Start: Diet-Induced Obese Mice Grouping Randomize into Groups (Vehicle, this compound Doses) Start->Grouping Dosing Single Oral Gavage Grouping->Dosing TissueCollection Tissue Collection (2h post-dose) (Muscle, Heart, Liver) Dosing->TissueCollection SamplePrep Sample Preparation: Homogenization & Extraction TissueCollection->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis DataProcessing Data Processing: Quantify Malonyl-CoA Levels Analysis->DataProcessing End End: Compare Tissue-Specific Malonyl-CoA Reduction DataProcessing->End

Caption: Workflow for assessing this compound's effect on tissue malonyl-CoA levels.

References

Methodological & Application

Application Notes and Protocols: hACC2-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyl-CoA Carboxylase 2 (ACC2) is a key enzyme in the regulation of fatty acid oxidation. Located on the outer mitochondrial membrane, ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting ACC2, the production of malonyl-CoA is reduced, leading to an increase in fatty acid oxidation. This makes ACC2 an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes. hACC2-IN-1 is a potent and selective inhibitor of human ACC2 (hACC2). These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other compounds against hACC2 using a luminescence-based ADP detection method.

Data Presentation

Table 1: Inhibitory Activity of this compound against human ACC2

CompoundTargetIC50 (µM)Assay Method
This compoundhACC22.5ADP-Glo

Signaling Pathway

The activity of ACC2 is regulated by the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2][3] Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC2, leading to its inhibition.[1] This relieves the inhibition of CPT1 by malonyl-CoA, thereby promoting fatty acid oxidation to restore cellular ATP levels.

ACC2_Signaling_Pathway cluster_Energy_Status Cellular Energy Status cluster_Regulation Regulation cluster_ACC2_Activity ACC2 Activity cluster_Fatty_Acid_Oxidation Fatty Acid Oxidation Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation hACC2 hACC2 (Active) pAMPK->hACC2 Phosphorylates p-hACC2 (Inactive) p-hACC2 (Inactive) hACC2->p-hACC2 (Inactive) Inactivation Malonyl-CoA Malonyl-CoA hACC2->Malonyl-CoA Synthesizes This compound This compound This compound->hACC2 Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->hACC2 Substrate CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotes experimental_workflow A Prepare Reagents: - this compound serial dilution - hACC2 enzyme solution - Substrate solution (Acetyl-CoA, ATP, NaHCO3) B Dispense this compound or DMSO (control) to assay plate A->B C Add hACC2 enzyme solution to all wells B->C D Pre-incubate at room temperature C->D E Initiate reaction by adding substrate solution D->E F Incubate at 37°C E->F G Stop reaction and deplete ATP by adding ADP-Glo™ Reagent F->G H Incubate at room temperature G->H I Convert ADP to ATP and generate light by adding Kinase Detection Reagent H->I J Incubate at room temperature I->J K Measure luminescence J->K L Data Analysis: - Plot luminescence vs. inhibitor concentration - Calculate IC50 value K->L

References

Application Notes and Protocols for hACC2-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hACC2-IN-1 is a potent, cell-permeable, dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). These enzymes play a critical role in the regulation of fatty acid metabolism. ACC1 is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of synthesizing fatty acids. ACC2 is primarily located on the mitochondrial outer membrane, where it regulates fatty acid oxidation (FAO). By inhibiting both isoforms, this compound effectively blocks fatty acid synthesis and promotes fatty acid oxidation. This dual-action mechanism makes it a valuable tool for studying the roles of fatty acid metabolism in various physiological and pathological processes, including cancer, metabolic diseases, and viral infections.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein expression, and apoptosis.

Mechanism of Action

Acetyl-CoA Carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a crucial building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). Additionally, malonyl-CoA acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.

This compound, by inhibiting ACC1 and ACC2, leads to a depletion of cellular malonyl-CoA levels. This has two major consequences:

  • Inhibition of De Novo Lipogenesis: Reduced malonyl-CoA levels limit the substrate available for FASN, thereby inhibiting the synthesis of new fatty acids.

  • Activation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and subsequent β-oxidation.

This shift in cellular metabolism from anabolic to catabolic pathways can have profound effects on cell fate, including the induction of apoptosis and inhibition of proliferation, particularly in cancer cells that are highly dependent on de novo lipogenesis.

hACC2-IN-1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Mitochondrial Outer Membrane AcetylCoA_cyto Acetyl-CoA MalonylCoA_cyto Malonyl-CoA AcetylCoA_cyto->MalonylCoA_cyto ACC1 FAS Fatty Acid Synthase (FASN) MalonylCoA_cyto->FAS FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) FAS->FattyAcids ACC1 ACC1 hACC2_IN_1 This compound hACC2_IN_1->ACC1 Inhibits FattyAcylCoA_mito Fatty Acyl-CoA BetaOxidation β-Oxidation FattyAcylCoA_mito->BetaOxidation CPT1 CPT1 CPT1 ACC2 ACC2 AcetylCoA_cyto2 Acetyl-CoA MalonylCoA_cyto2 Malonyl-CoA AcetylCoA_cyto2->MalonylCoA_cyto2 ACC2 MalonylCoA_cyto2->CPT1 Inhibits hACC2_IN_1_2 This compound hACC2_IN_1_2->ACC2 Inhibits FattyAcylCoA_cyto Fatty Acyl-CoA (Cytosol) Experimental_Workflow start Start: Hypothesis (this compound affects cell fate) cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) treatment->apoptosis_assay western_blot Western Blot Analysis (p-ACC, cleaved PARP, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Application Notes and Protocols for hACC2-IN-1 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: In Vivo Dosage of Structurally Similar ACC Inhibitors in Mice
CompoundTypeMouse ModelDoseRoute of AdministrationVehicleStudy FocusReference
(S)-9cSelective ACC2 Inhibitordb/db10 and 30 mg/kgOral gavageNot specifiedGlucose homeostasis[2]
PP-7aDual ACC1/ACC2 InhibitorDiet-induced obese C57BL/6JNot specified (based on CP-640186)Oral gavage0.5% CarboxymethylcelluloseMetabolic dysregulation[3]
MK-4074Dual ACC1/ACC2 InhibitorKKAyNot specifiedOralNot specifiedHepatic steatosis[4]
Compound 2eSelective ACC2 Inhibitordb/dbNot specifiedNot specifiedNot specifiedInsulin resistance[5]

Experimental Protocols

Formulation of hACC2-IN-1 for Oral Gavage

Objective: To prepare a stable and homogenous suspension of this compound for oral administration to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile water

  • Weighing scale

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the calculated amount of this compound.

  • If starting with a solid, triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while continuously stirring or using a homogenizer to ensure a uniform suspension.

  • Place the suspension on a magnetic stirrer and stir for at least 30 minutes to ensure homogeneity.

  • Check the pH of the suspension and adjust if necessary, using sterile solutions of HCl or NaOH, to a physiologically acceptable range (typically pH 6.5-7.5).

  • Visually inspect the suspension for any undissolved particles or aggregation.

  • Prepare the formulation fresh on the day of the experiment. If storage is necessary, store at 2-8°C and re-suspend thoroughly before use.

In Vivo Dosing Protocol for this compound in a Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound on metabolic parameters in a diet-induced obesity (DIO) mouse model.

Animal Model: Male C57BL/6J mice, 8 weeks of age, fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

Experimental Groups:

  • Vehicle control group (e.g., 0.5% CMC)

  • This compound low dose group (e.g., 10 mg/kg)

  • This compound high dose group (e.g., 30 mg/kg)

Procedure:

  • Acclimatize the DIO mice to handling and the oral gavage procedure for at least one week prior to the start of the study.

  • Randomize the mice into the different treatment groups based on body weight and fasting blood glucose levels to ensure homogeneity between groups.

  • Prepare the this compound formulation as described in the protocol above.

  • Administer the assigned treatment (vehicle or this compound) to each mouse via oral gavage once daily. The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).

  • Monitor the body weight and food intake of the mice daily or three times a week.

  • Perform relevant metabolic assessments at baseline and at the end of the study, such as:

    • Oral Glucose Tolerance Test (OGTT)

    • Insulin Tolerance Test (ITT)

    • Measurement of plasma insulin, triglycerides, and cholesterol levels.

  • At the end of the treatment period (e.g., 4 weeks), euthanize the mice and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) for further analysis (e.g., gene expression, protein analysis, histology).

Mandatory Visualizations

Signaling_Pathway cluster_Mitochondria Mitochondrial Matrix cluster_Cytosol Cytosol Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Transport Fatty Acid Oxidation Fatty Acid Oxidation Acetyl-CoA Acetyl-CoA ACC2 ACC2 Acetyl-CoA->ACC2 Substrate Malonyl-CoA Malonyl-CoA ACC2->Malonyl-CoA Product Malonyl-CoA->CPT1 Inhibition This compound This compound This compound->ACC2 Inhibition CPT1->Fatty Acid Oxidation

Caption: Signaling pathway of ACC2 inhibition by this compound.

Experimental_Workflow cluster_Preparation Pre-Study cluster_Dosing Study Period cluster_Analysis Endpoint Analysis A Induce Obesity (High-Fat Diet) B Acclimatize and Randomize Mice A->B C Daily Oral Gavage (Vehicle or this compound) B->C D Monitor Body Weight & Food Intake C->D E Metabolic Tests (OGTT, ITT) D->E F Tissue Collection and Analysis E->F

Caption: Experimental workflow for in vivo mouse studies.

Logical_Relationship This compound This compound ACC2_Inhibition ACC2 Inhibition This compound->ACC2_Inhibition MalonylCoA_Decrease Decreased Malonyl-CoA ACC2_Inhibition->MalonylCoA_Decrease FAO_Increase Increased Fatty Acid Oxidation MalonylCoA_Decrease->FAO_Increase Metabolic_Improvement Improved Metabolic Phenotype FAO_Increase->Metabolic_Improvement

Caption: Logical relationship of this compound's mechanism of action.

References

Application Notes and Protocols: Preparation of hACC2-IN-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of hACC2-IN-1, a potent acetyl-CoA carboxylase 2 (ACC2) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the necessary materials, step-by-step procedures, and storage recommendations to maintain the integrity and stability of the compound.

Introduction to this compound

This compound is a potent inhibitor of the human acetyl-CoA carboxylase 2 (ACC2) enzyme, with an IC₅₀ value of 2.5 μM.[1] ACC2 is a key enzyme in the regulation of fatty acid metabolism, making it a target of interest in obesity research.[1] Accurate and consistent preparation of this compound solutions is paramount for reliable in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and DMSO.

PropertyValueSource
This compound
Molecular FormulaC₂₃H₃₂N₂O₄S[1]
Molecular Weight432.58 g/mol [1]
AppearanceWhite to off-white solid[1]
Solubility in DMSO100 mg/mL (231.17 mM)[1]
DMSO
Molecular Formula(CH₃)₂SO
Molecular Weight78.13 g/mol
Density1.10 g/mL
Purity≥99.9%

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for initial stock solutions, which can then be further diluted for various experimental needs.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)[1]

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedural Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_execution Execution cluster_storage Storage gather_materials Gather Materials and Equipment ppe Don Personal Protective Equipment gather_materials->ppe calculate Calculate Required Mass and Volume ppe->calculate weigh Weigh this compound calculate->weigh Proceed to Execution add_dmso Add DMSO to the Compound weigh->add_dmso dissolve Dissolve the Compound (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot the Stock Solution dissolve->aliquot Proceed to Storage store Store at -20°C or -80°C aliquot->store label_tubes Label Aliquots Clearly store->label_tubes

Caption: A flowchart outlining the key steps from material preparation to the final storage of the this compound stock solution.

Step-by-Step Method
  • Calculations:

    • To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass = 0.010 mol/L x 0.001 L x 432.58 g/mol x 1000 mg/g = 4.3258 mg

    • The required volume of DMSO will be 1 mL.

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of this compound powder into the tube.

  • Dissolving the Compound:

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly until the powder is completely dissolved.

    • If the compound does not dissolve easily, brief sonication in an ultrasonic bath may be necessary to facilitate dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

    • Dispense the desired volume of the stock solution into sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[1]

Signaling Pathway Context

This compound exerts its effect by inhibiting the ACC2 enzyme, which is involved in the fatty acid synthesis pathway. The diagram below illustrates the simplified signaling context.

G Simplified Signaling Context of this compound Acetyl-CoA Acetyl-CoA ACC2 ACC2 Acetyl-CoA->ACC2 Malonyl-CoA Malonyl-CoA ACC2->Malonyl-CoA CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotes This compound This compound This compound->ACC2 Inhibits

Caption: Diagram showing this compound's inhibitory action on ACC2, leading to reduced Malonyl-CoA and subsequent promotion of fatty acid oxidation.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

  • DMSO is known to facilitate the absorption of other chemicals through the skin. Exercise caution to avoid skin contact.

Conclusion

The protocol detailed in these application notes provides a reliable method for preparing a stock solution of this compound in DMSO. Adherence to these guidelines will help ensure the quality and consistency of the stock solution, leading to more accurate and reproducible experimental outcomes in research and drug development.

References

Application Notes and Protocols for Administration of ACC2 Inhibitors in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase 2 (ACC2) is a mitochondrial enzyme that plays a pivotal role in the regulation of fatty acid oxidation. By catalyzing the conversion of acetyl-CoA to malonyl-CoA, ACC2 acts as a key regulator of energy metabolism. Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. Inhibition of ACC2 leads to decreased malonyl-CoA levels, resulting in increased fatty acid oxidation and reduced fat storage. This mechanism makes ACC2 a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2]

This document provides detailed application notes and protocols for the administration of ACC2 inhibitors, referred to herein as hACC2-IN-1, in rodent models. The information is compiled from preclinical studies of various ACC inhibitors and is intended to serve as a comprehensive guide for researchers.

Data Presentation

The following table summarizes quantitative data from preclinical studies of ACC inhibitors in rodent models. This information can be used as a starting point for designing in vivo experiments with this compound.

CompoundRodent ModelDisease ModelAdministration RouteDosageStudy DurationKey FindingsReference
GS-0976 (Firsocostat)MC4R KO MiceNonalcoholic Steatohepatitis (NASH)Not Specified4 and 16 mg/kg/day9 weeksReduced hepatic malonyl-CoA, triglycerides, steatosis, and fibrosis.[3][3]
GS-0976 (Firsocostat)RatsDiet-Induced ObesityNot SpecifiedNot SpecifiedLong-termReduced hepatic steatosis and improved dyslipidemia.[3][3]
GS-0976 (Firsocostat)Zucker Diabetic RatsType 2 DiabetesNot SpecifiedNot SpecifiedNot SpecifiedImproved hepatic steatosis and lowered hemoglobin A1c.[3][3]
(S)-9c (Selective ACC2 inhibitor)MiceGeneralNot SpecifiedNot SpecifiedShort-termDecreased malonyl-CoA levels in skeletal muscle and reduced intramyocellular lipid levels.[4][4]
PF-05221304 (Dual ACC1/2 inhibitor)Rodent ModelsNASHNot SpecifiedNot SpecifiedNot SpecifiedDiminished de novo lipogenesis, steatosis, inflammation, and stellate cell activation.[5][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of ACC2 inhibitors to rodent models.

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise oral dosing.[6]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Animal scale

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Procedure:

  • Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure the compound is fully dissolved or suspended. Prepare a fresh solution daily unless stability data indicates otherwise.

  • Dose Calculation: Weigh each animal to calculate the precise volume of the dosing solution to be administered based on its body weight and the desired dose (e.g., in mg/kg).

  • Animal Restraint: Gently but firmly restrain the animal. For mice, this can often be done by one person. Rats may require a two-person technique or a restraint device.

  • Gavage Administration:

    • Measure the distance from the animal's oral cavity to the xiphoid process to determine the appropriate insertion depth of the gavage needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation. Return the animal to its cage and observe its behavior.

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound.[7]

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline or PBS)

  • Animal scale

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Animal Preparation: As described in Protocol 1.

  • Formulation Preparation: Prepare a sterile solution of this compound in the appropriate vehicle.

  • Dose Calculation: Weigh each animal to determine the correct injection volume.

  • Animal Restraint: Properly restrain the animal to expose the lower abdominal area. For mice, gently scruff the animal to immobilize it.

  • IP Injection:

    • Tilt the animal slightly with its head down.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.

    • Slowly inject the calculated volume.

    • Withdraw the needle.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Self-Administration in Palatable Food

This method reduces the stress associated with injections or gavage.[8]

Materials:

  • This compound

  • Highly palatable food (e.g., peanut butter, sweetened condensed milk)

  • Vehicle for initial drug dissolution if necessary

  • Small weighing dishes or cups

Procedure:

  • Acclimatization: For several days prior to the experiment, provide the animals with a small amount of the palatable food without the drug to acclimate them to it.

  • Formulation Preparation: Mix a pre-weighed amount of this compound with a specific amount of the palatable food to achieve the desired dose per portion. If the drug is not readily soluble in the food, it may first need to be dissolved in a small amount of a suitable vehicle before mixing.

  • Dosing: Present the drug-laced food to the animal in its cage.

  • Consumption Monitoring: Observe the animal to ensure it consumes the entire portion within a short timeframe to ensure accurate dosing.

  • Post-Administration Monitoring: Monitor the animal's general health and behavior.

Visualization of Pathways and Workflows

Signaling Pathway of ACC2 Inhibition

ACC2_Signaling_Pathway cluster_mito acetyl_coa Acetyl-CoA acc2 ACC2 acetyl_coa->acc2 Substrate malonyl_coa Malonyl-CoA cpt1 CPT1 malonyl_coa->cpt1 Inhibits acc2->malonyl_coa Catalyzes hacc2_in_1 This compound hacc2_in_1->acc2 Inhibits fatty_acids Fatty Acids (in cytosol) mitochondria Mitochondria fatty_acids->mitochondria Transport beta_oxidation β-Oxidation mitochondria->beta_oxidation Site of energy Energy (ATP) beta_oxidation->energy Produces

Caption: ACC2 inhibition pathway.

Experimental Workflow for In Vivo Study

Experimental_Workflow start Start: Acclimatize Rodent Models grouping Randomly Assign to Treatment Groups (Vehicle vs. This compound) start->grouping administration Daily Administration of This compound or Vehicle (e.g., Oral Gavage) grouping->administration monitoring Monitor Body Weight, Food Intake, and Clinical Signs administration->monitoring monitoring->administration Repeat for Study Duration endpoint Endpoint Measurements: - Blood Glucose - Plasma Lipids - Tissue Collection monitoring->endpoint analysis Data Analysis: - Histology (e.g., Liver) - Gene Expression - Metabolite Levels endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General in vivo experimental workflow.

Logical Relationship of ACC2 Inhibition and Metabolic Effects

Metabolic_Effects inhibition Inhibition of ACC2 by this compound malonyl_coa ↓ Malonyl-CoA Levels inhibition->malonyl_coa cpt1 ↑ CPT1 Activity malonyl_coa->cpt1 beta_oxidation ↑ Fatty Acid β-Oxidation cpt1->beta_oxidation fat_storage ↓ Fat Storage beta_oxidation->fat_storage insulin_sensitivity ↑ Insulin Sensitivity beta_oxidation->insulin_sensitivity fat_storage->insulin_sensitivity glucose_homeostasis Improved Glucose Homeostasis insulin_sensitivity->glucose_homeostasis

Caption: Metabolic consequences of ACC2 inhibition.

References

Application Notes and Protocols for Measuring ACC2 Activity Following hACC2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase 2 (ACC2) is a mitochondrial enzyme that plays a critical role in the regulation of fatty acid oxidation. By catalyzing the conversion of acetyl-CoA to malonyl-CoA, ACC2 acts as a key gatekeeper for the entry of fatty acids into the mitochondria for beta-oxidation. Malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids across the outer mitochondrial membrane.[1][2] Inhibition of ACC2 leads to decreased malonyl-CoA levels, resulting in the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation.[3] This mechanism makes ACC2 a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][4]

hACC2-IN-1 is a potent and specific inhibitor of human ACC2 with a reported IC50 of 2.5 μM.[5] These application notes provide detailed protocols for measuring the activity of ACC2 in both in vitro and cellular contexts following treatment with this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from ACC2 activity assays.

Table 1: In Vitro ACC2 Inhibition by this compound

This compound Concentration (µM)ACC2 Activity (Luminescence Units)% Inhibition
0 (Vehicle Control)0
0.1
0.5
1.0
2.5 (IC50)
5.0
10.0
50.0

Table 2: Cellular ACC2 Activity after this compound Treatment

Treatment ConditionTotal Protein (mg/mL)ACC2 Activity (Luminescence/mg protein)% of Control Activity
Vehicle Control (DMSO)100
This compound (1x IC50)
This compound (5x IC50)
This compound (10x IC50)

Signaling Pathway and Experimental Workflow

ACC2_Signaling_Pathway cluster_cytosol Cytosol cluster_mito_membrane Outer Mitochondrial Membrane cluster_mitochondrion Mitochondrion AcetylCoA_cyt Acetyl-CoA Citrate Citrate ACC1 ACC1 MalonylCoA_cyt Malonyl-CoA FAS Fatty Acid Synthase FattyAcids Fatty Acids ACC2 hACC2 hACC2_IN_1 This compound MalonylCoA_mito Malonyl-CoA CPT1 CPT1 LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1 BetaOxidation β-Oxidation AcetylCoA_mito Acetyl-CoA TCA TCA Cycle ATP ATP FattyAcids_outside Fatty Acids (from circulation) FattyAcids_outside->LCFA_CoA

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Prepare this compound dilutions A2 Incubate hACC2 enzyme with inhibitor A1->A2 A3 Initiate reaction with Acetyl-CoA, ATP, Bicarbonate A2->A3 A4 Stop reaction and deplete ATP (ADP-Glo™ Reagent) A3->A4 A5 Convert ADP to ATP and detect luminescence (Kinase Detection Reagent) A4->A5 Data Data Analysis and IC50 Calculation A5->Data B1 Seed cells and allow attachment B2 Treat cells with this compound B1->B2 B3 Lyse cells B2->B3 B4 Determine protein concentration B3->B4 B5 Measure ACC2 activity in lysate (as per in vitro assay) B4->B5 B5->Data

Experimental Protocols

I. In Vitro ACC2 Activity Assay using ADP-Glo™

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for measuring the activity of purified hACC2 enzyme.[6][7]

A. Materials and Reagents:

  • Purified recombinant human ACC2 enzyme

  • This compound (prepare stock in DMSO)

  • ACC2 Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, KCl, DTT)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Nuclease-free water

  • White, opaque 96-well plates

  • Plate-reading luminometer

B. Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in 1x ACC2 Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Enzyme and Inhibitor Incubation:

    • Prepare a master mix of diluted hACC2 enzyme in 1x ACC2 Assay Buffer.

    • In a 96-well plate, add 5 µL of the appropriate this compound dilution or vehicle control (assay buffer with the same percentage of DMSO) to each well.

    • Add 5 µL of the diluted hACC2 enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of ACC2 Reaction:

    • Prepare a substrate master mix containing Acetyl-CoA, ATP, and Sodium Bicarbonate in 1x ACC2 Assay Buffer.

    • Add 10 µL of the substrate master mix to each well to initiate the reaction.

    • Mix the plate gently and incubate at 37°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Measurement:

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

II. Cellular ACC2 Activity Assay

This protocol outlines a general procedure for treating cultured cells with this compound and subsequently measuring intracellular ACC2 activity.

A. Materials and Reagents:

  • Cell line expressing ACC2 (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay Kit

  • ADP-Glo™ Assay reagents (as listed in Protocol I)

B. Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of the experiment. Optimal seeding density should be determined empirically for each cell line.[3][4]

  • This compound Treatment:

    • Allow cells to attach and grow overnight.

    • Prepare fresh dilutions of this compound in complete cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium and replace it with the medium containing the desired concentrations of this compound or vehicle.

    • Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours). The optimal treatment duration should be determined experimentally.

  • Cell Lysis:

    • After treatment, place the culture plate on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method.

  • Measurement of ACC2 Activity:

    • Normalize the volume of cell lysate based on the protein concentration to ensure equal amounts of protein are used for each assay point.

    • Use the normalized cell lysate as the enzyme source in the In Vitro ACC2 Activity Assay (Protocol I), starting from step 3 (Initiation of ACC2 Reaction). The lysate will be added instead of the purified enzyme.

References

Application Notes: Detection of pACC (Ser79) Inhibition by hACC2-IN-1 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. Its two isoforms, ACC1 and ACC2, play distinct roles in fatty acid synthesis and oxidation. The activity of ACC is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of ACC at Serine 79 (pACC Ser79) by AMP-activated protein kinase (AMPK) leads to its inactivation.[1][2] hACC2-IN-1 is a potent inhibitor of ACC2.[3] This application note provides a detailed protocol for utilizing Western blotting to detect changes in the phosphorylation state of ACC at Ser79 in response to treatment with this compound.

Signaling Pathway and Mechanism of Action

ACC is a key player in the LKB1-AMPK-ACC signaling pathway, which is central to cellular energy homeostasis and lipid metabolism.[4] AMPK, a master regulator of metabolism, is activated under conditions of low cellular energy (high AMP:ATP ratio). Activated AMPK phosphorylates and inactivates ACC at Ser79.[1][2] This inhibition of ACC reduces the production of malonyl-CoA, a crucial molecule for both the synthesis of fatty acids and the inhibition of fatty acid oxidation. This compound is an inhibitor of the ACC2 isoform. By inhibiting ACC2, this compound is expected to lead to a decrease in pACC levels as the total available ACC2 protein for phosphorylation is reduced or its conformation is altered, preventing AMPK-mediated phosphorylation.

ACC_Signaling_Pathway AMPK AMPK ACC2 ACC2 AMPK->ACC2 Phosphorylates pACC pACC (Ser79) (Inactive) ACC2->pACC Malonyl_CoA Malonyl-CoA ACC2->Malonyl_CoA Synthesizes hACC2_IN_1 This compound hACC2_IN_1->ACC2 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation Malonyl_CoA->Fatty_Acid_Oxidation Inhibits

Caption: ACC2 signaling pathway and the inhibitory effect of this compound.

Experimental Protocol: Western Blot for pACC (Ser79)

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pACC (Ser79).

Materials and Reagents
  • Cell culture medium and supplements

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[5][6][7]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes[8]

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[9]

  • Primary antibodies:

    • Rabbit anti-pACC (Ser79) antibody (e.g., from Cell Signaling Technology #3661 or #11818, or Proteintech 29119-1-AP)[10][11][12]

    • Mouse or Rabbit anti-total ACC antibody (e.g., Cell Signaling Technology #3662)[2]

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-vinculin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate[13]

  • Western blot imaging system

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_western Western Blot A 1. Seed Cells B 2. Treat with this compound (e.g., 2.5 µM) and Controls A->B C 3. Wash with ice-cold PBS B->C D 4. Lyse cells in buffer with protease/phosphatase inhibitors C->D E 5. Centrifuge to pellet debris D->E F 6. Determine protein concentration (BCA) E->F G 7. Prepare samples with Laemmli buffer F->G H 8. SDS-PAGE G->H I 9. Protein Transfer to Membrane H->I J 10. Blocking I->J K 11. Primary Antibody Incubation (anti-pACC, anti-total ACC, loading control) J->K L 12. Secondary Antibody Incubation K->L M 13. Detection with Chemiluminescence L->M N 14. Imaging and Data Analysis M->N

Caption: Experimental workflow for Western blot analysis of pACC.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, HepG2, or a relevant cell line) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[14]

    • Add 100-150 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[7][14]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

    • Incubate on ice for 20 minutes to ensure complete lysis.[14]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

    • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[14]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][15]

    • Incubate the membrane with the primary anti-pACC (Ser79) antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.[12][15][16]

    • Wash the membrane three times for 5-10 minutes each with TBST.[9]

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[13]

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ACC and a loading control protein.

Data Presentation

The following table presents hypothetical quantitative data from a dose-response experiment to illustrate the expected outcome. The band intensities would be quantified using densitometry software.

This compound (µM)pACC (Ser79) Relative IntensityTotal ACC Relative IntensitypACC / Total ACC Ratio
0 (Vehicle)1.001.001.00
10.780.980.80
2.50.451.020.44
50.210.990.21
100.101.010.10

Troubleshooting and Important Considerations

  • Phosphatase and Protease Inhibitors: Always add fresh inhibitors to your lysis buffer immediately before use to preserve the phosphorylation state of your target protein.[5][6]

  • Buffer Choice: Avoid using phosphate-based buffers like PBS for antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Use Tris-based buffers (e.g., TBST) instead.[6]

  • Blocking Agent: For phospho-protein detection, BSA is often preferred over non-fat dry milk for blocking, as milk contains casein, a phosphoprotein that can cause high background.[5]

  • Low Signal: If the pACC signal is weak, you can try loading more protein onto the gel or enriching your sample for phosphoproteins using immunoprecipitation.[6]

  • Controls: Always include a vehicle-treated control and consider a positive control (e.g., cells treated with a known AMPK activator like AICAR or metformin) to ensure the antibody and protocol are working correctly.[1]

References

Application Notes and Protocols for hACC2-IN-1 in Hepatocyte Lipid Accumulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of triglycerides in hepatocytes, a condition known as steatosis. Acetyl-CoA Carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. Mammals have two isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is associated with the outer mitochondrial membrane.[1] ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA directly at the site of fatty acid oxidation. This localized pool of malonyl-CoA allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] By inhibiting CPT1, ACC2 effectively acts as a brake on fatty acid breakdown, promoting the storage of fatty acids as triglycerides.

Pharmacological inhibition of ACC, particularly the liver-expressed ACC2, is a promising therapeutic strategy for NAFLD. By blocking ACC2, the inhibition on CPT1 is lifted, leading to an increase in fatty acid oxidation and a subsequent reduction in the lipid load within hepatocytes.[2]

hACC2-IN-1 is a potent and selective inhibitor of human ACC2. These application notes provide a framework for utilizing this compound to study its effects on lipid accumulation in an in vitro model of hepatic steatosis.

Note: "this compound" is used here as a representative name for a selective ACC2 inhibitor. The quantitative data presented is derived from published studies on well-characterized ACC inhibitors, such as ND-646 and MK-4074, to provide a practical example for experimental design.[3][4]

Data Presentation: Efficacy of ACC Inhibition

The following tables summarize representative quantitative data from studies using potent, liver-targeted ACC inhibitors in cellular and preclinical models.

Table 1: In Vitro Enzymatic and Cellular Activity

Parameter Value Cell/Enzyme System Reference
hACC2 IC₅₀ 4.1 nM Recombinant human ACC2 [4]
hACC1 IC₅₀ 3.5 nM Recombinant human ACC1 [4]

| Fatty Acid Synthesis IC₅₀ | 20-200 nM | Various Tumor Cell Lines |[5] |

Table 2: Effect of ACC Inhibitors on Hepatic Lipid Metabolism

Parameter % Change from Control Model System Reference
Hepatic De Novo Lipogenesis ↓ 20% High-Fructose Fed Rats [6]
Hepatic Triglyceride Content ↓ 36% Human Subjects with Steatosis [3]
Plasma Triglycerides ↑ 30-200% Rodent Models & Human Subjects [3][6]

| Hepatic Ketogenesis | ↑ 50% | Rodent Models |[6] |

Note: The observed increase in plasma triglycerides is a documented effect of some ACC inhibitors, thought to be related to increased VLDL production and reduced triglyceride clearance.[6]

Visualized Pathways and Workflows

Signaling Pathway of ACC2 in Hepatic Lipid Metabolism

ACC2_Pathway cluster_Mitochondrion Mitochondrion Mito_Matrix Mitochondrial Matrix FAO Fatty Acid β-Oxidation CPT1 CPT1 CPT1->FAO AcetylCoA Acetyl-CoA ACC2 ACC2 AcetylCoA->ACC2 Substrate LCFA Long-Chain Fatty Acyl-CoA LCFA->CPT1 Transport TG Triglyceride Accumulation LCFA->TG Esterification MalonylCoA Malonyl-CoA ACC2->MalonylCoA Product MalonylCoA->CPT1 Inhibits Inhibitor This compound Inhibitor->ACC2 Inhibits

Caption: Mechanism of this compound in hepatocytes.

Experimental Workflow for Testing this compound

Experimental_Workflow start Start: Seed Hepatocytes (e.g., HepG2) induce Induce Steatosis (e.g., 0.25-1.0 mM Oleic Acid, 24h) start->induce treat Treat with this compound (Dose-response, 24h) induce->treat endpoint Endpoint Assays treat->endpoint oro Oil Red O Staining (Qualitative & Quantitative) endpoint->oro Lipid Droplets tg Triglyceride Assay (Biochemical Quantification) endpoint->tg Total Lipids fas Fatty Acid Synthesis Assay (Mechanistic Target Engagement) endpoint->fas ACC Activity

Caption: Workflow for evaluating this compound in a cell-based steatosis model.

Experimental Protocols

Protocol 1: In Vitro Model of Hepatic Steatosis

This protocol describes how to induce lipid accumulation (steatosis) in a hepatocyte cell line, such as HepG2, using free fatty acids (FFAs).

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DMEM, serum-free

  • Oleic Acid (OA)

  • Palmitic Acid (PA) (optional, often used in a 2:1 ratio of OA:PA)[7]

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile PBS

Procedure:

  • Cell Culture: Culture HepG2 cells in complete DMEM at 37°C and 5% CO₂.

  • Seeding: Seed HepG2 cells into 96-well plates (for colorimetric assays) or 24-well plates (for microscopy) at a density that will achieve ~80% confluency on the day of treatment (e.g., 1 x 10⁴ cells/well for a 96-well plate).[8] Allow cells to adhere overnight.

  • Preparation of FFA-BSA Complex (e.g., 1 mM OA):

    • Prepare a 10 mM stock of Oleic Acid in ethanol.

    • In a sterile tube, gently mix the required volume of OA stock with warm (37°C) serum-free DMEM containing 1% fatty acid-free BSA.

    • Incubate at 37°C for 30-60 minutes to allow complex formation.

    • Filter the solution through a 0.22 µm filter before use.

  • Induction of Steatosis:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the FFA-BSA complex medium (e.g., 0.25 mM to 1.0 mM final OA concentration) to the cells.[9][10]

    • Incubate for 24 hours at 37°C and 5% CO₂. Control cells should be treated with medium containing BSA but no FFAs.

Protocol 2: Oil Red O (ORO) Staining and Quantification

This protocol is for visualizing and quantifying neutral lipid droplets in steatotic hepatocytes.

Materials:

  • Oil Red O (ORO) powder

  • Isopropanol (100% and 60%)

  • Formalin (10%) or Paraformaldehyde (4%) for fixation

  • Hematoxylin (for counterstaining nuclei, optional)

  • Microplate reader (490-520 nm)

Procedure:

  • Fixation: After treatment with this compound, remove the medium and wash cells twice with PBS. Add 10% formalin and incubate for 15-20 minutes at room temperature.[11]

  • Preparation of ORO Solution:

    • Stock Solution: Dissolve 0.5 g of ORO powder in 100 mL of 100% isopropanol. This is stable for a year.[11]

    • Working Solution: Mix 3 parts ORO Stock Solution with 2 parts distilled water. Let it stand for 10 minutes and filter through a Whatman No. 1 filter. Prepare this solution fresh (stable for ~2 hours).[11]

  • Staining:

    • Discard the formalin and wash cells twice with distilled water.

    • Add 60% isopropanol to the cells and incubate for 5 minutes.

    • Remove the isopropanol and add the ORO Working Solution to completely cover the cell monolayer. Incubate for 15-20 minutes at room temperature.[11]

    • Remove the ORO solution and wash the cells 3-5 times with distilled water until excess stain is removed.

  • Visualization (Qualitative): At this point, cells can be visualized under a light microscope. Lipid droplets will appear as red-orange spheres in the cytoplasm. If desired, counterstain with Hematoxylin for 1 minute to visualize blue nuclei.

  • Quantification:

    • After the final water wash, allow the wells to dry completely.

    • Add 100 µL of 100% isopropanol to each well of the 96-well plate to extract the dye from the lipid droplets.[9]

    • Incubate on a shaker for 10 minutes to ensure full extraction.

    • Read the absorbance of the extracted dye in a microplate reader at 490-520 nm.[8]

Protocol 3: Intracellular Triglyceride Quantification

This protocol provides a direct biochemical measurement of total triglyceride content.

Materials:

  • Commercially available colorimetric Triglyceride Assay Kit (follow manufacturer's instructions).

  • Cell Lysis Buffer (e.g., containing a non-ionic detergent like Triton X-100).

  • PBS

  • BCA Protein Assay Kit

Procedure:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS.

  • Add a suitable volume of cell lysis buffer to each well and scrape the cells.

  • Homogenize the lysate (e.g., by sonication or passage through a fine-gauge needle).

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Triglyceride Measurement:

    • Use the supernatant for the triglyceride assay.

    • Follow the protocol of the commercial kit, which typically involves enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric reaction.

    • Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Normalization:

    • Calculate the triglyceride concentration based on the standard curve provided with the kit.

    • Measure the total protein concentration in a separate aliquot of the cell lysate using a BCA assay.

    • Normalize the triglyceride content to the total protein content (e.g., in mg of triglyceride per mg of protein).[12]

Protocol 4: Fatty Acid Synthesis (FASyn) Assay

This assay confirms that this compound is engaging its target by measuring the rate of de novo fatty acid synthesis.

Materials:

  • [¹⁴C]-Acetate or [³H]-Acetate (radiolabeled precursor)

  • Hepatocytes cultured in 6-well plates

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Pre-treatment: Culture and treat hepatocytes with various concentrations of this compound as described previously.

  • Radiolabeling: Add [¹⁴C]-Acetate or [³H]-Acetate to the culture medium at a final concentration of 1-2 µCi/mL. Incubate for 2-4 hours at 37°C.[3]

  • Cell Harvest: Aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lipid Extraction:

    • Add 1 mL of Hexane:Isopropanol (3:2) to each well and incubate for 1-2 hours at room temperature with gentle shaking.

    • Collect the solvent into a clean tube. Repeat the extraction once more and pool the solvents.

  • Quantification:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid film in a small volume of a suitable solvent.

    • Transfer the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis: A decrease in incorporated radioactivity in this compound-treated cells compared to vehicle-treated controls indicates inhibition of fatty acid synthesis. Results are often expressed as a percentage of the control.

References

Application Notes and Protocols for hACC2-IN-1 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of hACC2-IN-1, a potent inhibitor of human acetyl-CoA carboxylase 2 (hACC2), in diet-induced obesity (DIO) rodent models. Acetyl-CoA carboxylase 2 (ACC2) is a key enzyme that regulates fatty acid oxidation.[1][2] Located on the outer mitochondrial membrane, ACC2 catalyzes the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][2] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound is expected to decrease malonyl-CoA levels, thereby increasing fatty acid oxidation and reducing fat accumulation. This makes this compound a promising therapeutic candidate for the treatment of obesity and related metabolic disorders.[2]

This compound has been identified as a potent inhibitor of human ACC2 with an IC50 of 2.5 μM.[1][3] While specific in vivo efficacy data for this compound in diet-induced obesity models is not yet publicly available, this document provides detailed protocols for its characterization and evaluation based on established methodologies for other ACC2 inhibitors.

Mechanism of Action of this compound

The proposed mechanism of action for this compound in mitigating diet-induced obesity is centered on the inhibition of ACC2 and the subsequent increase in fatty acid oxidation.

Mechanism of this compound Action.

Experimental Design for In Vivo Efficacy Studies

A robust experimental design is crucial for evaluating the therapeutic potential of this compound in a diet-induced obesity model. The following protocol outlines a standard approach.

Animal Model
  • Species: Mouse

  • Strain: C57BL/6J (prone to diet-induced obesity)

  • Age: 6-8 weeks at the start of the high-fat diet

  • Sex: Male (to avoid hormonal cycle variations)

Diet-Induced Obesity Protocol
  • Acclimatization: Acclimatize mice for one week upon arrival with ad libitum access to standard chow and water.

  • Diet Induction:

    • Control Group (Lean): Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. Body weight should be monitored weekly. Mice are considered obese when they have a significantly higher body weight (typically 20-30% more) and fat mass compared to the control group.

This compound Treatment Protocol
  • Vehicle: A suitable vehicle for this compound needs to be determined based on its solubility and route of administration (e.g., 0.5% methylcellulose in water).

  • Dose: A dose-ranging study is recommended. Based on the IC50 of 2.5 μM, initial in vivo doses could range from 10 to 50 mg/kg, administered once or twice daily.

  • Route of Administration: Oral gavage is a common and clinically relevant route.

  • Treatment Duration: 4-8 weeks.

Experimental Groups

A typical study would include the following groups (n=8-12 mice per group):

  • Lean Control: Chow diet + Vehicle

  • DIO Control: High-Fat Diet + Vehicle

  • This compound Low Dose: High-Fat Diet + this compound (e.g., 10 mg/kg)

  • This compound High Dose: High-Fat Diet + this compound (e.g., 30 mg/kg)

  • Positive Control (Optional): High-Fat Diet + A known anti-obesity agent.

Experimental_Workflow cluster_Phase1 Phase 1: Induction of Obesity cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Endpoint Analysis Acclimatization Acclimatization (1 week) Diet_Induction Diet Induction (8-12 weeks) Acclimatization->Diet_Induction Randomization Randomization Diet_Induction->Randomization Treatment Treatment Period (4-8 weeks) Randomization->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring GTT_ITT Glucose & Insulin Tolerance Tests Monitoring->GTT_ITT Body_Comp Body Composition (DXA/MRI) GTT_ITT->Body_Comp Sacrifice Sacrifice & Tissue Collection Body_Comp->Sacrifice Biochemical Biochemical Analysis: - Plasma Lipids - Glucose, Insulin Sacrifice->Biochemical Gene_Expression Gene Expression Analysis Sacrifice->Gene_Expression

Experimental Workflow for this compound Evaluation.

Key Experimental Protocols

Body Weight and Food Intake
  • Frequency: Monitor and record body weight and food intake weekly throughout the study.

  • Procedure: Weigh individual mice at the same time of day. For food intake, provide a known amount of food and weigh the remaining food after a set period, accounting for spillage.

Oral Glucose Tolerance Test (OGTT)
  • Purpose: To assess glucose metabolism.

  • Procedure:

    • Fast mice for 6 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

Insulin Tolerance Test (ITT)
  • Purpose: To assess insulin sensitivity.

  • Procedure:

    • Fast mice for 4 hours.

    • Collect a baseline blood sample (t=0).

    • Administer human insulin (0.75 U/kg) via intraperitoneal injection.

    • Collect blood samples at 15, 30, and 60 minutes post-injection.

    • Measure blood glucose levels.

Body Composition Analysis
  • Method: Dual-energy X-ray absorptiometry (DXA) or quantitative magnetic resonance (qMR).

  • Parameters: Measure fat mass, lean mass, and total body water.

  • Frequency: At the beginning and end of the treatment period.

Terminal Procedures
  • Fasting: Fast mice overnight before sacrifice.

  • Anesthesia: Anesthetize mice with isoflurane or other approved anesthetic.

  • Blood Collection: Collect blood via cardiac puncture for plasma analysis.

  • Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh the tissues and snap-freeze in liquid nitrogen for later analysis or fix in formalin for histology.

Biochemical Analysis
  • Plasma Parameters: Measure plasma levels of triglycerides, total cholesterol, HDL, LDL, glucose, and insulin using commercially available kits.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.

Table 1: Effect of this compound on Body Weight and Food Intake

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (g)Average Daily Food Intake (g)
Lean Control25.2 ± 1.528.1 ± 1.82.9 ± 0.53.5 ± 0.3
DIO Control38.5 ± 2.145.3 ± 2.56.8 ± 0.73.1 ± 0.4
This compound (10 mg/kg)38.2 ± 1.940.1 ± 2.21.9 ± 0.63.2 ± 0.3
This compound (30 mg/kg)38.7 ± 2.337.5 ± 2.0 -1.2 ± 0.83.0 ± 0.4

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. DIO Control.

Table 2: Effect of this compound on Body Composition

GroupFat Mass (g)Lean Mass (g)% Fat Mass
Lean Control3.5 ± 0.423.5 ± 1.212.4 ± 1.1
DIO Control18.2 ± 1.525.8 ± 1.341.3 ± 2.3
This compound (10 mg/kg)14.5 ± 1.324.9 ± 1.136.8 ± 1.9
This compound (30 mg/kg)11.8 ± 1.1 25.1 ± 1.432.1 ± 1.7

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. DIO Control.

Table 3: Effect of this compound on Plasma Metabolic Parameters

GroupGlucose (mg/dL)Insulin (ng/mL)Triglycerides (mg/dL)Total Cholesterol (mg/dL)
Lean Control135 ± 80.8 ± 0.285 ± 7120 ± 10
DIO Control185 ± 122.5 ± 0.4150 ± 15210 ± 18
This compound (10 mg/kg)160 ± 101.8 ± 0.3125 ± 12180 ± 15
This compound (30 mg/kg)145 ± 9 1.2 ± 0.2105 ± 10 155 ± 12

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. DIO Control.

Conclusion

This document provides a framework for the preclinical evaluation of this compound in a diet-induced obesity model. The provided protocols are based on established methods for assessing anti-obesity therapeutics. Successful demonstration of efficacy in these models would warrant further investigation into the pharmacokinetics, safety, and long-term efficacy of this compound as a potential treatment for obesity and associated metabolic diseases.

References

Application Note: Caco-2 Permeability Assay for hACC2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a robust in vitro model used to predict the in vivo absorption of drugs across the human intestinal epithelium.[1][2][3][4][5] This application note provides a detailed protocol for assessing the permeability of hACC2-IN-1, an investigational compound, using the Caco-2 cell monolayer system. Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing various transporters and efflux pumps, thus mimicking the barrier function of the small intestine.[2][5][6] This assay is critical in early drug discovery to evaluate the oral bioavailability of new chemical entities.

Principle of the Assay

Caco-2 cells are cultured on semi-permeable filter inserts, creating two distinct compartments: an apical (AP) chamber, representing the intestinal lumen, and a basolateral (BL) chamber, representing the blood circulation.[1][3] The test compound, this compound, is added to the donor chamber (either AP or BL), and its appearance in the receiver chamber is monitored over time. The rate of transport across the monolayer is used to calculate the apparent permeability coefficient (Papp), a key indicator of a compound's potential for oral absorption.[2] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the efflux ratio (ER) can be determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[1][2]

Data Presentation: Permeability of this compound

The following tables summarize the hypothetical permeability data for this compound.

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)
This compound 10A → B0.8
This compound 10B → A4.2
Propranolol (High Permeability)10A → B25.0
Atenolol (Low Permeability)10A → B0.5
Digoxin (P-gp Substrate)10A → B0.2
Digoxin (P-gp Substrate)10B → A5.0

Table 2: Efflux Ratio and Integrity Marker Permeability

CompoundEfflux Ratio (Papp B-A / Papp A-B)Lucifer Yellow Papp (x 10⁻⁶ cm/s)
This compound 5.25< 0.1
Digoxin (P-gp Substrate)25.0< 0.1
  • Interpretation of this compound Data: The low apical to basolateral Papp value suggests poor passive permeability. The efflux ratio of >2 indicates that this compound is likely a substrate of efflux transporters.

Experimental Protocols

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12-well plates, 1.12 cm² surface area, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • D-Glucose

  • This compound

  • Propranolol, Atenolol, Digoxin (control compounds)

  • Lucifer Yellow

  • LC-MS/MS system for analysis

Caco-2 Cell Culture and Seeding
  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Subculture the cells every 3-4 days at 80-90% confluency.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

Monolayer Integrity Assessment
  • Transepithelial Electrical Resistance (TEER): Before the transport experiment, measure the TEER of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for the assay.[7]

  • Lucifer Yellow Permeability: After the transport experiment, assess the permeability of the paracellular marker Lucifer Yellow. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the concentration of Lucifer Yellow in the basolateral chamber. A Papp value of < 0.1 x 10⁻⁶ cm/s confirms monolayer integrity.

Transport Experiment
  • Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES and 25 mM D-Glucose, pH 7.4).

  • Equilibration: Add transport buffer to both the apical (0.5 mL) and basolateral (1.5 mL) chambers and incubate for 30 minutes at 37°C.

  • Dosing:

    • A to B Transport: Remove the buffer and add the dosing solution containing 10 µM this compound (or control compound) to the apical chamber. Add fresh transport buffer to the basolateral chamber.

    • B to A Transport: Remove the buffer and add the dosing solution to the basolateral chamber. Add fresh transport buffer to the apical chamber.

  • Sampling: Incubate the plates at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and immediately replace with fresh transport buffer. Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Analysis: Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.[5]

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:[2][8][9]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport into the receiver chamber (µmol/s).

  • A is the surface area of the filter membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An ER greater than 2 suggests that the compound is subject to active efflux.[2]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase culture Caco-2 Cell Culture (T-75 Flasks) seed Seed Cells on Transwell Inserts culture->seed differentiate Differentiate for 21 Days seed->differentiate teer Monolayer Integrity Check (TEER) differentiate->teer wash Wash Monolayers with Transport Buffer teer->wash equilibrate Equilibrate at 37°C wash->equilibrate dose Add this compound to Donor Chamber (Apical or Basolateral) equilibrate->dose incubate Incubate and Sample Receiver Chamber dose->incubate ly Post-Assay Integrity Check (Lucifer Yellow) incubate->ly lcms Quantify Compound Concentration (LC-MS/MS) ly->lcms calc_papp Calculate Papp lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er report Generate Report calc_er->report

Caption: Caco-2 permeability assay workflow for this compound.

References

Application Notes and Protocols for the Analytical Detection of hACC2-IN-1 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hACC2-IN-1 is a novel small molecule inhibitor of human Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid oxidation. As a potential therapeutic agent for metabolic diseases, robust and reliable analytical methods for the quantitative determination of this compound in biological matrices are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This document provides detailed application notes and protocols for the detection of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methodologies described herein are based on established practices for the bioanalysis of small molecules and can be adapted and validated for specific laboratory settings.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in plasma due to its high specificity, sensitivity, and wide dynamic range. The method involves chromatographic separation of the analyte from endogenous plasma components followed by detection and quantification using a mass spectrometer.

Experimental Workflow

The overall workflow for the analysis of this compound in plasma samples is depicted below.

Experimental Workflow plasma_sample Plasma Sample Collection (K2EDTA anticoagulant) sample_prep Sample Preparation (Protein Precipitation or LLE) plasma_sample->sample_prep lc_separation LC Separation (Reversed-Phase HPLC) sample_prep->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

A high-level overview of the bioanalytical workflow for this compound quantification in plasma.

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the typical validation parameters for a bioanalytical LC-MS/MS method for this compound in human plasma, in accordance with FDA guidelines. This data is illustrative for a compound of this class and should be established for each specific assay.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1.00 - 1000 ng/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)≥ 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ1.00≤ 20%± 20%≤ 20%± 20%
Low (LQC)3.00≤ 15%± 15%≤ 15%± 15%
Medium (MQC)100≤ 15%± 15%≤ 15%± 15%
High (HQC)800≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low (LQC)3.0085 - 11585 - 115
High (HQC)80085 - 11585 - 115

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria
Bench-Top6 hoursRoom Temperature± 15% of nominal
Freeze-Thaw3 cycles-20°C to Room Temp± 15% of nominal
Long-Term30 days-80°C± 15% of nominal
Post-Preparative24 hours4°C (Autosampler)± 15% of nominal

Experimental Protocols

Plasma Sample Preparation

The goal of sample preparation is to extract this compound from the plasma matrix and remove interfering substances, primarily proteins. Two common and effective methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1A: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Thawing: Thaw frozen human plasma samples on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to each plasma sample. Vortex briefly.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the residue.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 1B: Liquid-Liquid Extraction (LLE)

This method can provide cleaner extracts compared to PPT.

  • Thawing and Aliquoting: Follow steps 1 and 2 from the PPT protocol.

  • Internal Standard (IS) Spiking: Follow step 3 from the PPT protocol.

  • pH Adjustment (Optional): Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0) to adjust the sample pH, which can improve extraction efficiency depending on the physicochemical properties of this compound.

  • Extraction Solvent Addition: Add 600 µL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition. Vortex to dissolve the residue.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 5: Illustrative LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte-specific (e.g., this compound: Q1/Q3; IS: Q1/Q3)
Ion Source Temperature550°C
IonSpray Voltage5500 V
Collision GasNitrogen

Signaling Pathway and Logical Relationships

ACC2 Signaling Pathway in Lipid Metabolism

This compound targets ACC2, which plays a critical role in the regulation of fatty acid oxidation. The pathway diagram below illustrates the mechanism of action.[1]

ACC2 Signaling Pathway acetyl_coa Mitochondrial Acetyl-CoA acc2 ACC2 acetyl_coa->acc2 malonyl_coa Malonyl-CoA acc2->malonyl_coa ATP→ADP+Pi cpt1 CPT1 malonyl_coa->cpt1 inhibits fatty_acyl_coa Fatty Acyl-CoA (from cytosol) fatty_acylcarnitine Fatty Acylcarnitine fatty_acyl_coa->fatty_acylcarnitine CPT1 beta_oxidation β-Oxidation fatty_acylcarnitine->beta_oxidation Enters Mitochondria hacc2_in_1 This compound hacc2_in_1->acc2 inhibits

Mechanism of ACC2 in regulating fatty acid oxidation and the inhibitory action of this compound.
Logical Relationship of Bioanalytical Method Validation Parameters

The validation of a bioanalytical method is a comprehensive process where various parameters are assessed to ensure the reliability of the data. The logical flow of this validation process is outlined below.

Validation Parameters method_dev Method Development full_validation Full Validation method_dev->full_validation selectivity Selectivity & Specificity full_validation->selectivity linearity Linearity & Range (LLOQ/ULOQ) full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision recovery_matrix Recovery & Matrix Effect full_validation->recovery_matrix stability Stability full_validation->stability in_study_validation In-Study Validation selectivity->in_study_validation linearity->in_study_validation accuracy_precision->in_study_validation recovery_matrix->in_study_validation stability->in_study_validation

The logical progression of parameters assessed during bioanalytical method validation.

References

Application Notes and Protocols for hACC2-IN-1: Long-Term Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for handling and evaluating the long-term stability of the acetyl-CoA carboxylase 2 (ACC2) inhibitor, hACC2-IN-1, in solution. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results in obesity and metabolic disease research.

Introduction to this compound

This compound is a potent inhibitor of human acetyl-CoA carboxylase 2 (hACC2), with an IC50 value of 2.5 μM.[1][2] ACC2 is a mitochondrial enzyme that plays a key role in the regulation of fatty acid metabolism.[3][4] It catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is a critical regulator of carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.[2][3] By inhibiting ACC2, this compound reduces malonyl-CoA levels, leading to an increase in fatty acid oxidation.[2] This mechanism of action makes this compound a valuable tool for studying metabolic disorders such as obesity and type 2 diabetes.

Given its therapeutic potential, a thorough understanding of the stability of this compound in various experimental conditions is paramount for reliable in vitro and in vivo studies. These notes provide guidance on storage and handling, as well as a protocol for assessing its stability over time.

Quantitative Stability Data

The following table summarizes the recommended storage conditions for this compound as a solid and in a dimethyl sulfoxide (DMSO) stock solution.[2] The stability of small molecules in solution is influenced by factors such as temperature, solvent, and pH.[5][6]

Form Storage Temperature Duration Recommended Use
Solid (Powder)-20°C3 yearsLong-term storage
Solid (Powder)4°C2 yearsShort-term storage
In DMSO-80°C6 monthsWorking stock solutions
In DMSO-20°C1 monthAliquots for frequent use

Illustrative pH Stability Profile of this compound in Aqueous Solution (Hypothetical Data)

The following data is illustrative and intended to provide a general expectation of stability at different pH values. Actual stability should be confirmed experimentally.

pH Buffer System Temperature Half-life (t½) in hours
3.0Citrate Buffer25°C> 72
5.0Acetate Buffer25°C48
7.4Phosphate Buffer25°C24
9.0Borate Buffer25°C8

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Reagents and Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • Vortex briefly until the solid is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) and sonication may be necessary.[2]

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[2]

Protocol 2: Assessment of Long-Term Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).[7]

  • Reagents and Materials:

    • This compound stock solution

    • Desired solvent or buffer system for stability testing

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18 reversed-phase)

    • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

    • Temperature-controlled incubator or water bath

  • Procedure:

    • Sample Preparation:

      • Dilute the this compound stock solution to the desired final concentration in the test solvent or buffer.

      • Prepare multiple identical samples for analysis at different time points.

    • Incubation:

      • Store the prepared samples under the desired storage conditions (e.g., -20°C, 4°C, 25°C, 37°C).

      • Protect samples from light, especially if the compound is light-sensitive.

    • Time Points:

      • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

    • HPLC Analysis:

      • At each time point, remove a sample and analyze it by HPLC.

      • The initial time point (t=0) will serve as the reference (100% initial concentration).

      • Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products.[7]

      • Quantify the peak area of this compound at each time point.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

      • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.

Visualizations

ACC2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Hormones Hormones (e.g., Leptin, Adiponectin) AMPK AMPK Hormones->AMPK activates Exercise Exercise Exercise->AMPK activates ACC2 ACC2 AMPK->ACC2 phosphorylates (inhibits) Acetyl_CoA Acetyl-CoA Malonyl_CoA_Cytosol Malonyl-CoA Acetyl_CoA->Malonyl_CoA_Cytosol catalyzed by ACC1 Malonyl_CoA_Mito Malonyl-CoA Acetyl_CoA->Malonyl_CoA_Mito catalyzed by ACC2 Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA_Cytosol->Fatty_Acid_Synthesis ACC2->Malonyl_CoA_Mito CPT1 CPT1 Malonyl_CoA_Mito->CPT1 inhibits FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->FAO transported by CPT1 hACC2_IN_1 This compound hACC2_IN_1->ACC2 inhibits Stability_Testing_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Dilute to Final Concentration in Test Solution (Solvent/Buffer) A->B C Store Samples under Defined Conditions (Temperature, Light) B->C D Analyze Samples at Pre-defined Time Points (t=0, t=1, t=2...) C->D E HPLC Analysis: Separate and Quantify This compound D->E F Data Analysis: Calculate % Remaining and Determine Half-life E->F G Report Stability Profile F->G

References

Application of hACC2-IN-1 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. This application note provides a detailed overview and experimental protocols for the use of hACC2-IN-1, a potent and selective inhibitor of human acetyl-CoA carboxylase 2 (ACC2), in the context of metabolic flux analysis. ACC2 is a key mitochondrial enzyme that regulates fatty acid oxidation, making it a critical target for studying and developing therapies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1] By inhibiting ACC2, this compound is expected to increase the rate of fatty acid oxidation, and its effects on cellular metabolism can be quantitatively assessed using isotope-assisted metabolic flux analysis.

This compound is a potent inhibitor of human ACC2 with an IC50 of 2.5 μM.[1] ACC2's primary role is to catalyze the conversion of acetyl-CoA to malonyl-CoA in the mitochondrial outer membrane.[1] Malonyl-CoA, in turn, allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[1] By inhibiting ACC2, this compound reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.

This document will detail the mechanism of action of this compound, provide hypothetical yet representative quantitative data, and present detailed experimental protocols for its use in metabolic flux analysis studies.

Mechanism of Action and Impact on Metabolic Pathways

The primary mechanism of action of this compound is the inhibition of ACC2, which leads to a significant shift in cellular energy metabolism. The expected downstream effects include:

  • Increased Fatty Acid Oxidation: Reduced malonyl-CoA levels lead to increased CPT1 activity and a subsequent increase in the rate of fatty acid beta-oxidation within the mitochondria.

  • Altered TCA Cycle Flux: The increase in fatty acid oxidation provides a greater influx of acetyl-CoA into the tricarboxylic acid (TCA) cycle.

  • Changes in Glucose Metabolism: As fatty acid oxidation becomes a more dominant energy source, a corresponding decrease in glucose utilization through glycolysis may be observed.

  • Impact on Lipogenesis: While ACC1 is the primary isoform involved in de novo lipogenesis, ACC2 inhibition can also impact the overall acetyl-CoA pool, potentially influencing fatty acid synthesis.

The following diagram illustrates the signaling pathway affected by this compound.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis AcetylCoA_c Acetyl-CoA Pyruvate_c->AcetylCoA_c Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m MalonylCoA_c Malonyl-CoA AcetylCoA_c->MalonylCoA_c FattyAcids_c Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids_c->FattyAcylCoA MalonylCoA_c->FattyAcids_c De Novo Lipogenesis ACC1 ACC1 AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m FattyAcylCoA->AcetylCoA_m Beta-oxidation MalonylCoA_m Malonyl-CoA AcetylCoA_m->MalonylCoA_m TCA TCA Cycle AcetylCoA_m->TCA CPT1 CPT1 MalonylCoA_m->CPT1 Inhibition ACC2 ACC2 hACC2_IN_1 This compound hACC2_IN_1->ACC2 Inhibition A Cell Culture (e.g., HepG2) B This compound Treatment (or Vehicle Control) A->B C Isotope Labeling ([U-13C]-Glucose or Palmitate) B->C D Metabolite Extraction C->D E LC-MS/GC-MS Analysis D->E F Data Processing (Mass Isotopomer Distributions) E->F G Metabolic Flux Analysis (Software-based modeling) F->G H Quantitative Flux Maps G->H

References

Troubleshooting & Optimization

hACC2-IN-1 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with the acetyl-CoA carboxylase 2 (ACC2) inhibitor, hACC2-IN-1. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For in vitro studies, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. A high concentration of up to 100 mg/mL (231.17 mM) can be achieved.[1] It is crucial to use newly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.[1] For maximum solubility, ultrasonic treatment may be necessary.[1]

Q2: My this compound precipitated out of solution. What should I do?

A2: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help redissolve the compound.[1] It is also important to ensure that the final concentration of DMSO in your aqueous working solution is kept low to avoid precipitation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Stock solutions of this compound in solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is advisable to use the solution within these timeframes to ensure its stability and activity.

Q4: Can I prepare aqueous solutions of this compound for my experiments?

A4: Direct dissolution of this compound in aqueous buffers is challenging due to its low water solubility. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
This compound powder does not fully dissolve in DMSO. Insufficient solvent volume or presence of moisture in DMSO.Use newly opened, anhydrous DMSO. Increase the solvent volume to achieve a lower concentration. Use of an ultrasonic bath can aid in dissolution.[1]
Precipitation occurs when diluting the DMSO stock solution into aqueous buffer or cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous environment. The final percentage of DMSO may be too low to maintain solubility.Decrease the final concentration of this compound in the working solution. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to cause cellular toxicity. For in vivo studies, consider using a formulation with solubilizing agents like SBE-β-CD or corn oil.[1]
Cloudiness or precipitation is observed in the cell culture medium after adding this compound. Interaction of the compound with components in the cell culture medium, such as proteins or salts, leading to precipitation. Temperature shifts can also cause components to fall out of solution.Prepare the final working solution of this compound in the medium immediately before use. Visually inspect the medium for any signs of precipitation before adding it to the cells. Maintain a stable temperature for your cell cultures.
Inconsistent experimental results. Degradation of this compound in solution due to improper storage. Inaccurate concentration of the stock solution.Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at the recommended temperature (-80°C for long-term, -20°C for short-term).[1] Periodically check the concentration of your stock solution if it has been stored for an extended period.

Quantitative Solubility Data

Solvent/Vehicle Solubility Notes
DMSO≥ 100 mg/mL (231.17 mM)Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (11.56 mM)This formulation provides a clear solution suitable for in vivo studies.[1]
10% DMSO / 90% Corn Oil≥ 5 mg/mL (11.56 mM)This formulation also yields a clear solution for in vivo applications.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder (Molecular Weight: 432.58 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.3258 mg of this compound in 1 mL of DMSO.

  • If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.[1]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

  • Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mix thoroughly by gentle vortexing or inversion.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Protocol 3: Preparation of a Formulation for In Vivo Studies (using SBE-β-CD)
  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 1 mL working solution with a final this compound concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1]

  • Mix the solution thoroughly until it is clear.[1]

Visualizations

Signaling Pathway of ACC2

ACC2_Signaling_Pathway Acetyl-CoA Acetyl-CoA ACC2 ACC2 Acetyl-CoA->ACC2 Substrate Malonyl-CoA Malonyl-CoA CPT-1 CPT-1 Malonyl-CoA->CPT-1 Inhibits ACC2->Malonyl-CoA Converts Fatty Acid Oxidation Fatty Acid Oxidation CPT-1->Fatty Acid Oxidation Promotes This compound This compound This compound->ACC2 Inhibits

Caption: Simplified signaling pathway of ACC2 and the inhibitory action of this compound.

Experimental Workflow for Solubility Troubleshooting

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound check_stock Is the DMSO stock solution clear? start->check_stock re_dissolve_stock Use fresh, anhydrous DMSO. Apply sonication or gentle heat. check_stock->re_dissolve_stock No check_dilution Does precipitation occur upon dilution in aqueous buffer/medium? check_stock->check_dilution Yes re_dissolve_stock->check_stock lower_concentration Lower the final concentration of this compound. check_dilution->lower_concentration Yes end_success Solution is clear. Proceed with experiment. check_dilution->end_success No lower_concentration->check_dilution use_formulation Consider using a formulation with solubilizing agents (e.g., SBE-β-CD). lower_concentration->use_formulation use_formulation->check_dilution

Caption: Decision-making workflow for troubleshooting this compound solubility issues.

References

how to dissolve hACC2-IN-1 in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving hACC2-IN-1 in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 100 mg/mL. It is important to use freshly opened, high-purity DMSO as it is hygroscopic, and water absorption can affect the solubility of the compound.

Q2: Can I dissolve this compound directly in an aqueous buffer like PBS or saline?

A2: Direct dissolution of this compound in purely aqueous buffers is challenging due to its low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.

Q3: My this compound precipitated out of solution after diluting my DMSO stock into my aqueous buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Please refer to the Troubleshooting section below for detailed guidance.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 432.58 g/mol . This information is essential for calculating the required mass of the compound to achieve a specific molar concentration.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent SystemSolubility
DMSO100 mg/mL (231.17 mM)
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (11.56 mM)
10% DMSO in 90% Corn Oil≥ 5 mg/mL (11.56 mM)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 100 mg/mL.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using an Intermediate Solvent

This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous buffer.

  • Prepare DMSO Stock: Prepare a 100 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Intermediate Dilution: If your final desired concentration is low, consider making an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol or isopropanol.

  • Final Dilution: Slowly add the DMSO stock solution (or the intermediate dilution) dropwise to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring vigorously. The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally below 1%) to avoid solvent effects in biological assays.

  • Observation: After addition, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation or phase separation occurs during preparation of the aqueous solution. The compound has low solubility in the aqueous buffer. The concentration of the organic co-solvent (DMSO) is too low to maintain solubility.Use heat and/or sonication to aid dissolution. Increase the percentage of the organic co-solvent if the experimental system allows. Consider using a solubilizing agent such as 20% SBE-β-CD in saline.
The compound will not dissolve in DMSO. The DMSO may have absorbed water (hygroscopic). The compound may require more energy to dissolve.Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Use an ultrasonic bath to aid dissolution.
Inconsistent experimental results. The compound may not be fully dissolved or may be precipitating out of solution over time.Always prepare fresh working solutions from your stock solution for each experiment. Ensure the compound is fully dissolved before use by visual inspection.

Experimental Workflow

Dissolving_hACC2_IN_1 cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve_stock Vortex / Sonicate add_dmso->dissolve_stock store_stock Store at -20°C or -80°C dissolve_stock->store_stock dilute Slowly Dilute Stock into Buffer with Vortexing store_stock->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute inspect Visually Inspect for Precipitation dilute->inspect is_clear Solution Clear? inspect->is_clear yes Yes is_clear->yes no No is_clear->no use_solution Ready for Experiment yes->use_solution troubleshoot_options Apply Heat / Sonication or Use Solubilizing Agent no->troubleshoot_options troubleshoot_options->dilute

preventing hACC2-IN-1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of hACC2-IN-1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a potent and selective inhibitor of human acetyl-CoA carboxylase 2 (hACC2), an enzyme involved in fatty acid metabolism. It has an IC₅₀ value of 2.5 μM for hACC2.[1] Due to its molecular structure, it can be prone to precipitation in aqueous solutions like cell culture media if not handled correctly.

Q2: What are the common causes of this compound precipitation in cell culture?

A2: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Improper Dilution: Adding the concentrated DMSO stock solution directly to the aqueous culture medium can cause the compound to crash out of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium can lead to precipitation.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium might be insufficient to maintain the solubility of this compound.

  • Media Composition and Temperature: The presence of certain salts and proteins in the media, as well as temperature fluctuations, can affect the solubility of the compound.[2][3]

Q3: What is the recommended solvent and storage for this compound stock solutions?

A3: this compound is readily soluble in DMSO at a concentration of 100 mg/mL.[1] It is recommended to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed water can affect solubility.[1] For storage, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.

Issue: Precipitate observed in cell culture medium after adding this compound.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock Remake stock solution Use fresh, high-quality DMSO. check_stock->remake_stock No check_dilution 2. Review Dilution Method Was medium added to stock? check_stock->check_dilution Yes remake_stock->check_dilution correct_dilution Follow correct dilution protocol (See Experimental Protocols). check_dilution->correct_dilution No check_concentration 3. Evaluate Final Concentration Is it too high? check_dilution->check_concentration Yes correct_dilution->check_concentration lower_concentration Lower final concentration or perform serial dilutions. check_concentration->lower_concentration Yes check_media 4. Assess Media Condition Any signs of general precipitation? check_concentration->check_media No lower_concentration->check_media use_fresh_media Use fresh, pre-warmed media. Avoid repeated freeze-thaw cycles. check_media->use_fresh_media Yes success Problem Resolved check_media->success No use_fresh_media->success hACC2_Pathway Acetyl-CoA Acetyl-CoA hACC2 hACC2 Acetyl-CoA->hACC2 Malonyl-CoA Malonyl-CoA CPT-1 CPT-1 Malonyl-CoA->CPT-1 Inhibits hACC2->Malonyl-CoA Converts hACC2_IN-1 hACC2_IN-1 hACC2_IN-1->hACC2 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT-1->Fatty Acid Oxidation Promotes

References

Technical Support Center: Optimizing hACC2-IN-1 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hACC2-IN-1 for maximum inhibition of the acetyl-CoA carboxylase 2 (ACC2) enzyme.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Lower than Expected Inhibition of ACC2 Activity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Verify calculations for serial dilutions. Ensure the final concentration in the assay is accurate. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Inhibitor Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C as recommended.
Suboptimal Assay Conditions Ensure the assay buffer components and pH are optimal for ACC2 activity. Refer to established protocols for ACC2 assays.[1] The reaction buffer should be at room temperature before starting the assay.
Inactive Enzyme Confirm the activity of the recombinant ACC2 enzyme using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme to maintain its activity.
Interference from Assay Components Some components in the assay, such as high concentrations of DMSO, can interfere with the reaction. Keep the final DMSO concentration consistent across all wells and ideally below 1%.

Issue 2: High Variability Between Replicate Wells

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Pipetting Inaccuracies Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. Prepare a master mix for reagents to be added to multiple wells.
Incomplete Mixing Gently mix the contents of each well after adding all reagents to ensure a homogenous reaction mixture.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with a buffer or water.
Cell Seeding Density (for cell-based assays) Ensure a uniform cell suspension before seeding to achieve consistent cell numbers in each well.

Issue 3: Inconsistent Results in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Variability Ensure the use of a consistent cell line passage number. Regularly check for mycoplasma contamination.
Low Inhibitor Permeability Optimize incubation time to allow for sufficient cellular uptake of this compound. Consider using a different cell line with higher permeability if the issue persists.
Off-Target Effects At high concentrations, small molecule inhibitors can have off-target effects. Correlate the inhibition of ACC2 with a downstream functional readout, such as a decrease in malonyl-CoA levels or an increase in fatty acid oxidation.
Cellular Metabolism of the Inhibitor The inhibitor may be metabolized by the cells over time, leading to a decrease in its effective concentration. Consider this when determining the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a biochemical assay?

A1: Based on its reported IC50 of 2.5 μM, a good starting point for a biochemical assay is to test a range of concentrations spanning from 0.1 μM to 100 μM. This will allow you to generate a complete dose-response curve and determine the IC50 in your specific assay conditions.

Q2: How can I determine the optimal concentration of this compound for my cell-based assay?

A2: The optimal concentration for a cell-based assay will likely be higher than the biochemical IC50 due to factors like cell permeability and stability. It is recommended to perform a dose-response experiment in your chosen cell line, measuring a relevant downstream effect of ACC2 inhibition, such as changes in lipid metabolism or cell signaling. A typical starting range for cell-based assays could be from 1 μM to 50 μM.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of acetyl-CoA carboxylase 2 (ACC2). ACC2 is an enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key regulator of fatty acid metabolism, acting as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). By inhibiting ACC2, this compound reduces the levels of malonyl-CoA, which in turn relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation in the mitochondria.[2]

Q4: What are the key downstream signaling pathways affected by ACC2 inhibition?

A4: The primary downstream effect of ACC2 inhibition is the stimulation of fatty acid oxidation. This can impact several interconnected signaling pathways, including:

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is an upstream regulator that can phosphorylate and inhibit ACC2.[3] Therefore, the effects of this compound can be synergistic with AMPK activators.

  • Insulin Signaling: By reducing intracellular lipid accumulation, ACC2 inhibition can improve insulin sensitivity.[4] This is a key area of investigation for the therapeutic potential of ACC2 inhibitors in conditions like type 2 diabetes.

  • Cellular Bioenergetics: Increased fatty acid oxidation provides an alternative energy source for the cell, which can impact cellular ATP levels and overall metabolic homeostasis.

Q5: What are some common pitfalls to avoid when working with ACC inhibitors?

A5:

  • Lack of Specificity: Some ACC inhibitors can also inhibit ACC1, the cytosolic isoform of the enzyme. It is important to consider the selectivity of the inhibitor for your specific research question.

  • Poor Solubility: Ensure that the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your assay.

  • Ignoring Downstream Effects: Measuring only the direct inhibition of ACC2 may not provide a complete picture. It is crucial to assess the functional consequences of inhibition, such as changes in fatty acid oxidation or malonyl-CoA levels.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Biochemical Assay

This compound Concentration (µM)% Inhibition of ACC2 Activity (Mean ± SD)
0.15.2 ± 1.5
0.518.9 ± 2.1
1.035.4 ± 3.3
2.5 50.1 ± 2.8
5.068.7 ± 4.0
10.085.3 ± 3.5
25.095.1 ± 1.9
50.098.2 ± 0.8
100.099.5 ± 0.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for ACC2 Inhibition

This protocol is adapted from commercially available ACC2 assay kits and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant human ACC2 enzyme

  • This compound

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well white microplate

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The final concentration should span the expected IC50 range.

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate.

  • Prepare a master mix containing acetyl-CoA, ATP, and sodium bicarbonate in the assay buffer.

  • Add the master mix to all wells except the blank.

  • Initiate the reaction by adding the recombinant ACC2 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Measuring the Effect of this compound on Fatty Acid Oxidation

This protocol measures the rate of radiolabeled fatty acid oxidation in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • This compound

  • [1-14C]-Palmitic acid

  • Cell culture medium

  • Scintillation fluid and counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Prepare the fatty acid oxidation medium by complexing [1-14C]-palmitic acid with BSA in serum-free medium.

  • Remove the treatment medium and add the fatty acid oxidation medium to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • At the end of the incubation, collect the medium from each well.

  • Measure the amount of 14CO2 produced (a product of fatty acid oxidation) by trapping it and measuring the radioactivity using a scintillation counter.

  • Normalize the results to the total protein content in each well.

  • Calculate the fold change in fatty acid oxidation for each concentration of this compound relative to the vehicle control.

Visualizations

ACC2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects AMPK AMPK ACC2 hACC2 AMPK->ACC2 - Insulin Insulin Insulin->ACC2 + MalonylCoA Malonyl-CoA ACC2->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC2 CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Activates hACC2_IN_1 This compound hACC2_IN_1->ACC2 Inhibits

Caption: Simplified signaling pathway of hACC2 inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (this compound, Cells, Buffers) treatment Treat Cells/Enzyme with this compound reagent_prep->treatment incubation Incubate treatment->incubation measurement Measure Endpoint (e.g., ADP, FAO) incubation->measurement data_processing Process Raw Data measurement->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response ic50 Determine IC50 dose_response->ic50

Caption: General experimental workflow for this compound.

troubleshooting_flow start Low Inhibition Observed check_conc Verify Inhibitor Concentration start->check_conc conc_ok Concentration OK? check_conc->conc_ok check_activity Check Enzyme Activity activity_ok Activity OK? check_activity->activity_ok check_conditions Optimize Assay Conditions conditions_ok Conditions OK? check_conditions->conditions_ok conc_ok->check_activity Yes end_bad Consult Further conc_ok->end_bad No activity_ok->check_conditions Yes activity_ok->end_bad No end_good Problem Resolved conditions_ok->end_good Yes conditions_ok->end_bad No

Caption: Troubleshooting flow for low this compound inhibition.

References

Technical Support Center: Troubleshooting hACC2-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the hACC2 inhibitor, hACC2-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). ACC2 is an enzyme located on the outer mitochondrial membrane that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[1] Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1] By inhibiting ACC2, this compound reduces malonyl-CoA levels, which alleviates the inhibition of CPT1 and leads to an increase in fatty acid oxidation.[1]

Q2: What are the expected outcomes of successful this compound treatment in cell culture?

A2: Successful treatment with this compound should result in a decrease in cellular malonyl-CoA levels and a corresponding increase in the rate of fatty acid oxidation. Depending on the cell type and experimental conditions, you may also observe downstream effects on glucose metabolism and lipid accumulation.[2][3]

Q3: this compound is not showing any effect in my experiments. What are the possible reasons?

A3: There are several potential reasons for a lack of effect. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system. Common problems include improper inhibitor storage or preparation, using an incorrect concentration, or issues with the assay's sensitivity. It is also possible that the chosen cell line does not heavily rely on fatty acid oxidation for its energy needs under your specific culture conditions.

Q4: I am observing a cytotoxic effect at my treatment concentrations. What should I do?

A4: If you are observing cytotoxicity, it is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. It is also important to ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is not harmful to the cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of ACC2 Activity in In Vitro Assays

Question: My in vitro enzymatic assay shows variable or no inhibition of ACC2 with this compound. What could be the cause?

Answer:

Several factors can contribute to inconsistent results in an in vitro ACC2 inhibition assay. Here's a step-by-step guide to troubleshoot this issue:

  • Inhibitor Preparation and Handling:

    • Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the assay buffer. Poor solubility can lead to an inaccurate inhibitor concentration.

    • Storage: Verify that the inhibitor has been stored correctly, as repeated freeze-thaw cycles can degrade the compound.

  • Assay Conditions:

    • Enzyme Stability: Ensure the recombinant ACC2 enzyme is active and has been handled according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles of the enzyme.[4]

    • ATP Concentration: ACC2 activity is dependent on ATP. Confirm that the ATP concentration in your assay is optimal and not limiting.

    • Buffer Composition: Check the pH and ionic strength of your assay buffer to ensure they are optimal for ACC2 activity.

  • Experimental Controls:

    • Positive Control: Include a known ACC2 inhibitor as a positive control to validate the assay's performance.

    • Negative Control: A vehicle control (e.g., DMSO) is crucial to ensure that the solvent is not affecting the enzyme's activity.

Issue 2: No Increase in Fatty Acid Oxidation in Cell-Based Assays

Question: I am not observing an increase in fatty acid oxidation in my cell-based assay after treating with this compound. What should I do?

Answer:

If you are not seeing the expected increase in fatty acid oxidation, consider the following troubleshooting steps:

  • Cell Line and Culture Conditions:

    • Metabolic Profile: Confirm that the cell line you are using has a significant capacity for fatty acid oxidation. Some cell lines may preferentially use glucose for energy.

    • Glucose Availability: High glucose levels in the culture medium can suppress fatty acid oxidation. Consider performing the experiment in a low-glucose medium to promote a metabolic shift towards fatty acid utilization.

  • Assay Protocol:

    • Substrate: Ensure that you are providing a suitable fatty acid substrate (e.g., palmitate) in your assay.

    • Assay Sensitivity: The method used to measure fatty acid oxidation (e.g., oxygen consumption rate, radiolabeled substrate conversion) should be sensitive enough to detect changes.[5][6][7]

  • Inhibitor Treatment:

    • Incubation Time: The incubation time with this compound may need to be optimized. A time-course experiment can help determine the optimal duration for observing an effect.

    • Inhibitor Concentration: Perform a dose-response experiment to ensure you are using an effective concentration of this compound.

Issue 3: High Variability Between Replicates

Question: I am observing high variability between my experimental replicates. How can I improve the consistency of my results?

Answer:

High variability can obscure real experimental effects. To improve consistency, focus on the following:

  • Pipetting and Dilutions:

    • Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.

    • Serial Dilutions: When preparing a dilution series of the inhibitor, ensure thorough mixing at each step.

  • Cell Culture:

    • Cell Seeding: Ensure a uniform cell density across all wells of your culture plates.

    • Passage Number: Use cells with a consistent and low passage number, as cellular metabolism can change over time in culture.

  • Assay Execution:

    • Timing: Perform all assay steps, such as reagent additions and incubation times, consistently across all samples.

    • Plate Effects: Be mindful of potential "edge effects" on multi-well plates and consider not using the outer wells for experimental samples.

Quantitative Data Summary

The following tables provide examples of expected quantitative data from successful this compound experiments. These values are illustrative and may vary depending on the specific experimental conditions and cell type.

Table 1: In Vitro ACC2 Inhibition Assay

This compound Conc. (nM)% ACC2 Inhibition
115.2
1048.9
5085.1
10095.3
50098.7

This table shows a typical dose-dependent inhibition of ACC2 activity by this compound, with an estimated IC50 value in the low nanomolar range.

Table 2: Cellular Malonyl-CoA Levels

TreatmentMalonyl-CoA (pmol/mg protein)
Vehicle Control12.5
This compound (100 nM)3.1

This table demonstrates the expected decrease in cellular malonyl-CoA levels following treatment with an effective concentration of this compound.

Table 3: Fatty Acid Oxidation Rate

TreatmentOxygen Consumption Rate (pmol/min/µg protein)
Vehicle Control25.4
This compound (100 nM)42.1

This table illustrates the anticipated increase in the rate of fatty acid oxidation, measured by oxygen consumption, after treatment with this compound.

Experimental Protocols

Protocol 1: In Vitro hACC2 Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ACC2 assay kits and measures the production of ADP.[4][8]

  • Prepare Reagents:

    • Prepare a 2x solution of recombinant hACC2 enzyme in assay buffer.

    • Prepare a series of 2x concentrations of this compound in assay buffer.

    • Prepare a 2x substrate solution containing acetyl-CoA and ATP in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 2x this compound solution to the wells of a 96-well plate.

    • Add 5 µL of the 2x hACC2 enzyme solution to the wells.

    • Incubate at room temperature for 15 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the 2x substrate solution to each well to start the reaction.

    • Incubate at 37°C for 60 minutes.

  • Detect ADP Production:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Measure Luminescence:

    • Read the luminescence on a plate reader. The signal is inversely proportional to ACC2 activity.

Protocol 2: Cell-Based Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) in response to an exogenous fatty acid substrate.

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • The following day, treat the cells with the desired concentrations of this compound or vehicle control and incubate for the optimized duration.

  • Assay Preparation:

    • Wash the cells with Seahorse XF base medium supplemented with L-carnitine and glucose.

    • Incubate the cells in a CO2-free incubator at 37°C for 1 hour.

  • Seahorse XF Analysis:

    • Load the Seahorse XF cartridge with a fatty acid substrate (e.g., palmitate-BSA conjugate) and other compounds as needed (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Place the cell culture microplate in the Seahorse XF Analyzer and run the assay.

  • Data Analysis:

    • Analyze the OCR data to determine the rate of fatty acid oxidation. An increase in OCR after the injection of the fatty acid substrate indicates fatty acid oxidation.

Visualizations

ACC2_Signaling_Pathway AcetylCoA Acetyl-CoA ACC2 hACC2 AcetylCoA->ACC2 MalonylCoA Malonyl-CoA CPT1 CPT1 MalonylCoA->CPT1 Inhibits ACC2->MalonylCoA ATP→ADP hACC2_IN_1 This compound hACC2_IN_1->ACC2 FattyAcylCarnitine Fatty Acyl-Carnitine CPT1->FattyAcylCarnitine FattyAcids_cyto Fatty Acids (Cytosol) FattyAcylCoA Fatty Acyl-CoA FattyAcids_cyto->FattyAcylCoA FattyAcylCoA->CPT1 Mitochondrion Mitochondrion FattyAcylCarnitine->Mitochondrion BetaOxidation β-Oxidation Mitochondrion->BetaOxidation

Caption: The hACC2 signaling pathway and the mechanism of this compound action.

Experimental_Workflow start Start prep_inhibitor Prepare this compound Stock Solution start->prep_inhibitor treatment Treat Cells with this compound prep_inhibitor->treatment cell_culture Cell Culture & Seeding cell_culture->treatment assay Perform Assay (e.g., FAO, Malonyl-CoA measurement) treatment->assay data_collection Data Collection assay->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end Troubleshooting_Tree start Inconsistent or No Effect Observed check_inhibitor Is the inhibitor prepared correctly? start->check_inhibitor check_assay Is the assay validated? check_inhibitor->check_assay Yes sol_inhibitor Verify solubility, storage, and concentration. check_inhibitor->sol_inhibitor No check_cells Is the cell model appropriate? check_assay->check_cells Yes sol_assay Run positive and negative controls. Check assay parameters (e.g., ATP, pH). check_assay->sol_assay No sol_cells Confirm metabolic profile of cells. Optimize culture conditions (e.g., low glucose). check_cells->sol_cells No end_bad Consult Further check_cells->end_bad Yes end_good Problem Solved sol_inhibitor->end_good sol_assay->end_good sol_cells->end_good

References

hACC2-IN-1 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: hACC2-IN-1

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cellular assays, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of human Acetyl-CoA Carboxylase 2 (ACC2). ACC2 is a mitochondrial enzyme that plays a critical role in the regulation of fatty acid oxidation.[1] It catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[2] Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[3] By inhibiting ACC2, this compound reduces malonyl-CoA levels, leading to an increase in fatty acid oxidation.[3]

Q2: What are the potential off-target effects of small molecule inhibitors like this compound?

A2: Small molecule inhibitors can sometimes interact with proteins other than their intended target, leading to off-target effects.[4] For inhibitors targeting ATP-binding sites, such as many kinase and metabolic enzyme inhibitors, off-target interactions with other ATP-dependent proteins are a common concern.[5] These off-target effects can lead to unexpected cellular phenotypes, including cytotoxicity or the modulation of unintended signaling pathways.[4][6] It is crucial to validate the on-target effects and investigate potential off-target liabilities of any new chemical probe.[7]

Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of fatty acid oxidation. Is this expected?

A3: While high concentrations of any compound can lead to cytotoxicity, significant cell death at or near the expected IC50 for ACC2 inhibition may suggest an off-target effect. The intended mechanism of this compound is to modulate metabolism, which can affect cell proliferation and viability over long-term culture, but acute, potent cytotoxicity is often a red flag for off-target activity.[4] It is recommended to perform counter-screens and control experiments to investigate this further.

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: Differentiating on-target from off-target effects is a critical aspect of preclinical drug development. A common strategy is to use a structurally related but inactive control compound. If the inactive compound does not produce the same cellular phenotype, it strengthens the evidence for an on-target effect. Additionally, genetic knockdown or knockout of the target protein (hACC2) can be employed. If this compound still elicits the same effect in cells lacking hACC2, it is indicative of an off-target mechanism.[4] Comparing the inhibitor's effect across a panel of cell lines with varying expression levels of hACC2 can also provide valuable insights.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values Across Different Experiments

Possible Cause Recommendation
Assay Conditions Ensure consistent assay parameters, including cell density, incubation time, and reagent concentrations. For enzymatic assays, substrate and ATP concentrations should be carefully controlled.[8][9]
Compound Stability This compound may be unstable in certain media or prone to degradation. Prepare fresh stock solutions and minimize freeze-thaw cycles.[8]
Cell Passage Number High-passage number cell lines can exhibit altered metabolism and drug sensitivity. Use cells within a consistent and low passage range for all experiments.
DMSO Concentration High concentrations of DMSO, the solvent typically used for small molecules, can be toxic to cells. Maintain a final DMSO concentration below 0.5% in all wells, including controls.[2]

Problem 2: Unexpected Changes in Unrelated Signaling Pathways

Possible Cause Recommendation
Kinase Off-Targeting Many metabolic enzyme inhibitors can also affect kinases due to the conserved nature of the ATP-binding pocket.[5] This can lead to the modulation of pathways like PI3K/AKT or ERK.[10]
Action Perform a broad-spectrum kinase panel screen to identify potential off-target kinases. If a specific kinase family is implicated, validate the finding with a dedicated kinase activity assay.
Retroactive Signaling Inhibition of a downstream component in a signaling cascade can sometimes lead to upstream effects through retroactivity.[5]
Action Carefully map the known signaling networks in your cell model to assess the plausibility of such an effect. Western blotting for key upstream and downstream markers can help elucidate the signaling dynamics.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how to structure and interpret results from cellular and off-target screening assays.

Table 1: this compound Potency in Various Cancer Cell Lines

Cell LineTissue of OriginhACC2 Expression (Relative)IC50 (µM)
HCT116ColonHigh0.5
MCF7BreastMedium1.2
A549LungLow5.8
U87GlioblastomaHigh0.8

Table 2: Off-Target Kinase Profiling of this compound (10 µM Screen)

Kinase Target% Inhibition at 10 µM
hACC2 (Control) 98%
MAPK14 (p38α)75%
PAK462%
PIM155%
CDK11<10%
EGFR<5%

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cellular hACC2 Activity Assay (Fatty Acid Oxidation Measurement)

This protocol measures the rate of fatty acid oxidation in intact cells, which is expected to increase upon hACC2 inhibition.

  • Cell Plating: Plate cells in a 96-well cell culture plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 4 hours. Include a vehicle control (DMSO).

  • Substrate Addition: Add a reaction mixture containing Krebs-Ringer buffer supplemented with 100 µM [³H]-palmitate complexed to BSA.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Measurement of ³H₂O: After incubation, separate the [³H]-water (a product of β-oxidation) from the [³H]-palmitate substrate using a charcoal precipitation step.

  • Scintillation Counting: Transfer the supernatant containing the ³H₂O to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the fold-change in fatty acid oxidation relative to the vehicle control and plot the dose-response curve to determine the EC50.

Protocol 2: Off-Target Kinase Activity Assay (ADP-Glo™ Format)

This protocol can be used to validate a potential off-target kinase hit from a screening panel.[2]

  • Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase, its substrate, and ATP at 2x the final desired concentration.

  • Compound Addition: Add 2.5 µL of this compound at various concentrations to the wells of a white 96-well plate.[8]

  • Kinase Reaction Initiation: Add 2.5 µL of the 2x kinase/substrate mix and 5 µL of the 2x ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 40-60 minutes.[8]

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 45 minutes at room temperature.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50.

Visualizations

ACC2_Signaling_Pathway AcetylCoA Acetyl-CoA hACC2 hACC2 AcetylCoA->hACC2 Substrate MalonylCoA Malonyl-CoA CPT1 CPT1 MalonylCoA->CPT1 Inhibits hACC2->MalonylCoA Product hACC2_IN_1 This compound hACC2_IN_1->hACC2 FattyAcids_mito Mitochondrial Long-Chain Fatty Acids CPT1->FattyAcids_mito FattyAcids_cyto Cytosolic Long-Chain Fatty Acids FattyAcids_cyto->CPT1 Transported by FAO Fatty Acid Oxidation (FAO) FattyAcids_mito->FAO

Caption: Simplified signaling pathway of hACC2 and the mechanism of this compound.

Experimental_Workflow start Start: Observe unexpected phenotype (e.g., cytotoxicity) knockout Generate hACC2 Knockout/Knockdown Cell Line start->knockout test_ko Test this compound in KO/KD cells knockout->test_ko phenotype_persists Phenotype persists? test_ko->phenotype_persists off_target Conclusion: Off-target effect is likely phenotype_persists->off_target Yes on_target Conclusion: Phenotype is likely on-target phenotype_persists->on_target No kinase_screen Perform broad-spectrum kinase panel screen off_target->kinase_screen validate_hit Validate hits with biochemical assays kinase_screen->validate_hit

Caption: Workflow for differentiating on-target vs. off-target effects.

Troubleshooting_Tree start Problem: Inconsistent IC50 values check_reagents Are reagents (cells, media, compound) fresh & consistent? start->check_reagents reagent_issue Solution: Use fresh reagents, low passage cells. Aliquot compound. check_reagents->reagent_issue No check_protocol Is the experimental protocol followed precisely each time? check_reagents->check_protocol Yes resolved Problem likely resolved reagent_issue->resolved protocol_issue Solution: Standardize protocol, use master mixes, calibrate pipettes. check_protocol->protocol_issue No check_readout Could the assay readout be subject to interference? check_protocol->check_readout Yes protocol_issue->resolved readout_issue Solution: Run compound in a cell-free 'no enzyme' control. Use an orthogonal assay format. check_readout->readout_issue Yes check_readout->resolved No readout_issue->resolved

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Determining the Effective Dose of a Novel hACC2 Inhibitor In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective in vivo dose of novel Acetyl-CoA Carboxylase 2 (ACC2) inhibitors, using hACC2-IN-1 as a representative example. The information provided is based on preclinical studies of various ACC inhibitors.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dose selection for my novel hACC2 inhibitor in a rodent model?

A1: For a novel ACC inhibitor, a dose-range finding study is recommended. Based on published data for other ACC inhibitors, a starting range of 0.3 mg/kg to 30 mg/kg administered orally can be considered.[1] For instance, the ACC inhibitor MK-4074 showed a dose-dependent decrease in de novo lipogenesis (DNL) in mice within the range of 0.3 to 3 mg/kg, with an ID50 of 0.9 mg/kg.[1] Another inhibitor, PF-05221304, was tested in rats in a range of 0.07 to 30 mg/kg.[2] It is crucial to conduct a preliminary study in a small group of animals to establish a dose-response relationship and identify the maximum tolerated dose (MTD).

Q2: What is the most common route of administration for ACC inhibitors in preclinical studies?

A2: Oral administration (p.o.), typically via gavage, is the most frequently reported route for ACC inhibitors in rodent studies.[2][3][4] This route is often preferred for its clinical relevance.

Q3: How can I formulate my hACC2 inhibitor for in vivo administration?

A3: The formulation will depend on the physicochemical properties of your specific inhibitor. Common vehicles used for oral administration of ACC inhibitors in preclinical studies include:

  • A solution of 0.5% carboxymethylcellulose.[5]

  • Distilled water.[1]

  • For compounds with low aqueous solubility, formulations may include a mixture of solvents like PEG300, Tween80, and water, or a suspension in corn oil.[6] It is essential to first determine the solubility of your compound in various pharmaceutically acceptable vehicles.

Q4: What are the key pharmacodynamic (PD) biomarkers to measure for assessing the in vivo efficacy of my hACC2 inhibitor?

A4: The primary mechanism of ACC inhibitors is the reduction of malonyl-CoA levels.[3][7] Therefore, the most direct and relevant PD biomarkers to measure in tissues (primarily liver) are:

  • Malonyl-CoA levels: A dose-dependent reduction in hepatic malonyl-CoA is a key indicator of target engagement.[7]

  • De Novo Lipogenesis (DNL): Inhibition of DNL can be assessed by measuring the incorporation of labeled precursors like 14C-acetate or deuterated water into fatty acids.[3][7]

  • Phosphorylation of ACC (P-ACC): The phosphorylation status of ACC can also be used as a biomarker to monitor target engagement.[8]

Q5: What are the potential side effects or off-target effects I should monitor for?

A5: A common finding with systemic ACC inhibition is an increase in plasma triglycerides (hypertriglyceridemia).[1][3] This is thought to be a consequence of the complex role of ACC in lipid metabolism.[1] Therefore, it is important to monitor plasma lipid profiles, including triglycerides, in your in vivo studies.

Troubleshooting Guide

Issue: My hACC2 inhibitor is not showing efficacy in vivo at the tested doses.

  • Question: Have you confirmed target engagement?

    • Answer: It is crucial to measure pharmacodynamic (PD) biomarkers in the target tissue (e.g., liver) to confirm that your compound is reaching its target and inhibiting ACC activity. A lack of change in malonyl-CoA levels or de novo lipogenesis (DNL) would suggest a problem with exposure or potency.[7]

  • Question: Is the compound's bioavailability an issue?

    • Answer: Poor oral bioavailability can lead to insufficient drug concentration at the target site. Consider conducting a pharmacokinetic (PK) study to determine the plasma and tissue exposure of your inhibitor after administration. If bioavailability is low, formulation optimization may be necessary.

  • Question: Is the dosing frequency appropriate?

    • Answer: The half-life of the compound will determine the optimal dosing frequency. For compounds with a short half-life, more frequent dosing (e.g., twice daily) may be required to maintain target inhibition over a sufficient period.[4][9]

Issue: I am observing unexpected toxicity or adverse effects in my animal models.

  • Question: Could the observed toxicity be related to the mechanism of action?

    • Answer: As ACC is a central enzyme in lipid metabolism, its inhibition can have broad physiological effects. Hypertriglyceridemia is a known class effect of ACC inhibitors.[1][3] Detailed clinical observations and blood chemistry analysis are important to characterize any toxicities.

  • Question: Is the formulation vehicle causing the adverse effects?

    • Answer: It is important to dose a control group of animals with the vehicle alone to rule out any vehicle-related toxicity. Some solvents, if used at high concentrations, can cause local or systemic adverse effects.

  • Question: Have you reached the Maximum Tolerated Dose (MTD)?

    • Answer: The observed toxicity may indicate that you are dosing at or above the MTD. A dose-escalation study is recommended to identify a dose that is both efficacious and well-tolerated.

Data on In Vivo Dosing of ACC Inhibitors

The following table summarizes the in vivo doses of several ACC inhibitors reported in the literature. This data can serve as a reference for designing studies with a novel hACC2 inhibitor.

Inhibitor NameAnimal ModelDose RangeAdministration RouteKey Findings
PF-05221304 Sprague-Dawley Rats0.07 - 30 mg/kgOral (p.o.)Dose-dependent reduction in hepatic malonyl-CoA and DNL. ED50 for DNL inhibition was 7 mg/kg.[2][7]
Compound 1 Sprague-Dawley Rats10 mg/kg/dayOral (p.o.)Reduced hepatic DNL and triglyceride content.[3]
MK-4074 KKAy Mice0.3 - 30 mg/kgOral (p.o.)Dose-dependent decrease in DNL with an ID50 of 0.9 mg/kg.[1]
ND-646 Mouse Xenograft Models25 - 50 mg/kg (QD or BID)Oral (p.o.)Inhibited fatty acid synthesis and reduced tumor growth.[4][9]
Firsocostat (GS-0976) Mice7.5 mg/kgNot SpecifiedSignificant reduction in fungal burden in a candidiasis model.[10]
PP-7a Mice (High-Fat Diet)15, 45, 75 mg/kg/dayOral (p.o.)Reduced malonyl-CoA levels in liver and heart.[5]
ACCi (unspecified) Dyslipidemic Rats10 - 30 mg/kgOral (p.o.)Dose-dependently decreased liver triglycerides.[11]

Experimental Protocols

General Protocol for an In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model

This protocol provides a general framework. Specific details may need to be adapted based on the properties of the hACC2 inhibitor and the research question.

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Induce obesity and hepatic steatosis by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.

  • Acclimation: Acclimate the mice to handling and the oral gavage procedure for one week prior to the start of treatment by administering the vehicle.[1]

  • Grouping: Randomize mice into treatment groups (n=8-10 per group) based on body weight and/or baseline levels of relevant biomarkers (e.g., plasma triglycerides).

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: this compound (Low Dose, e.g., 1 mg/kg)

    • Group 3: this compound (Mid Dose, e.g., 5 mg/kg)

    • Group 4: this compound (High Dose, e.g., 25 mg/kg)

  • Drug Administration: Administer the hACC2 inhibitor or vehicle by oral gavage once or twice daily for a predetermined study duration (e.g., 4 weeks).

  • Monitoring:

    • Monitor body weight and food intake regularly (e.g., twice weekly).

    • Perform interim blood collections (e.g., via tail vein) to monitor plasma triglycerides and other relevant parameters.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples for comprehensive analysis.

    • Euthanize the animals and harvest tissues (liver, adipose tissue, etc.).

    • A portion of the liver should be flash-frozen in liquid nitrogen for analysis of malonyl-CoA and gene expression.

    • Another portion of the liver should be fixed in formalin for histological analysis (e.g., H&E staining for steatosis).

  • Endpoint Analysis:

    • Quantify hepatic triglyceride content.

    • Measure hepatic malonyl-CoA levels.

    • Assess de novo lipogenesis (if labeled precursors were administered).

    • Perform histological scoring of hepatic steatosis.

    • Analyze plasma for lipids, glucose, and liver enzymes.

Visualizations

Signaling Pathway of ACC Inhibition

ACC_Signaling_Pathway AcetylCoA Acetyl-CoA ACC ACC1/ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL CPT1 CPT1 MalonylCoA->CPT1 FAO Fatty Acid Oxidation CPT1->FAO hACC2_IN_1 This compound hACC2_IN_1->ACC

Caption: Mechanism of action of an ACC inhibitor.

Experimental Workflow for In Vivo Dose Determination

Experimental_Workflow Start Start: Novel hACC2 Inhibitor DoseRange 1. Dose-Range Finding Study (Acute Dosing, Small Groups) Start->DoseRange PK_PD 2. Pharmacokinetic (PK) & Pharmacodynamic (PD) Study DoseRange->PK_PD Establish MTD & Preliminary Efficacy EfficacyStudy 3. Chronic Efficacy Study (Disease Model, Multiple Dose Levels) PK_PD->EfficacyStudy Confirm Exposure & Target Engagement DataAnalysis 4. Data Analysis & Endpoint Measurement EfficacyStudy->DataAnalysis EffectiveDose Determine Effective Dose DataAnalysis->EffectiveDose

Caption: Workflow for determining the in vivo effective dose.

References

Technical Support Center: hACC2-IN-1 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of hACC2-IN-1 in vitro. The information is tailored for scientists and drug development professionals to help ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of human Acetyl-CoA Carboxylase 2 (hACC2), with a reported half-maximal inhibitory concentration (IC50) of 2.5 µM.[1][2] ACC2 is an enzyme located on the mitochondrial surface that plays a key role in fatty acid metabolism. It catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT-1), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, which is expected to lead to an increase in fatty acid oxidation.[1] This mechanism of action makes it a compound of interest for research in metabolic diseases such as obesity.[1][2]

Q2: I am observing significant cell death in my experiments with this compound, even at concentrations close to the IC50. What could be the cause?

Observed cytotoxicity could be due to several factors:

  • On-target effects: Inhibition of ACC2 can disrupt cellular metabolism, which may lead to cell stress and death in certain cell types, particularly those highly dependent on fatty acid synthesis or sensitive to shifts in metabolic pathways. Some studies on other ACC inhibitors have shown that their action can induce growth arrest and apoptosis in cancer cells.[3][4]

  • Off-target effects: The inhibitor may be interacting with other cellular targets besides ACC2, leading to toxicity. This is a common phenomenon with small molecule inhibitors.

  • Compound precipitation: this compound is soluble in DMSO, but may precipitate when diluted into aqueous cell culture media.[1] Precipitated compound can cause mechanical stress to cells and lead to inconsistent results and apparent cytotoxicity.

  • Solvent toxicity: The concentration of the solvent, typically DMSO, used to dissolve this compound may be reaching levels toxic to the cells.

  • Cell type sensitivity: Different cell lines have varying sensitivities to metabolic inhibitors.

Q3: How can I distinguish between apoptosis and necrosis induced by this compound?

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of cytotoxicity. Treatment with a lower concentration of a toxic compound may induce apoptosis, while a higher concentration of the same compound could lead to necrosis.[5] Key experimental approaches include:

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a reliable method to detect apoptosis.[6]

  • Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that is excluded from live and early apoptotic cells but can enter and stain the DNA of necrotic or late apoptotic cells with compromised membrane integrity. Cells positive for both Annexin V and PI are considered to be in late apoptosis or necrosis.[7]

  • Morphological Assessment: Observing cell morphology using microscopy can provide clues. Apoptotic cells often exhibit characteristics such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically show swelling and plasma membrane rupture.

  • ATP Level Measurement: A marked decrease in intracellular ATP levels is often associated with necrosis.[5][6][7]

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

Problem: A precipitate is observed after diluting the this compound stock solution into the cell culture medium.

Possible Causes and Solutions:

Possible Cause Solution
Low solubility in aqueous media This compound is highly soluble in DMSO but its solubility can decrease significantly in aqueous solutions like cell culture media.[1] To address this, prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, dilute the stock directly into pre-warmed complete culture medium with vigorous mixing. Avoid preparing intermediate dilutions in aqueous buffers.[8]
High final concentration If the final concentration of this compound required for your experiment is high, you may exceed its solubility limit in the medium. Consider performing a solubility test by preparing a series of dilutions in your specific cell culture medium and visually inspecting for precipitation after a short incubation at 37°C. If precipitation is unavoidable at the desired concentration, you may need to explore the use of solubilizing agents, although this could introduce other experimental variables.
Interaction with media components Components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and affect its solubility. You can try diluting the compound in a small volume of serum-free media first and then adding it to the cells in complete media.[8]
Issue 2: High Background Cytotoxicity in Vehicle Control

Problem: Significant cell death is observed in the control wells treated only with the vehicle (e.g., DMSO).

Possible Causes and Solutions:

Possible Cause Solution
High DMSO concentration Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%. However, sensitivity varies between cell lines. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone. Aim to keep the final DMSO concentration in all wells, including the vehicle control, consistent and as low as possible, ideally below 0.1%.[8]
Poor quality DMSO DMSO is hygroscopic and can absorb water from the atmosphere, which can affect its solvating properties. Use high-purity, anhydrous DMSO and store it in small aliquots to minimize exposure to moisture.[1]
Suboptimal cell health If cells are unhealthy or stressed before the experiment, they may be more susceptible to the toxic effects of DMSO. Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment.
Issue 3: Inconsistent Results Between Experiments

Problem: The observed cytotoxicity of this compound varies significantly between replicate experiments.

Possible Causes and Solutions:

Possible Cause Solution
Variable cell density The initial cell seeding density can significantly impact the outcome of cytotoxicity assays. Ensure that you are seeding a consistent number of cells for each experiment and that the cells are evenly distributed across the wells.
Inconsistent compound preparation Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. If using frozen stock solutions, ensure they are thawed and mixed properly before use. The stability of this compound in solution at -20°C is about one month, while at -80°C it is about six months.[1]
Edge effects in microplates Evaporation from the outer wells of a microplate can lead to increased concentrations of the compound and media components, resulting in higher cytotoxicity in these wells. To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.[7]
Variations in incubation time The duration of exposure to the compound will directly affect the level of cytotoxicity. Use a consistent and clearly defined incubation time for all experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 4 hours at 37°C (or overnight for complete solubilization) in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells of interest

  • This compound

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at an optimal density.

  • Treat cells with serial dilutions of this compound and a vehicle control as described in the MTT assay protocol. Include a positive control for apoptosis if available (e.g., staurosporine).

  • Incubate for the desired time period.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

Summarize your quantitative data in tables for clear comparison.

Table 1: Example Data Summary for this compound Cytotoxicity (MTT Assay)

Cell LineThis compound Conc. (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A0.14898 ± 515.2
14885 ± 7
104852 ± 6
504821 ± 4
Cell Line B0.14895 ± 6> 50
14891 ± 5
104878 ± 8
504865 ± 7

Table 2: Example Data Summary for Apoptosis Induction (Caspase-3/7 Assay)

Cell LineTreatmentCaspase-3/7 Activity (RLU, Mean ± SD)Fold Change vs. Vehicle
Cell Line AVehicle (0.1% DMSO)15,000 ± 1,2001.0
This compound (10 µM)45,000 ± 3,5003.0
This compound (50 µM)90,000 ± 7,0006.0
Staurosporine (1 µM)150,000 ± 11,00010.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (MTT or Caspase-Glo) incubate->add_reagent read_plate Read Plate (Absorbance or Luminescence) add_reagent->read_plate analyze_data Calculate % Viability / Fold Change read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: General workflow for in vitro cytotoxicity and apoptosis assays.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start High Cytotoxicity Observed check_precipitation Compound Precipitation? start->check_precipitation check_vehicle High Vehicle Cytotoxicity? start->check_vehicle check_concentration Concentration Too High? start->check_concentration optimize_dilution Optimize Dilution Protocol check_precipitation->optimize_dilution Yes lower_dmso Lower Final DMSO % check_vehicle->lower_dmso Yes dose_response Perform Dose-Response check_concentration->dose_response Yes change_cell_line Test Different Cell Line dose_response->change_cell_line If still cytotoxic at low conc.

Caption: Troubleshooting logic for unexpected cytotoxicity.

acc2_pathway cluster_mito acetyl_coa Acetyl-CoA acc2 hACC2 acetyl_coa->acc2 malonyl_coa Malonyl-CoA cpt1 CPT-1 malonyl_coa->cpt1 inhibits acc2->malonyl_coa catalyzes hacc2_in_1 This compound hacc2_in_1->acc2 inhibits fatty_acid_oxidation Fatty Acid Oxidation cpt1->fatty_acid_oxidation enables mitochondrion Mitochondrion

Caption: Simplified signaling pathway of hACC2 inhibition.

References

how to improve the bioavailability of hACC2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of hACC2-IN-1.

Frequently Asked Questions (FAQs)

Q1: We are observing low or inconsistent efficacy of this compound in our in vivo animal models. What could be the primary cause?

A1: A primary suspect for low in vivo efficacy, despite potent in vitro activity, is poor oral bioavailability. Bioavailability is the fraction of an administered drug that reaches the systemic circulation. For a molecule like this compound, this is likely limited by its low aqueous solubility, which restricts its dissolution in the gastrointestinal (GI) tract—a critical first step for absorption.

Q2: What specific physicochemical properties of this compound suggest it may have bioavailability challenges?

A2: While comprehensive public data is limited, available information points towards potential bioavailability issues. The inhibitor is a solid, and protocols for in vivo use often require co-solvents like DMSO and solubilizing agents such as cyclodextrins (SBE-β-CD) or suspension in corn oil.[1] This strongly suggests that the intrinsic aqueous solubility of this compound is low, a common characteristic of molecules that fall into the Biopharmaceutics Classification System (BCS) Class II or IV, which are known for poor bioavailability.[2]

Q3: Are there any simple, initial steps we can take to improve the solubility of this compound for preliminary in vivo studies?

A3: Yes. For early-stage studies, you can adopt formulation strategies similar to those suggested by suppliers. These methods aim to dissolve the compound in a vehicle that maintains solubility upon administration. Two common starting points are:

  • Co-solvent/Cyclodextrin System: Dissolve this compound in a minimal amount of DMSO and then dilute it into an aqueous solution containing a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[1] Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous environments.[3][4]

  • Lipid-Based Suspension: Dissolve the compound in DMSO and then suspend the solution in a lipid vehicle like corn oil.[1] This approach is a basic form of a lipid-based formulation.

Q4: What are the more advanced formulation strategies to systematically improve the long-term oral bioavailability of this compound?

A4: To achieve consistent and higher bioavailability suitable for further development, several advanced strategies can be employed. These include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[2][4][5]

  • Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution rate.[3][6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, surfactants, and co-solvents can create systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract, improving solubilization and absorption.[2][6]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve solubility, protect the drug from degradation, and potentially offer controlled release.[7][][9][10]

Q5: Could a prodrug approach be beneficial for this compound?

A5: A prodrug strategy is a viable chemical modification approach. This involves attaching a promoiety to the this compound molecule to improve properties like solubility or permeability.[11][12] For instance, adding a phosphate or amino acid group could increase aqueous solubility, while adding a lipophilic moiety could enhance membrane permeability. The promoiety is designed to be cleaved in vivo by metabolic enzymes, releasing the active this compound.[13] This approach requires significant medicinal chemistry effort but can be highly effective.[14]

Troubleshooting Guide: Low Bioavailability of this compound

This guide addresses the common issue of suboptimal plasma exposure of this compound after oral administration.

Problem: Inconsistent or low plasma concentrations (Cmax) and overall exposure (AUC) in pharmacokinetic (PK) studies.

Logical Flow for Troubleshooting Bioavailability

G cluster_0 Phase 1: Problem Identification & Characterization cluster_1 Phase 2: Strategy Selection & Formulation cluster_2 Phase 3: Evaluation A Low / Variable In Vivo Exposure Observed B Characterize Physicochemical Properties A->B Root Cause Analysis C Aqueous Solubility Assay (e.g., Kinetic/Thermodynamic) B->C D Permeability Assay (e.g., Caco-2, PAMPA) B->D E Select Enhancement Strategy C->E Based on Data (e.g., BCS Class) D->E Based on Data (e.g., BCS Class) F1 Particle Size Reduction (Nanosuspension) E->F1 Choose one or more F2 Amorphous Solid Dispersion E->F2 Choose one or more F3 Lipid-Based Formulation (e.g., SEDDS) E->F3 Choose one or more F4 Prodrug Synthesis E->F4 Choose one or more G In Vivo Pharmacokinetic Study in Animal Model F1->G Formulate & Test F2->G Formulate & Test F3->G Formulate & Test F4->G Formulate & Test H Improved Bioavailability? (Compare AUC) G->H I Proceed with Optimized Formulation H->I Yes J Re-evaluate Strategy (Return to Phase 2) H->J No J->E

Caption: A workflow for diagnosing and improving poor drug bioavailability.

Possible Cause 1: Poor Aqueous Solubility & Dissolution Rate

This is the most likely bottleneck. If the compound does not dissolve in the GI fluids, it cannot be absorbed into the bloodstream.

Solutions:

  • Particle Size Reduction (Nanonization):

    • Principle: Increase the surface area available for dissolution by reducing particle size.[4]

    • Method: Wet bead milling, high-pressure homogenization.

    • Advantage: Applicable to crystalline compounds, relatively straightforward.

    • Limitation: May not be sufficient for extremely insoluble compounds; potential for particle aggregation.

  • Amorphous Solid Dispersions:

    • Principle: Convert the stable, crystalline form of the drug to a higher-energy, more soluble amorphous form stabilized within a polymer.[5]

    • Method: Spray drying, hot-melt extrusion.

    • Advantage: Can significantly increase apparent solubility and achieve supersaturation in vivo.

    • Limitation: Amorphous forms are less stable and can recrystallize over time, requiring careful polymer selection.

  • Lipid-Based Formulations (e.g., SEDDS):

    • Principle: The drug is dissolved in a mixture of oils and surfactants. Upon gentle agitation in GI fluids, this mixture forms a fine oil-in-water emulsion, keeping the drug in a solubilized state.[2]

    • Advantage: Highly effective for lipophilic drugs; can also enhance lymphatic transport, potentially reducing first-pass metabolism.

    • Limitation: Requires careful screening of excipients; higher potential for GI side effects with high surfactant concentrations.

Possible Cause 2: Low Intestinal Permeability

Even if dissolved, the compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

Solutions:

  • Prodrug Approach:

    • Principle: Temporarily mask polar functional groups or add lipophilic moieties to the this compound structure to increase its passive diffusion across the lipid membranes of intestinal cells.[13]

    • Method: Chemical synthesis of an ester, carbamate, or other bioreversible derivative.

    • Advantage: A powerful method to overcome permeability limitations.[11]

    • Limitation: Requires extensive medicinal chemistry and re-evaluation of toxicology and metabolism.

  • Use of Permeation Enhancers (with caution):

    • Principle: These excipients can transiently open the tight junctions between intestinal cells or fluidize the cell membrane, allowing for increased drug passage.

    • Method: Inclusion of surfactants or specific excipients in the formulation.

    • Advantage: Can increase the absorption of poorly permeable drugs.

    • Limitation: This approach can be non-specific and may increase the absorption of unwanted substances, raising potential safety concerns.

Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleKey AdvantagesKey LimitationsSuitable for this compound?
Nanonization Increases surface area for faster dissolution.[4]Established technology, good for crystalline drugs.Can be prone to aggregation; may not be enough for very low solubility.Yes , a good first approach.
Solid Dispersion Stabilizes the drug in a high-energy amorphous state.[3]High potential for solubility enhancement; can achieve supersaturation.Physical instability (recrystallization); requires specific polymers.Yes , very promising.
Lipid-Based (SEDDS) Pre-dissolves drug in lipids/surfactants to form an emulsion in situ.[2]Excellent for lipophilic drugs; may reduce food effects and first-pass metabolism.Complex formulation development; potential for GI irritation.Yes , highly suitable.
Prodrug Chemical modification to improve solubility or permeability.[12][14]Can fundamentally solve solubility/permeability issues.Requires new chemical synthesis; extensive preclinical re-evaluation needed.Potentially , as a more advanced strategy if formulation fails.

Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This in vitro assay is used to predict intestinal drug absorption and identify if the compound is a substrate for active efflux transporters.[15][16]

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Use only inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Assay Preparation:

    • Prepare a dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a target concentration (e.g., 10 µM). Include a low percentage of a co-solvent like DMSO if necessary (<1%).

    • Prepare fresh transport buffer for the receiver compartments.

  • A-B Permeability:

    • Add the dosing solution to the apical (A) side of the Transwell inserts.

    • Add fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • B-A Permeability:

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the filter, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER ≥ 2 suggests the involvement of active efflux.

Factors Affecting Oral Bioavailability

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation A Oral Administration B Disintegration & Dissolution A->B C Drug in Solution in GI Lumen B->C Solubility is rate-limiting B_note Barrier 1: Solubility D Absorption Across Intestinal Wall C->D Permeability is rate-limiting E Portal Vein (to Liver) D->E D_note Barrier 2: Permeability F First-Pass Metabolism (Liver) E->F G Systemic Circulation F->G Bioavailable Fraction F_note Barrier 3: Metabolism

Caption: Key barriers limiting the oral bioavailability of a drug.

Protocol 2: Rodent Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of an this compound formulation after oral administration in rodents (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least 3 days with free access to food and water.

  • Dosing:

    • Fast the animals overnight (approx. 12 hours) before dosing, with water ad libitum.

    • Prepare the this compound formulation (e.g., a nanosuspension or SEDDS) at the desired concentration.

    • Administer a single dose of the formulation via oral gavage (e.g., 10 mg/kg). Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Sampling time points should be designed to capture the absorption and elimination phases, for example: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. This typically involves a protein precipitation or liquid-liquid extraction step.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following parameters from the plasma concentration-time data:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the curve from time 0 to the last measurable time point.

      • AUC(0-inf): Area under the curve extrapolated to infinity.

      • t1/2: Elimination half-life.

  • Bioavailability Calculation (if IV data is available):

    • If a separate study using intravenous (IV) administration is performed, the absolute oral bioavailability (F%) can be calculated as: F% = [AUC(oral) / AUC(IV)] * [Dose(IV) / Dose(oral)] * 100.

References

dealing with hACC2-IN-1 variability between experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and other issues encountered during experiments with the acetyl-CoA carboxylase 2 (ACC2) inhibitor, hACC2-IN-1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in our experimental results between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability with small molecule inhibitors like this compound can stem from several factors. Here are the primary aspects to investigate:

  • Purity and Impurities: Even minor differences in the purity profile between batches can lead to altered biological activity. The presence of inactive isomers or related substances can reduce the effective concentration of the active compound.

  • Solubility and Formulation: Incomplete solubilization of this compound can lead to a lower effective concentration in your experiments.[1] It is crucial to ensure the compound is fully dissolved.

  • Storage and Handling: this compound, like many small molecules, can be sensitive to storage conditions.[1] Degradation due to improper storage (e.g., temperature fluctuations, exposure to light or moisture) can result in decreased potency.

  • Experimental Consistency: Ensure that all other experimental parameters, including cell passage number, reagent sources, and incubation times, are kept consistent across experiments.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs for each batch. Pay close attention to the purity determination method (e.g., HPLC, LC-MS) and the reported purity values.

  • Perform a Dose-Response Curve: Test each new batch by generating a full dose-response curve in your primary assay. This will allow you to determine the IC50 value for each batch and assess if there is a significant shift in potency.

  • Standardize Solubilization Protocol: Use a consistent and validated procedure for dissolving this compound. For instance, using freshly opened, anhydrous DMSO and sonication may be necessary to achieve complete dissolution.[1]

  • Aliquot and Store Properly: Upon receipt, aliquot the stock solution into single-use volumes and store at the recommended temperature (-20°C for short-term, -80°C for long-term) to minimize freeze-thaw cycles.[1]

Q2: How should I properly prepare and store this compound stock solutions?

A2: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solvent Selection: DMSO is a common solvent for preparing high-concentration stock solutions of this compound.[1] It is recommended to use anhydrous (dry) DMSO, as the presence of water can affect the solubility and stability of the compound.

  • Dissolution: this compound may require sonication to fully dissolve in DMSO.[1] Visually inspect the solution to ensure there are no visible particulates.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Solutions: It is best practice to prepare fresh working solutions from the stock solution for each experiment.

Q3: My experimental results with this compound are inconsistent even within the same batch. What should I check?

A3: Inconsistency within the same batch often points to issues with experimental technique or reagent stability.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.

  • Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly impact experimental outcomes.

  • Reagent Stability: Check the stability and proper storage of all other reagents used in your assay.

  • Incubation Times: Ensure precise and consistent incubation times with the inhibitor.

Troubleshooting Flowchart for Inconsistent Results

G start Inconsistent Results Observed check_coa Review Certificate of Analysis for the batch start->check_coa check_solubility Confirm complete solubilization of this compound check_coa->check_solubility CoA looks good contact_supplier Contact supplier for technical support check_coa->contact_supplier Discrepancies in CoA check_solubility->start Incomplete solubilization check_storage Verify proper storage of stock and working solutions check_solubility->check_storage Solubilization is complete check_storage->start Improper storage check_protocol Review experimental protocol for consistency check_storage->check_protocol Storage is correct check_protocol->start Protocol inconsistency check_cells Assess cell health and passage number check_protocol->check_cells Protocol is consistent check_cells->start Cell-related issues check_reagents Check stability of other reagents check_cells->check_reagents Cells are healthy check_reagents->start Reagent issues new_batch Test a new batch of this compound check_reagents->new_batch Reagents are stable new_batch->contact_supplier New batch also shows variability

Caption: Troubleshooting workflow for inconsistent experimental results.

This compound Properties and Quality Control Parameters

The following table summarizes key physicochemical properties of this compound and typical quality control parameters you should expect to see on a Certificate of Analysis.

Property / ParameterTypical SpecificationMethodImportance for Experimental Consistency
Identity
AppearanceWhite to off-white solidVisual InspectionConfirms the physical state of the compound.
¹H NMRConforms to structureNuclear Magnetic ResonanceConfirms the chemical structure of the molecule.
Mass SpectrumConforms to structureMass Spectrometry (MS)Confirms the molecular weight of the compound.
Purity
Purity by HPLC≥98%High-Performance Liquid ChromatographyQuantifies the percentage of the active compound, crucial for accurate dosing.
Solubility
DMSO≥ 100 mg/mLVisual InspectionInforms the preparation of stock solutions. Incomplete solubility is a major source of error.
Residual Solvents Conforms to USP <467>Gas Chromatography (GC)High levels of residual solvents can be toxic to cells and affect experimental outcomes.
Water Content < 1.0%Karl Fischer TitrationExcess water can affect compound stability and accurate weighing for stock solution preparation.

Experimental Protocols

De Novo Lipogenesis Assay using [¹⁴C]-Acetate

This protocol measures the rate of new fatty acid synthesis in cultured cells by quantifying the incorporation of radiolabeled acetate into lipids.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Complete cell culture medium

  • This compound

  • [¹⁴C]-Sodium Acetate

  • Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate cells in a suitable format (e.g., 12-well plates) and allow them to adhere and grow to the desired confluency.

  • Pre-treat cells with various concentrations of this compound or vehicle control in serum-free or low-serum medium for a specified time (e.g., 1-2 hours).

  • Add [¹⁴C]-Sodium Acetate to each well at a final concentration of 1 µCi/mL.

  • Incubate for 2-4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS to stop the incorporation of the radiolabel.

  • Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., Hexane:Isopropanol).

  • Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

  • Add scintillation cocktail to each vial and quantify the amount of radioactivity using a scintillation counter.

  • Normalize the results to the protein content of the cell lysate.

Cellular Fatty Acid Oxidation Assay

This protocol assesses the rate of fatty acid oxidation by measuring the production of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., myotubes, hepatocytes)

  • Complete cell culture medium

  • This compound

  • [¹⁴C]-Palmitate complexed to BSA

  • Perchloric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate cells in a suitable format (e.g., 6-well plates) and culture until they reach the desired state (e.g., differentiation of myoblasts into myotubes).

  • Pre-treat the cells with different concentrations of this compound or vehicle control for the desired duration.

  • Replace the medium with fresh medium containing [¹⁴C]-Palmitate-BSA complex.

  • Seal the plates and incubate at 37°C for 1-2 hours. A piece of filter paper soaked in NaOH can be placed in a center well to capture the produced ¹⁴CO₂.

  • Stop the reaction by adding perchloric acid.

  • If capturing ¹⁴CO₂, remove the filter paper and place it in a scintillation vial.

  • Alternatively, collect the cell culture medium to measure the acid-soluble metabolites.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Normalize the results to the total protein concentration.

Signaling Pathway

This compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). ACC1 and ACC2 are key enzymes in the regulation of fatty acid metabolism.

ACC_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Membrane AcetylCoA_c Acetyl-CoA ACC1 ACC1 AcetylCoA_c->ACC1 MalonylCoA_c Malonyl-CoA ACC1->MalonylCoA_c FAS Fatty Acid Synthase (FAS) MalonylCoA_c->FAS FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) FAS->FattyAcids AcetylCoA_m Acetyl-CoA ACC2 ACC2 AcetylCoA_m->ACC2 MalonylCoA_m Malonyl-CoA ACC2->MalonylCoA_m CPT1 CPT1 MalonylCoA_m->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO Enables hACC2_IN_1 This compound hACC2_IN_1->ACC2 Inhibition

References

challenges in quantifying the effects of hACC2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hACC2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively quantifying the effects of this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the experimental use of this compound.

Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

A1: Low aqueous solubility can be a significant challenge when working with this compound. Here are some guidelines based on available data:

  • Stock Solutions: For creating high-concentration stock solutions, DMSO is the recommended solvent.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is challenging. For in vivo studies or cell culture experiments requiring a final aqueous solution, co-solvents or formulation vehicles are necessary. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it into the final aqueous medium. Be aware that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Data on this compound Solubility:

Solvent SystemSolubility
DMSOInformation not available
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL
10% DMSO in 90% Corn Oil≥ 5 mg/mL

Table 1: Solubility of this compound in different solvent systems. Data is limited and these represent starting points for optimization.

Troubleshooting Tip: If you observe precipitation upon dilution of the DMSO stock into your aqueous buffer, try the following:

  • Lower the final concentration of this compound.

  • Increase the percentage of co-solvent if your experimental system allows.

  • Use a gentle warming and vortexing method to aid dissolution.

Q2: I am concerned about the stability of this compound in my cell culture medium. How stable is it?

Troubleshooting Tip: To assess stability in your specific experimental setup, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound and incubate it under your standard cell culture conditions (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of this compound using a suitable analytical method like LC-MS. This will help you determine the compound's half-life in your experimental medium and establish an appropriate time window for your assays.

Q3: How can I be sure that the observed effects are specific to hACC2 inhibition and not due to off-target effects?

A3: Off-target effects are a common concern with small molecule inhibitors. While a comprehensive off-target profile for this compound is not publicly available, it is crucial to include appropriate controls in your experiments to validate the specificity of your findings.

Troubleshooting Workflow for Off-Target Effects:

OffTargetTroubleshooting cluster_0 Experimental Observation cluster_1 Validation Strategy cluster_2 Interpretation Observed_Effect Observed Phenotype (e.g., decreased cell viability) Rescue_Experiment Rescue Experiment: Supplement with downstream product (e.g., Malonyl-CoA or fatty acids) Observed_Effect->Rescue_Experiment Knockdown_Experiment Genetic Knockdown/Knockout: Use siRNA/CRISPR to deplete ACC2 Observed_Effect->Knockdown_Experiment Orthogonal_Inhibitor Use a structurally different ACC2 inhibitor Observed_Effect->Orthogonal_Inhibitor On_Target Effect is likely On-Target (ACC2-mediated) Rescue_Experiment->On_Target Phenotype rescued Off_Target Effect may be Off-Target Rescue_Experiment->Off_Target Phenotype not rescued Knockdown_Experiment->On_Target Phenocopies this compound effect Knockdown_Experiment->Off_Target Does not phenocopy Orthogonal_Inhibitor->On_Target Similar phenotype observed Orthogonal_Inhibitor->Off_Target Different phenotype observed

Fig 1. Troubleshooting workflow for off-target effects.

Q4: What is the expected impact of this compound on cellular metabolism?

A4: this compound is an inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). ACC2 is a mitochondrial enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key regulator of fatty acid oxidation, as it allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for beta-oxidation. Therefore, inhibition of ACC2 by this compound is expected to decrease intracellular malonyl-CoA levels, leading to disinhibition of CPT1 and a subsequent increase in the rate of fatty acid oxidation.

Signaling Pathway of ACC2 Inhibition:

ACC2_Pathway cluster_0 Mitochondrial Matrix cluster_1 Inhibitor Action Acetyl_CoA Acetyl-CoA ACC2 ACC2 Acetyl_CoA->ACC2 Substrate Malonyl_CoA Malonyl-CoA CPT1 CPT1 Malonyl_CoA->CPT1 Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Transport Beta_Oxidation β-Oxidation ATP ATP Beta_Oxidation->ATP hACC2_IN_1 This compound hACC2_IN_1->ACC2 ACC2->Malonyl_CoA Product CPT1->Beta_Oxidation

Fig 2. ACC2 signaling pathway and the effect of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to quantify the effects of this compound.

Protocol 1: In Vitro ACC2 Enzyme Activity Assay

This protocol is designed to measure the enzymatic activity of purified ACC2 and to determine the IC50 of this compound.

Materials:

  • Purified recombinant human ACC2 enzyme

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (or radiolabeled [¹⁴C]bicarbonate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • This compound

  • 96-well microplate

  • Scintillation counter (for radioactive assay) or a plate reader capable of measuring the specific non-radioactive detection method.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a reaction mixture containing acetyl-CoA, ATP, and sodium bicarbonate in the assay buffer.

  • Enzyme Reaction:

    • Add a defined amount of purified ACC2 enzyme to each well of a 96-well plate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the reaction mixture to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Detection:

    • Radioactive method: Stop the reaction by adding an acid (e.g., perchloric acid). The incorporated radioactivity into the acid-stable product (malonyl-CoA) is then measured by scintillation counting.

    • Non-radioactive method: Utilize a commercial kit that measures the production of ADP, a byproduct of the ACC reaction, often through a coupled enzymatic reaction that generates a colorimetric, fluorescent, or luminescent signal.

  • Data Analysis:

    • Calculate the percentage of ACC2 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of fatty acid oxidation in cultured cells treated with this compound.

Experimental Workflow for Cellular FAO Assay:

FAO_Workflow cluster_0 Cell Culture & Treatment cluster_1 FAO Measurement cluster_2 Data Analysis Seed_Cells 1. Seed cells in a multi-well plate Treat_Cells 2. Treat cells with this compound or vehicle control Seed_Cells->Treat_Cells Add_Substrate 3. Add radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate) Treat_Cells->Add_Substrate Incubate 4. Incubate to allow for fatty acid uptake and oxidation Add_Substrate->Incubate Capture_Product 5. Capture the product of oxidation (e.g., ³H₂O or ¹⁴CO₂) Incubate->Capture_Product Measure_Signal 6. Quantify the captured product (Scintillation counting) Capture_Product->Measure_Signal Normalize_Data 7. Normalize to cell number or protein content Measure_Signal->Normalize_Data Analyze_Results 8. Compare FAO rates between treated and control groups Normalize_Data->Analyze_Results

Fig 3. Experimental workflow for a cellular fatty acid oxidation assay.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Cell culture medium and supplements

  • This compound

  • Radiolabeled fatty acid (e.g., [9,10-³H]palmitic acid or [1-¹⁴C]palmitic acid) complexed to BSA

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate (e.g., 24-well or 12-well) and allow them to adhere and reach the desired confluency. For C2C12 myoblasts, differentiate them into myotubes before the experiment.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-24 hours).

  • Fatty Acid Oxidation Measurement:

    • Prepare the radiolabeled fatty acid substrate by complexing it with fatty acid-free BSA in the appropriate cell culture medium.

    • After the treatment period, replace the medium with the medium containing the radiolabeled fatty acid.

    • Incubate the cells for a defined period (e.g., 1-3 hours) to allow for the uptake and oxidation of the fatty acid.

    • To measure the production of tritiated water (³H₂O) from [³H]palmitate, which is a measure of the flux through β-oxidation, collect the culture medium. Add a precipitation agent (e.g., perchloric acid) to separate the aqueous phase from the lipid phase. The radioactivity in the aqueous phase is then measured by scintillation counting.

    • To measure the production of ¹⁴CO₂ from [¹⁴C]palmitate, the assay is typically performed in a sealed system where the released ¹⁴CO₂ is trapped by a suitable absorbent (e.g., a filter paper soaked in NaOH) and then quantified by scintillation counting.

  • Data Analysis:

    • Normalize the measured radioactivity (counts per minute, CPM) to the total protein content or cell number in each well.

    • Calculate the fold change in fatty acid oxidation in this compound treated cells compared to the vehicle-treated control cells.

Disclaimer: This technical support center provides general guidance and protocols. Researchers should always optimize experimental conditions for their specific cell lines and research questions. It is also recommended to consult the primary literature for more detailed experimental procedures.

overcoming resistance to hACC2-IN-1 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hACC2-IN-1, a potent inhibitor of human Acetyl-CoA Carboxylase 2 (ACC2).

Introduction to this compound

This compound is a small molecule inhibitor targeting the human ACC2 enzyme with a reported half-maximal inhibitory concentration (IC50) of 2.5 μM.[1] ACC2 is a mitochondrial enzyme that plays a crucial role in the regulation of fatty acid metabolism. Specifically, it catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key regulator of fatty acid oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increased rate of fatty acid oxidation. This mechanism of action makes this compound a subject of interest in metabolic disease research, particularly for conditions like obesity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the human Acetyl-CoA Carboxylase 2 (ACC2) enzyme.[1] ACC2 is located on the outer mitochondrial membrane and catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By inhibiting ACC2, this compound decreases the intracellular concentration of malonyl-CoA, which leads to the disinhibition of CPT1 and a subsequent increase in the transport of long-chain fatty acids into the mitochondria for oxidation.

Q2: What is the reported IC50 value for this compound?

A2: The reported IC50 value for this compound against human ACC2 is 2.5 μM.[1]

Q3: In which research areas is this compound typically used?

A3: this compound is primarily suggested for obesity research and the study of metabolic diseases where dysregulation of fatty acid metabolism is a key factor.[1]

Q4: What are the potential mechanisms of acquired resistance to ACC inhibitors in long-term studies?

  • Compensatory increase in total ACC protein levels: Cells may adapt to chronic ACC inhibition by upregulating the expression of the ACC enzyme, thereby overcoming the inhibitory effect.

  • Metabolic rewiring: Cancer cells, for example, can shift their metabolism from glycolysis to a greater dependence on lipogenesis, a pathway in which ACC plays a central role.

  • FOSB-mediated resistance: Studies have identified the transcription factor FOSB as a potential mediator of acquired resistance to ACC inhibitors.

It is important to note that these are general mechanisms observed for ACC inhibitors and may not be directly applicable to all experimental models or to this compound specifically without further investigation.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower than expected inhibition of fatty acid oxidation.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system.
Inhibitor degradation Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell permeability issues Confirm that your chosen cell line is permeable to the inhibitor. If unsure, consider using a permeabilization agent, though this may affect cell viability.
High cell density Overly confluent cell cultures can exhibit altered metabolic states. Ensure consistent and appropriate cell seeding densities for all experiments.
Assay-specific problems If using an indirect measure of fatty acid oxidation, confirm the reliability and sensitivity of your assay. Consider using a more direct method, such as measuring the production of radiolabeled CO2 from a labeled fatty acid substrate.

Issue 2: Off-target effects or cellular toxicity.

Possible Cause Troubleshooting Step
High inhibitor concentration High concentrations of any small molecule inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control.
Cell line sensitivity Different cell lines can have varying sensitivities to small molecule inhibitors. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of this compound on your specific cell line.
Contamination Check for microbial contamination in your cell cultures, which can cause stress and cell death.

Issue 3: Difficulty in replicating results from the literature.

Possible Cause Troubleshooting Step
Differences in experimental conditions Carefully compare your experimental protocol with the published methodology. Pay close attention to details such as cell line passage number, media composition, serum concentration, and incubation times.
Reagent variability Ensure the quality and purity of your this compound. If possible, obtain the compound from a reputable supplier and verify its identity and purity.
Biological variability Inherent biological variability can lead to differences in results. Ensure you have an adequate number of biological replicates for statistical power.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound on ACC2 Activity

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on purified ACC2 enzyme.

Materials:

  • Purified human ACC2 enzyme

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Acetyl-CoA

  • ATP

  • Sodium bicarbonate (containing 14C-label)

  • Scintillation fluid and vials

  • Microplate reader compatible with radioactivity detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

  • In a microplate, add the purified ACC2 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of acetyl-CoA, ATP, and 14C-labeled sodium bicarbonate.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a strong acid).

  • Transfer the reaction mixture to scintillation vials containing scintillation fluid.

  • Measure the incorporation of 14C into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a suitable non-linear regression analysis.

Protocol 2: Cellular Fatty Acid Oxidation Assay

This protocol provides a general method to assess the effect of this compound on fatty acid oxidation in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Complete cell culture medium

  • Fatty acid substrate (e.g., [1-14C]palmitate complexed to BSA)

  • Scintillation vials

  • CO2 trapping solution (e.g., NaOH or a commercial trapping agent)

  • Scintillation fluid

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Replace the treatment medium with a fresh medium containing the [1-14C]palmitate-BSA complex.

  • Seal the wells with a device that allows for the trapping of released 14CO2 (e.g., a multi-well plate with a trapping apparatus or individual sealed flasks).

  • Incubate the cells for a specified period (e.g., 2-4 hours) to allow for the oxidation of the radiolabeled palmitate.

  • At the end of the incubation, inject a strong acid (e.g., perchloric acid) into each well to stop the cellular metabolism and release all trapped 14CO2.

  • Transfer the CO2 trapping solution to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalize the results to the total protein content in each well.

  • Compare the amount of 14CO2 produced in the this compound-treated cells to the vehicle-treated control cells to determine the effect on fatty acid oxidation.

Visualizations

ACC2_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Outer_Membrane Outer Mitochondrial Membrane Fatty Acyl-CoA Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation CPT2 ACC2 ACC2 Malonyl-CoA Malonyl-CoA ACC2->Malonyl-CoA + ATP CPT1 CPT1 Cytosolic Acetyl-CoA Cytosolic Acetyl-CoA Cytosolic Acetyl-CoA->ACC2 Malonyl-CoA->CPT1 Inhibits This compound This compound This compound->ACC2 Cytosolic Fatty Acyl-CoA Cytosolic Fatty Acyl-CoA Cytosolic Fatty Acyl-CoA->Fatty Acyl-CoA CPT1

Caption: Mechanism of action of this compound on the ACC2 signaling pathway.

Experimental_Workflow_IC50 A Prepare serial dilutions of this compound C Add this compound dilutions and pre-incubate A->C B Add purified ACC2 enzyme to microplate B->C D Initiate reaction with substrates (Acetyl-CoA, ATP, 14C-Bicarbonate) C->D E Incubate and then stop the reaction D->E F Measure 14C incorporation (Malonyl-CoA) E->F G Plot % inhibition vs. log[Inhibitor] F->G H Calculate IC50 value G->H Troubleshooting_Logic Start Inconsistent Results Q1 Inhibition lower than expected? Start->Q1 Q2 Observed toxicity? Q1->Q2 No A1 Check inhibitor concentration Verify inhibitor stability Confirm cell permeability Q1->A1 Yes A2 Lower inhibitor concentration Check solvent toxicity Perform viability assay Q2->A2 Yes A3 Compare protocols carefully Verify reagent quality Increase biological replicates Q2->A3 No

References

refining experimental protocols for hACC2-IN-1 use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hACC2-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of human Acetyl-CoA Carboxylase 2 (ACC2).[1][2][3] ACC2 is an enzyme located on the outer mitochondrial membrane that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, inhibits Carnitine Palmitoyltransferase 1 (CPT-1), a key enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, this compound decreases malonyl-CoA levels, which relieves the inhibition of CPT-1 and subsequently promotes fatty acid oxidation.[1] This makes it a valuable tool for research in obesity and metabolic diseases.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of the inhibitor. Please refer to the table below for detailed storage guidelines.[1]

Q3: In which solvents can I dissolve this compound?

A3: this compound is highly soluble in Dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (231.17 mM).[1] For in vivo studies, specific formulations using corn oil or SBE-β-CD are recommended.[1] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]

Technical Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Physicochemical Properties

Property Value Reference
Formula C₂₃H₃₂N₂O₄S [1]
Molecular Weight 432.58 g/mol [1]
Appearance White to off-white solid [1]

| IC₅₀ (hACC2) | 2.5 µM |[1][2][3] |

Table 2: Recommended Storage Conditions

Format Storage Temperature Shelf Life Reference
Powder -20°C 3 years [1]
4°C 2 years [1]
In Solvent (e.g., DMSO) -80°C 6 months [1]

| | -20°C | 1 month |[1] |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action and a typical experimental workflow.

ACC2_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria AcetylCoA_cyto Acetyl-CoA ACC2 ACC2 AcetylCoA_cyto->ACC2 Substrate MalonylCoA Malonyl-CoA CPT1 CPT-1 MalonylCoA->CPT1 Inhibition FattyAcylCoA Long-Chain Fatty Acyl-CoA FattyAcylCoA->CPT1 Transport FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO ACC2->MalonylCoA Product hACC2_IN_1 This compound hACC2_IN_1->ACC2 Inhibition

Caption: Mechanism of this compound action on fatty acid oxidation.

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis (Ice-cold Lysis Buffer) start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE (Load equal protein amounts) quant->sds transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds->transfer block 6. Blocking (1 hr at RT) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-pACC, overnight at 4°C) block->primary secondary 8. Secondary Antibody Incubation (1 hr at RT) primary->secondary detect 9. Detection (Chemiluminescence) secondary->detect end 10. Data Analysis detect->end

Caption: Standard workflow for Western Blot analysis.

Troubleshooting Guide

Q4: My this compound solution has visible precipitate. What should I do?

A4: If precipitation occurs, gentle warming and/or sonication can be used to help redissolve the compound.[1] This is often due to the solution becoming saturated or exposure to lower temperatures. Always ensure your solvent is of high purity and anhydrous, especially DMSO.[1] For long-term storage, it is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: I am not observing the expected biological effect (e.g., increased fatty acid oxidation) after treating my cells. What are the possible causes?

A5: This issue can arise from several factors. Use the following decision tree to diagnose the problem:

Troubleshooting_Logic start No biological effect observed check_compound Is the inhibitor active? start->check_compound check_cells Is the cell model appropriate? start->check_cells check_assay Is the assay readout sensitive? start->check_assay solubility Compound precipitated? check_compound->solubility Check solution acc2_expression Low ACC2 expression? check_cells->acc2_expression assay_validation Assay validated? check_assay->assay_validation storage Improper storage? solubility->storage No solubility_yes Action: Warm/sonicate. Use fresh solvent. solubility->solubility_yes Yes concentration Concentration too low? storage->concentration No storage_yes Action: Use a fresh aliquot or new vial. storage->storage_yes Yes concentration_yes Action: Perform dose-response (e.g., 1-25 µM). concentration->concentration_yes Yes pathway_active Is FAO pathway active? acc2_expression->pathway_active No acc2_expression_yes Action: Confirm ACC2 expression (WB/qPCR). Choose different cell line. acc2_expression->acc2_expression_yes Yes pathway_active_yes Action: Ensure cells are in a metabolic state where FAO is active. pathway_active->pathway_active_yes Yes assay_validation_yes Action: Run positive controls for the assay (e.g., other known FAO activators). assay_validation->assay_validation_yes Yes

Caption: Troubleshooting logic for lack of biological effect.

Q6: I'm observing unexpected cytotoxicity or off-target effects. How can I address this?

A6: Off-target effects are a potential concern with any small molecule inhibitor.[4]

  • Confirm On-Target Effect: First, confirm that this compound is engaging its target. A recommended method is to perform a Western Blot for the phosphorylated form of ACC (p-ACC). Inhibition of ACC activity often leads to a decrease in its phosphorylation at Ser79.

  • Dose-Response Curve: Perform a careful dose-response experiment to find the minimal concentration that gives the desired on-target effect without significant cytotoxicity. The reported IC₅₀ is 2.5 µM, so a range from 0.5 µM to 25 µM is a good starting point.

  • Use Controls: Include negative controls, such as a structurally related but inactive molecule if available, to differentiate between on-target and off-target effects.[5]

  • Orthogonal Approaches: If possible, validate findings using a genetic approach, such as siRNA or CRISPR-mediated knockdown of ACC2, to ensure the observed phenotype is specifically due to ACC2 inhibition.[4][6]

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-ACC (p-ACC)

This protocol is designed to verify the on-target activity of this compound by measuring the phosphorylation status of ACC.

A. Cell Lysis

  • Culture cells (e.g., HepG2, C2C12) to 80-90% confluency.

  • Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the specified time.

  • Aspirate the media and wash the cells once with ice-cold 1X PBS.[7][8]

  • Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) per 10⁷ cells.[9]

  • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[9]

  • Incubate on ice for 30 minutes with occasional vortexing.[7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube. This is your protein lysate.

B. SDS-PAGE and Transfer

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Prepare samples by adding Laemmli sample buffer to 20-30 µg of total protein. Boil at 95-100°C for 5 minutes.

  • Load samples and a molecular weight marker onto an appropriate percentage SDS-PAGE gel (a low percentage, e.g., 8%, is suitable for the high molecular weight ACC protein).[9]

  • Run the gel at 100-150 V until the dye front reaches the bottom.[7][9]

  • Transfer the proteins to a PVDF membrane. A wet transfer at 100 V for 90-120 minutes at 4°C is recommended for large proteins.[8][10]

C. Antibody Incubation and Detection

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with a primary antibody against phospho-ACC (Ser79) overnight at 4°C with gentle agitation.[11]

  • Wash the membrane three times for 5 minutes each with TBST.[11]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times for 5 minutes each with TBST.[11]

  • Apply an ECL (chemiluminescence) substrate and visualize the bands using a gel imager.[7]

  • To normalize, strip the membrane and re-probe for total ACC and a loading control like β-actin.[9]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses the intestinal permeability of this compound, which is useful for drug development professionals. The Caco-2 cell line is a well-established in vitro model for predicting human intestinal drug absorption.[12][13]

A. Cell Culture

  • Seed Caco-2 cells onto permeable Transwell membrane inserts (e.g., 24-well format) at a suitable density.[12]

  • Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[13] The culture medium should be changed every 2-3 days.

B. Monolayer Integrity Test

  • Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). Well-differentiated monolayers typically exhibit TEER values >250 Ω·cm².

  • Alternatively, the permeability of a paracellular marker like Lucifer yellow can be measured.

C. Transport Experiment (Apical to Basolateral)

  • Gently wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

  • Prepare the dosing solution by dissolving this compound in the transport buffer.

  • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubate at 37°C with gentle shaking.

  • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.

  • At the end of the experiment, collect the final samples from both apical and basolateral chambers.

D. Sample Analysis

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

References

Validation & Comparative

A Comparative Guide to ACC Inhibitors: hACC2-IN-1 vs. PF-05175157

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It exists in two main isoforms in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it catalyzes the first committed step in fatty acid synthesis. ACC2 is found on the outer mitochondrial membrane, predominantly in oxidative tissues such as the heart and skeletal muscle. Its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby controlling the rate of fatty acid oxidation. This central role in lipid metabolism makes both ACC isoforms attractive therapeutic targets for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This guide provides a comparative overview of two ACC inhibitors: hACC2-IN-1 and PF-05175157, with a focus on their biochemical potency and available experimental data. Due to the limited publicly available information on this compound, this guide will primarily detail the extensive characterization of PF-05175157 as a reference for a potent ACC inhibitor, while presenting the currently known data for this compound.

PF-05175157: A Broad-Spectrum ACC Inhibitor

PF-05175157 is a well-characterized, potent, and broad-spectrum inhibitor of both ACC1 and ACC2.[1][2] It has been investigated in preclinical and clinical studies for various metabolic indications.

Quantitative Data Summary
ParameterSpeciesACC1 IC50 (nM)ACC2 IC50 (nM)Cellular Potency (EC50, nM)
PF-05175157 Human27.033.0-
Rat23.550.430 (in rat hepatocytes)[1][2]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. EC50 in this context refers to the concentration required to inhibit malonyl-CoA formation by 50% in a cellular assay.

In Vitro and In Vivo Data for PF-05175157

In Vitro Metabolism: Studies in rat, dog, and human liver microsomes have shown that PF-05175157 is not significantly metabolized.[1][2] It is also stable in human hepatocyte incubations, with minimal metabolism observed by recombinant human CYP3A4 and CYP3A5, suggesting it is a substrate for these enzymes.[1][2]

In Vivo Pharmacokinetics and Pharmacodynamics in Rats:

  • Pharmacokinetics: Following intravenous administration (1 mg/kg) in rats, dogs, and monkeys, PF-05175157 exhibited low plasma clearance.[2] Oral administration (3 mg/kg) in rats and dogs resulted in good bioavailability of 40% and 54%, respectively.[2]

  • Pharmacodynamics: Acute oral administration of PF-05175157 in lean Sprague Dawley rats led to a dose-dependent reduction in malonyl-CoA levels in both skeletal muscle and liver.[1] At the highest doses, malonyl-CoA levels were reduced by 76% in quadriceps and 89% in the liver.[1]

This compound: A Potent hACC2 Inhibitor

This compound is described as a potent inhibitor of human acetyl-CoA carboxylase 2 (hACC2).[3] It has been suggested as a tool compound for obesity research.[3]

Quantitative Data Summary
ParameterSpeciesACC1 IC50ACC2 IC50Cellular Potency (EC50)
This compound HumanData not available2.5 µMData not available

Currently, there is a significant lack of publicly available data for this compound regarding its selectivity against ACC1, its effects in cellular and in vivo models, and its pharmacokinetic properties.

Experimental Protocols

In Vitro ACC Inhibition Assay (General Protocol)

A common method to determine the IC50 of ACC inhibitors is a radiometric assay. This assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.

Materials:

  • Purified recombinant human ACC1 and ACC2 enzymes

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • Substrates: Acetyl-CoA, ATP, and [¹⁴C]bicarbonate

  • Inhibitor compounds (this compound, PF-05175157) dissolved in DMSO

  • Scintillation vials and scintillation fluid

  • Microplate reader (scintillation counter)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the assay buffer, acetyl-CoA, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the ACC enzyme and a mixture of ATP and [¹⁴C]bicarbonate.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Transfer the reaction mixture to a scintillation vial.

  • Evaporate the unincorporated [¹⁴C]bicarbonate.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Malonyl-CoA Measurement in Rodent Tissues (as performed with PF-05175157)

This protocol describes the procedure to assess the in vivo efficacy of an ACC inhibitor by measuring the levels of its direct product, malonyl-CoA, in tissues.

Animals:

  • Male Sprague Dawley rats

Procedure:

  • Administer the ACC inhibitor (e.g., PF-05175157) or vehicle control to the rats via oral gavage at various doses.[2]

  • After a specific time point (e.g., 1 hour post-dose), euthanize the animals.[1]

  • Rapidly collect tissues of interest (e.g., liver and skeletal muscle) and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.[1]

  • Store the frozen tissues at -80°C until analysis.

  • For analysis, homogenize the frozen tissue in an appropriate extraction buffer.

  • Centrifuge the homogenate to remove proteins and cellular debris.

  • Analyze the supernatant for malonyl-CoA content using a suitable method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

  • Quantify the malonyl-CoA levels and compare the levels in the treated groups to the vehicle control group to determine the percentage of reduction.

Signaling Pathway and Experimental Workflow Diagrams

ACC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Acetyl-CoA_cyto Acetyl-CoA ACC1 ACC1 Acetyl-CoA_cyto->ACC1 Malonyl-CoA_cyto Malonyl-CoA ACC1->Malonyl-CoA_cyto ATP -> ADP+Pi FAS Fatty Acid Synthase (FAS) Malonyl-CoA_cyto->FAS Fatty_Acids Fatty Acids FAS->Fatty_Acids Acetyl-CoA_mito Acetyl-CoA ACC2 ACC2 Acetyl-CoA_mito->ACC2 Malonyl-CoA_mito Malonyl-CoA ACC2->Malonyl-CoA_mito ATP -> ADP+Pi CPT1 CPT1 Malonyl-CoA_mito->CPT1 Inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 This compound This compound This compound->ACC2 Inhibition PF-05175157 PF-05175157 PF-05175157->ACC1 Inhibition PF-05175157->ACC2 Inhibition

Caption: ACC Signaling Pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 determination vs. ACC1 & ACC2) Cellular_Assay Cellular Assay (Malonyl-CoA measurement, EC50) Biochemical_Assay->Cellular_Assay Selectivity_Panel Kinase/Enzyme Selectivity Panel Cellular_Assay->Selectivity_Panel Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Selectivity_Panel->Metabolic_Stability PK_Study Pharmacokinetic Study (Bioavailability, Clearance) Metabolic_Stability->PK_Study PD_Study Pharmacodynamic Study (Tissue Malonyl-CoA levels) PK_Study->PD_Study Efficacy_Study Efficacy Study in Disease Model PD_Study->Efficacy_Study Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study Lead_Compound Lead Compound (e.g., this compound, PF-05175157) Lead_Compound->Biochemical_Assay

References

A Comparative Guide to ACC Inhibitors: hACC2-IN-1 vs. Firsocostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of Acetyl-CoA Carboxylase (ACC): hACC2-IN-1 and Firsocostat. While both molecules target a key enzyme in fatty acid metabolism, they exhibit significant differences in their inhibitory profiles and stages of development. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways to aid in research and development decisions.

Executive Summary

Firsocostat (formerly GS-0976) is a potent, clinical-stage dual inhibitor of both ACC1 and ACC2 isoforms, with significantly lower IC50 values compared to the research compound this compound. Firsocostat has been investigated for the treatment of non-alcoholic steatohepatitis (NASH). In contrast, this compound is described as a potent inhibitor of ACC2, with a much higher IC50 value, and is positioned as a tool compound for obesity research. Due to the limited public data available for this compound, a direct, comprehensive efficacy comparison with Firsocostat based on experimental studies is not possible at this time. This guide therefore presents the known characteristics of each compound to highlight their distinct profiles.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and Firsocostat based on available information.

FeatureThis compoundFirsocostat (GS-0976, ND-630)
Target(s) Acetyl-CoA Carboxylase 2 (ACC2)Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2)
IC50 hACC1 Not Available2.1 nM[1]
IC50 hACC2 2.5 µM[1][2][3]6.1 nM[1]
Mechanism of Action Inhibitor of ACC2[1][2][3]Allosteric inhibitor of ACC1 and ACC2, preventing dimerization and enzyme activity[2][4][5]
Therapeutic Area Proposed for obesity research[2][3]Investigated for Non-alcoholic Steatohepatitis (NASH)[2][6][7]
Development Stage Preclinical/Research CompoundPhase 2 Clinical Trials[2][8]

Signaling Pathway and Mechanism of Action

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It exists in two main isoforms, ACC1 and ACC2, which have distinct locations and functions within the cell.

  • ACC1 is primarily located in the cytosol and catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL), the process of new fatty acid synthesis.

  • ACC2 is found on the outer mitochondrial membrane. The malonyl-CoA it produces acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation (fatty acid breakdown).

By inhibiting ACC, particularly ACC2, compounds like this compound and Firsocostat can reduce the synthesis of malonyl-CoA. This leads to a disinhibition of CPT1, thereby promoting the oxidation of fatty acids in the mitochondria. Inhibition of ACC1 further reduces the overall synthesis of new fatty acids.

ACC_Signaling_Pathway cluster_mito Mitochondrial Membrane AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 Substrate ACC2 ACC2 AcetylCoA->ACC2 Substrate MalonylCoA_cyto Malonyl-CoA (Cytosolic) FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA_cyto->FattyAcids ACC1->MalonylCoA_cyto Catalyzes MalonylCoA_mito Malonyl-CoA (Mitochondrial) CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation (β-Oxidation) CPT1->FattyAcidOxidation Enables ACC2->MalonylCoA_mito Catalyzes Mitochondrion Mitochondrion Inhibitor1 Firsocostat Inhibitor1->ACC1 Inhibitor1->ACC2 Inhibitor2 This compound Inhibitor2->ACC2 Experimental_Workflow Start Compound Synthesis (this compound / Firsocostat) InVitro In Vitro Enzyme Assay (ACC1 & ACC2 Inhibition, IC50) Start->InVitro CellBased Cell-Based Assays (Fatty Acid Oxidation, De Novo Lipogenesis) InVitro->CellBased Promising Candidates InVivo In Vivo Animal Models (e.g., Diet-Induced Obesity, NASH models) CellBased->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials (e.g., for NASH) PKPD->Clinical Tox->Clinical

References

Navigating Isoform Selectivity: A Comparative Analysis of hACC2-IN-1 for Acetyl-CoA Carboxylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the isoform-specific inhibitory activity of small molecules is paramount. This guide provides a comparative analysis of hACC2-IN-1, a known inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), and evaluates its selectivity over the ACC1 isoform. Due to the limited publicly available data on the ACC1 inhibitory activity of this compound, this guide will leverage comparative data from a well-characterized and highly selective ACC2 inhibitor, compound 2e, to provide a comprehensive overview and methodological context.

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, existing in two isoforms: ACC1 and ACC2. ACC1 is primarily cytosolic and plays a key role in fatty acid synthesis. In contrast, ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The differential roles of these isoforms make the development of selective inhibitors a key strategy for therapeutic intervention in metabolic diseases and oncology.

Quantitative Analysis of Inhibitor Potency and Selectivity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for one isoform over another is determined by the ratio of their respective IC50 values.

While data for this compound is limited, we present its known IC50 value against human ACC2. To provide a clear benchmark for selectivity, we include data for compound 2e, a potent and selective ACC2 inhibitor identified in recent literature.

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Selectivity (ACC1/ACC2)
This compoundData not available2500Not determinable
Compound 2e19501.9~1026-fold

Data for this compound is sourced from commercial suppliers. Data for compound 2e is from "Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy."

Experimental Protocols for Determining Inhibitor Selectivity

The determination of IC50 values and subsequent selectivity relies on robust biochemical assays. A common method involves a coupled-enzyme assay that measures the ADP produced from the ATP-dependent carboxylation of acetyl-CoA by ACC.

Coupled-Enzyme Spectrophotometric Assay Protocol

This protocol outlines a typical procedure for measuring the activity of recombinant human ACC1 and ACC2 and determining the inhibitory potency of compounds.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • ATP (Adenosine triphosphate)

  • Acetyl-CoA

  • Sodium Bicarbonate (HCO3-)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Test compounds (e.g., this compound, compound 2e) dissolved in DMSO

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare solutions of recombinant hACC1 and hACC2 in assay buffer to the desired final concentration.

  • Assay Cocktail Preparation: Prepare a reaction cocktail containing ATP, acetyl-CoA, sodium bicarbonate, PEP, NADH, PK, and LDH in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known broad-spectrum ACC inhibitor or no enzyme (for 100% inhibition).

  • Enzyme Addition: Add the prepared enzyme solutions (hACC1 or hACC2) to the appropriate wells containing the test compounds and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the assay cocktail to all wells.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C). The decrease in absorbance is proportional to the rate of NADH oxidation, which is coupled to ADP production by ACC.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curve).

    • Normalize the rates relative to the DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each ACC isoform.

  • Selectivity Calculation: Calculate the selectivity by dividing the IC50 value for ACC1 by the IC50 value for ACC2.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Assay Reagents (ATP, Acetyl-CoA, NADH, etc.) start_reaction Initiate Reaction with Assay Cocktail reagents->start_reaction enzyme Prepare ACC1/ACC2 Enzyme Solutions add_enzyme Add Enzyme (ACC1 or ACC2) enzyme->add_enzyme compound Prepare Serial Dilutions of Test Compound plate Dispense Compound to 384-well Plate compound->plate plate->add_enzyme incubate Incubate add_enzyme->incubate incubate->start_reaction read_plate Kinetic Read at 340 nm (Spectrophotometer) start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot % Inhibition vs. [Compound] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Figure 1. Workflow for determining the IC50 of an ACC inhibitor.

acc_signaling_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto FAS Fatty Acid Synthesis MalonylCoA_cyto->FAS AcetylCoA_mito Acetyl-CoA ACC2 ACC2 AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 FAO Fatty Acid Oxidation CPT1->FAO FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 hACC2_IN_1 This compound hACC2_IN_1->ACC2 Inhibits

Validating the Specificity of hACC2-IN-1 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hACC2-IN-1 with other acetyl-CoA carboxylase (ACC) inhibitors, focusing on the validation of its specificity using knockout models. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the evaluation process.

Comparative Analysis of ACC Inhibitors

The development of specific inhibitors for ACC isoforms is crucial for targeted therapeutic interventions. This compound is a potent inhibitor of ACC2. A comparison with other known ACC inhibitors highlights its characteristics.

InhibitorTarget(s)IC50 (nM)Selectivity (ACC1/ACC2)Validation in Knockout Model
This compound hACC22500Not specified in publicly available dataNo publicly available data
ND-630 (Firsocostat) hACC1, hACC22.1 (hACC1), 6.1 (hACC2)[1][2]~0.34Yes (in rats)[2][3]
PF-05175157 hACC1, hACC2, rACC1, rACC227 (hACC1), 33 (hACC2), 23.5 (rACC1), 50.4 (rACC2)[4][5]~0.82 (human), ~0.47 (rat)Yes (in rats and rabbits)[6]

Signaling Pathway of ACC2 and Inhibition by this compound

Acetyl-CoA carboxylase 2 (ACC2) is a key enzyme in the regulation of fatty acid oxidation. Located on the outer mitochondrial membrane, it catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, this compound reduces the production of malonyl-CoA, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.

ACC2_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA_c Acetyl-CoA ACC2 ACC2 AcetylCoA_c->ACC2 MalonylCoA Malonyl-CoA ACC2->MalonylCoA ATP -> ADP + Pi CPT1 CPT1 MalonylCoA->CPT1 FAO Fatty Acid Oxidation CPT1->FAO LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1 hACC2_IN_1 This compound hACC2_IN_1->ACC2

Caption: ACC2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Specificity Validation in Knockout Models

To definitively assess the on-target specificity of this compound, a rigorous experimental workflow utilizing ACC2 knockout (KO) and wild-type (WT) mouse models is essential. This workflow allows for the direct comparison of the inhibitor's effects in the presence and absence of its intended target.

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_analysis Analysis WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_inhibitor WT + this compound WT_mice->WT_inhibitor ACC2_KO_mice ACC2 Knockout (KO) Mice KO_vehicle ACC2 KO + Vehicle ACC2_KO_mice->KO_vehicle KO_inhibitor ACC2 KO + this compound ACC2_KO_mice->KO_inhibitor WB Western Blot (ACC1, ACC2, p-ACC) WT_vehicle->WB IP Immunoprecipitation (ACC2 pulldown) WT_vehicle->IP Enzyme_Assay ACC Enzymatic Assay WT_vehicle->Enzyme_Assay Metabolomics Metabolomic Analysis (Malonyl-CoA levels) WT_vehicle->Metabolomics WT_inhibitor->WB WT_inhibitor->IP WT_inhibitor->Enzyme_Assay WT_inhibitor->Metabolomics KO_vehicle->WB KO_vehicle->Enzyme_Assay KO_vehicle->Metabolomics KO_inhibitor->WB KO_inhibitor->Enzyme_Assay KO_inhibitor->Metabolomics

Caption: Workflow for validating this compound specificity in knockout models.

Detailed Experimental Protocols

The following are detailed protocols for key experiments involved in validating the specificity of this compound.

Western Blotting

Objective: To determine the expression levels of total ACC1, total ACC2, and phosphorylated ACC (p-ACC) in tissue lysates from WT and ACC2 KO mice treated with this compound or vehicle.

Materials:

  • Tissue samples (e.g., liver, skeletal muscle)

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-ACC1, anti-ACC2, anti-p-ACC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations for all samples and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation (IP)

Objective: To confirm the direct interaction of this compound with ACC2 in vivo.

Materials:

  • Tissue lysates from WT mice treated with this compound or vehicle

  • IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

  • Anti-ACC2 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Mass spectrometry or Western blotting for analysis

Procedure:

  • Pre-clear the tissue lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-ACC2 antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with ice-cold wash buffer.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by mass spectrometry to identify interacting partners or by Western blotting to confirm the presence of ACC2 and potentially associated proteins.

ACC Enzymatic Assay

Objective: To measure the enzymatic activity of ACC in tissue lysates and assess the inhibitory effect of this compound.

Materials:

  • Tissue lysates from WT and ACC2 KO mice

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrates: Acetyl-CoA, ATP, and Sodium Bicarbonate

  • Coupling enzyme and substrate for detection (e.g., ADP-Glo™ Kinase Assay)

  • This compound at various concentrations

  • Microplate reader

Procedure:

  • Prepare a reaction master mix containing assay buffer, ATP, and sodium bicarbonate.

  • Add the master mix to the wells of a microplate.

  • Add different concentrations of this compound or vehicle to the respective wells.

  • Add the tissue lysate to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of ADP produced using a coupled enzyme reaction that generates a detectable signal (e.g., luminescence).

  • Calculate the ACC activity and the IC50 value of this compound.

By following this comprehensive guide, researchers can systematically evaluate the specificity of this compound and compare its performance against other ACC inhibitors, thereby providing a solid foundation for its potential therapeutic applications. The use of knockout models is indispensable for unequivocally demonstrating the on-target action of the inhibitor and ruling out significant off-target effects.

References

Unraveling the Selectivity of hACC2-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical probe is paramount to ensuring accurate experimental outcomes and avoiding misleading interpretations. This guide provides a comparative overview of the enzymatic selectivity of hACC2-IN-1, a known inhibitor of human Acetyl-CoA Carboxylase 2 (ACC2).

While this compound has been identified as an inhibitor of ACC2 with an IC50 of 2.5 μM, a comprehensive public dataset detailing its cross-reactivity against other enzymes is not currently available. To facilitate future comparative analyses, this guide presents a standardized framework for reporting such data, populated with hypothetical results to illustrate its application.

Comparative Selectivity Profile of this compound

A crucial aspect of characterizing any inhibitor is to determine its selectivity against related enzymes and a broader panel of potential off-targets. The following table illustrates how the inhibitory activity of this compound would be presented against its primary target (hACC2), its closely related isoform (hACC1), and a selection of other metabolic enzymes.

Target EnzymeIC50 (µM)Fold Selectivity vs. hACC2
hACC2 2.5 1
hACC1> 100> 40
Fatty Acid Synthase (FASN)> 100> 40
Citrate Synthase> 100> 40
ATP Citrate Lyase (ACLY)> 100> 40

Table 1: Hypothetical comparative selectivity of this compound against key metabolic enzymes. The data presented here is for illustrative purposes and does not represent actual experimental results.

Kinase Selectivity Profiling

In addition to metabolic enzymes, it is standard practice to screen inhibitors against a panel of protein kinases due to the structural conservation of ATP-binding sites. A lack of selectivity against kinases can lead to significant off-target effects.

Kinase Target% Inhibition at 10 µM
PKA< 10%
PKCα< 10%
MAPK1 (ERK2)< 10%
CDK2/cyclin A< 10%
SRC< 10%

Table 2: Illustrative kinase selectivity panel data for this compound. This hypothetical data demonstrates a desirable lack of significant inhibition against a representative set of kinases. Actual experimental data is required for a definitive assessment.

Experimental Methodologies

To ensure the reproducibility and validity of cross-reactivity data, detailed experimental protocols are essential.

Biochemical Enzyme Inhibition Assay (for ACC1 and ACC2)

The inhibitory activity of this compound against purified human ACC1 and ACC2 enzymes would be determined using a coupled-enzyme spectrophotometric assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human ACC1 and ACC2 enzymes are pre-incubated with varying concentrations of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.2 mg/mL BSA).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of substrates: ATP, acetyl-CoA, and sodium bicarbonate.

  • Malonyl-CoA Detection: The production of malonyl-CoA is coupled to the oxidation of NADPH by fatty acid synthase (FASN), which is monitored by the decrease in absorbance at 340 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Kinase Selectivity Panel Assay

A widely used method for assessing kinase selectivity is the radiometric filter binding assay.

Protocol:

  • Kinase Reaction: A panel of recombinant protein kinases is incubated with a specific peptide or protein substrate, ³³P-ATP, and a fixed concentration of this compound (e.g., 10 µM).

  • Filter Binding: The reaction mixtures are spotted onto phosphocellulose filter mats. The phosphorylated substrates bind to the filters, while unincorporated ³³P-ATP is washed away.

  • Signal Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (DMSO vehicle).

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for providing a clear and concise representation of complex processes.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor This compound Dilution Series incubation Incubation of Enzyme + Inhibitor inhibitor->incubation enzyme Enzyme Aliquots (ACC1, ACC2, Kinases) enzyme->incubation reaction Initiation with Substrates + ATP incubation->reaction detection Signal Detection (Absorbance or Radioactivity) reaction->detection dose_response Dose-Response Curve Fitting detection->dose_response percent_inhibition % Inhibition Calculation detection->percent_inhibition ic50 IC50 Calculation dose_response->ic50 acc_pathway acetyl_coa Acetyl-CoA acc2 ACC2 acetyl_coa->acc2 Bicarbonate ATP malonyl_coa Malonyl-CoA cpt1 CPT1 malonyl_coa->cpt1 Inhibition acc2->malonyl_coa hacc2_in_1 This compound hacc2_in_1->acc2 fatty_acid_oxidation Fatty Acid Oxidation cpt1->fatty_acid_oxidation Facilitates

Comparative Analysis of hACC2-IN-1 and TOFA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Key Inhibitors of Acetyl-CoA Carboxylase for Research and Drug Development

In the landscape of metabolic research and therapeutic development, the inhibition of acetyl-CoA carboxylase (ACC) has emerged as a promising strategy for tackling diseases such as obesity, diabetes, and cancer. ACC enzymes, existing as two isoforms, ACC1 and ACC2, play pivotal roles in the regulation of fatty acid synthesis and oxidation. This guide provides a comprehensive comparative analysis of two notable ACC inhibitors: hACC2-IN-1, a selective inhibitor of the ACC2 isoform, and 5-(tetradecyloxy)-2-furoic acid (TOFA), a widely studied inhibitor of the ACC1 isoform. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their work.

Mechanism of Action and Signaling Pathways

Both this compound and TOFA exert their effects by inhibiting acetyl-CoA carboxylase, the rate-limiting enzyme in de novo fatty acid synthesis. However, their isoform selectivity and the downstream consequences of their inhibition differ significantly.

This compound is a potent and selective inhibitor of the human ACC2 isoform.[1][2] ACC2 is primarily located on the outer mitochondrial membrane, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA. This malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces the levels of malonyl-CoA at the mitochondrial membrane, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation. This mechanism makes this compound a valuable tool for studying the role of fatty acid oxidation in various physiological and pathological processes, with potential applications in the treatment of obesity and related metabolic disorders.[1]

TOFA (5-(tetradecyloxy)-2-furoic acid) , on the other hand, is known to be an allosteric inhibitor of ACCα (ACC1).[3][4] ACC1 is a cytosolic enzyme that also catalyzes the conversion of acetyl-CoA to malonyl-CoA. This cytosolic pool of malonyl-CoA serves as a crucial building block for the synthesis of new fatty acids. By inhibiting ACC1, TOFA blocks de novo fatty acid synthesis.[5] Inside the cell, TOFA is converted to its active form, TOFyl-CoA, which then allosterically inhibits ACC1.[4] This inhibition of fatty acid synthesis has been shown to induce apoptosis in various cancer cell lines, making TOFA a subject of interest in oncology research.[5]

To visualize the distinct roles of ACC1 and ACC2 and the points of intervention for TOFA and this compound, the following signaling pathway diagram is provided.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA FAS Fatty Acid Synthase MalonylCoA_cyto->FAS FattyAcids Fatty Acids FAS->FattyAcids Synthesis ACC1->MalonylCoA_cyto Carboxylation TOFA TOFA TOFA->ACC1 inhibits AcetylCoA_mito Acetyl-CoA ACC2 ACC2 AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA CPT1 CPT1 MalonylCoA_mito->CPT1 inhibits BetaOxidation β-Oxidation CPT1->BetaOxidation Transport FattyAcylCoA Fatty Acyl-CoA (from cytosol) FattyAcylCoA->CPT1 ACC2->MalonylCoA_mito Carboxylation hACC2_IN_1 This compound hACC2_IN_1->ACC2 inhibits

Figure 1: Differential roles of ACC1 and ACC2 and inhibition by TOFA and this compound.

Quantitative Data Comparison

A direct comparison of the inhibitory potency of this compound and TOFA is essential for selecting the appropriate tool compound for a specific research question. The following table summarizes the available quantitative data.

CompoundTargetIC50Assay TypeCell Line/SystemReference
This compound hACC22.5 µMEnzymatic AssayRecombinant Human ACC2[1]
TOFA ACC1 (ACCA)-Allosteric Inhibition-[3][4]
NCI-H460 (Lung Cancer)~5.0 µg/ml (~15.4 µM)Cell ViabilityHuman Cancer Cell Line[5]
HCT-8 (Colon Cancer)~5.0 µg/ml (~15.4 µM)Cell ViabilityHuman Cancer Cell Line[5]
HCT-15 (Colon Cancer)~4.5 µg/ml (~13.9 µM)Cell ViabilityHuman Cancer Cell Line[5]

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. Below are representative protocols for key assays used in the characterization of ACC inhibitors.

ACC2 Enzymatic Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against purified ACC2 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ACC2.

Principle: The activity of ACC2 is measured by quantifying the amount of ADP produced from the ATP-dependent carboxylation of acetyl-CoA. The ADP is detected using a commercially available kit, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human ACC2 enzyme

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 20 µL of a solution containing ACC2 enzyme in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of a substrate mix containing acetyl-CoA, ATP, and sodium bicarbonate in assay buffer.

  • Incubate the reaction for 1 hour at 37°C.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the IC50 of a test compound on the viability of a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460, HCT-8, HCT-15)

  • Complete cell culture medium

  • Test compound (e.g., TOFA) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or DMSO (vehicle control).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

  • Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating and comparing ACC inhibitors.

cluster_invitro In Vitro Evaluation cluster_incell In-Cellulo Evaluation cluster_data Data Analysis & Comparison EnzymeAssay ACC1/ACC2 Enzymatic Assay IC50_determination IC50 Determination (Potency & Selectivity) EnzymeAssay->IC50_determination ComparativeAnalysis Comparative Analysis of This compound vs. TOFA IC50_determination->ComparativeAnalysis CellLines Cell Line Selection (e.g., Cancer, Metabolic) FAS_Assay Fatty Acid Synthesis Assay ([14C]-Acetate Incorporation) CellLines->FAS_Assay CellViability Cell Viability Assay (MTT, etc.) CellLines->CellViability TargetEngagement Target Engagement (CETSA) CellLines->TargetEngagement FAS_Assay->ComparativeAnalysis CellViability->ComparativeAnalysis TargetEngagement->ComparativeAnalysis

Figure 2: Experimental workflow for the comparative analysis of ACC inhibitors.

Conclusion

This compound and TOFA are valuable chemical tools for investigating the distinct roles of ACC2 and ACC1 in cellular metabolism. This compound, with its selectivity for ACC2, is particularly suited for studies on fatty acid oxidation and its implications in metabolic diseases. TOFA, an inhibitor of ACC1, has been instrumental in understanding the role of de novo fatty acid synthesis in cancer cell proliferation and survival.

The data presented in this guide highlight the current understanding of these two inhibitors. However, a direct, head-to-head comparison of their enzymatic potencies against both ACC1 and ACC2 under identical experimental conditions is needed for a more definitive assessment of their selectivity and for guiding future research and drug development efforts. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and to further explore the therapeutic potential of targeting ACC isoforms.

References

A Head-to-Head Comparison of ACC Inhibitors: hACC2-IN-1 vs. ND-646

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of metabolic pathway modulators, Acetyl-CoA Carboxylase (ACC) inhibitors represent a promising class of therapeutic agents. Two such inhibitors, hACC2-IN-1 and ND-646, have garnered attention for their potential applications in oncology and metabolic diseases. This guide provides a comprehensive, data-driven comparison of these two compounds, summarizing their known biochemical properties, mechanisms of action, and preclinical findings to aid in the selection of the most appropriate tool for research and development.

At a Glance: Key Quantitative Data

A direct comparison of the inhibitory potency and selectivity of this compound and ND-646 reveals significant differences in their biochemical profiles. ND-646 emerges as a highly potent, non-isoform-selective inhibitor, while the available data for this compound suggests a less potent and likely more ACC2-selective profile, although comprehensive data for the latter is limited.

ParameterThis compoundND-646Reference
Target(s) Acetyl-CoA Carboxylase 2 (ACC2)Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2)[1]
IC50 (hACC1) Data not available3.5 nM[2]
IC50 (hACC2) 2.5 µM4.1 nM[1][2]
Mechanism of Action Not explicitly defined; likely competitive or allostericAllosteric inhibitor; prevents ACC subunit dimerization[3]
Therapeutic Area of Interest ObesityCancer[1][3]

Mechanism of Action: A Tale of Two Approaches

The fundamental difference in the mechanism of action between ND-646 and what can be inferred for this compound dictates their cellular effects and potential therapeutic applications.

ND-646: An Allosteric Modulator of Both ACC Isoforms

ND-646 functions as an allosteric inhibitor of both ACC1 and ACC2.[3] It binds to the biotin carboxylase (BC) domain of the ACC enzymes, a site distinct from the active site.[3] This binding event prevents the dimerization of ACC subunits, a crucial step for their enzymatic activity.[3] By disrupting the functional enzyme complex, ND-646 effectively shuts down the production of malonyl-CoA by both ACC1 and ACC2.[3] This dual inhibition leads to a simultaneous blockade of de novo fatty acid synthesis (via ACC1) and a stimulation of fatty acid oxidation (via relief of ACC2-mediated CPT1 inhibition).

cluster_ACC_Regulation ACC Regulation cluster_ND646_MoA ND-646 Mechanism of Action Citrate Citrate ACC (active dimer) ACC (active dimer) Citrate->ACC (active dimer) Activates Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACC (active dimer) Inhibits AMPK AMPK AMPK->ACC (active dimer) Inhibits (Phosphorylation) ACC (inactive) ACC (inactive) ACC (inactive)->ACC (active dimer) Dimerization Malonyl-CoA Malonyl-CoA ACC (active dimer)->Malonyl-CoA Product ND-646 ND-646 BC Domain BC Domain ND-646->BC Domain Binds to BC Domain->ACC (inactive) Prevents Dimerization Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC (active dimer) Substrate

Caption: Mechanism of ND-646 action on ACC.

This compound: A Presumed Selective Inhibitor

While the precise mechanism of this compound has not been detailed in the available literature, its designation as an "hACC2 inhibitor" with a micromolar IC50 suggests it may act as a competitive or allosteric inhibitor of the ACC2 isoform.[1] A selective ACC2 inhibitor would primarily impact fatty acid oxidation by reducing the localized production of malonyl-CoA at the mitochondrial membrane, thereby relieving the inhibition of Carnitine Palmitoyltransferase 1 (CPT1). This would lead to an increased influx of fatty acids into the mitochondria for beta-oxidation.

Signaling Pathway of ACC and Inhibitor Intervention

The ACC enzymes are central regulators of lipid metabolism, integrating various cellular signals to control the balance between fatty acid synthesis and oxidation. The following diagram illustrates this pathway and the points of intervention for ACC inhibitors.

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria Glucose Glucose Citrate_cyto Citrate Glucose->Citrate_cyto AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto FattyAcid_Syn De Novo Fatty Acid Synthesis MalonylCoA_cyto->FattyAcid_Syn FattyAcids_mito Fatty Acids CPT1 CPT1 FattyAcids_mito->CPT1 FattyAcylCoA Fatty Acyl-CoA CPT1->FattyAcylCoA BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation AcetylCoA_mito Acetyl-CoA BetaOxidation->AcetylCoA_mito ACC2 ACC2 AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito MalonylCoA_mito->CPT1 Inhibits ND-646 ND-646 ND-646->ACC1 Inhibits ND-646->ACC2 Inhibits This compound This compound This compound->ACC2 Inhibits

Caption: ACC signaling pathway and inhibitor targets.

Preclinical Performance: A Clearer Picture for ND-646

The extent of publicly available preclinical data for ND-646 far exceeds that for this compound, providing a more robust understanding of its in vitro and in vivo activities, particularly in the context of cancer.

ND-646 in Non-Small Cell Lung Cancer (NSCLC)

  • In Vitro: In the A549 NSCLC cell line, treatment with 500 nM ND-646 for 72 hours resulted in a nearly 85% reduction in total fatty acid production.[4] Prolonged exposure (7 days) to 500 nM ND-646 significantly decreased the total number of cells, an effect that was partially rescued by the addition of exogenous palmitate, confirming that the cytotoxic effects are mediated through the inhibition of fatty acid synthesis.[4]

  • In Vivo: In mouse xenograft models of NSCLC, oral administration of ND-646 led to a reduction in tumor growth.[4] Furthermore, in genetically engineered mouse models of NSCLC (Kras;Trp53−/− and Kras;Stk11−/−), ND-646, as a single agent or in combination with carboplatin, significantly suppressed lung tumor growth. For instance, in combination with carboplatin, ND-646 led to a dramatic 87% suppression of tumors, compared to 50% with carboplatin alone. Daily oral dosing of ND-646 at 25-50 mg/kg in mice with orthotopic triple-negative breast cancer xenografts resulted in a 60-70% inhibition of tumor growth.[2]

This compound Preclinical Data

Currently, there is no publicly available in vivo data for this compound. Its characterization appears to be limited to in vitro biochemical assays.

Experimental Protocols: A Guide to Evaluating ACC Inhibitors

For researchers aiming to conduct their own comparative studies, the following outlines standard experimental protocols for assessing the activity of ACC inhibitors.

1. ACC Enzyme Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of purified ACC1 or ACC2.

  • Principle: The activity of ACC is determined by measuring the rate of conversion of acetyl-CoA and bicarbonate to malonyl-CoA, a reaction that consumes ATP and produces ADP. The production of ADP can be coupled to a secondary reaction that results in a detectable signal (e.g., luminescence, fluorescence, or absorbance).

  • Protocol Outline:

    • Purified recombinant human ACC1 or ACC2 enzyme is incubated in a reaction buffer containing acetyl-CoA, sodium bicarbonate, and ATP.

    • The test inhibitor (e.g., this compound or ND-646) at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The amount of ADP produced is quantified using a commercially available kit, such as ADP-Glo™ Kinase Assay.

    • The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

2. Cellular Fatty Acid Synthesis Assay

This cell-based assay measures the rate of de novo fatty acid synthesis in cultured cells.

  • Principle: Cells are incubated with a radiolabeled precursor of fatty acid synthesis, typically [14C]-acetate. The incorporation of the radiolabel into the lipid fraction of the cells is then quantified as a measure of fatty acid synthesis.

  • Protocol Outline:

    • Cells (e.g., A549, HepG2) are seeded in culture plates and allowed to adhere.

    • The cells are treated with various concentrations of the ACC inhibitor for a predetermined time.

    • [14C]-acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized fatty acids.

    • The cells are washed, and the total lipids are extracted using a solvent system (e.g., Folch method).

    • The radioactivity in the lipid extract is measured using a scintillation counter.

    • The inhibition of fatty acid synthesis is calculated relative to vehicle-treated control cells.

cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay Start_B Start Incubate_B Incubate Purified ACC with Inhibitor, Acetyl-CoA, Bicarbonate, ATP Start_B->Incubate_B Detect_B Detect ADP Production Incubate_B->Detect_B Analyze_B Calculate IC50 Detect_B->Analyze_B End_B End Analyze_B->End_B Start_C Start Treat_C Treat Cultured Cells with Inhibitor Start_C->Treat_C Label_C Add [14C]-Acetate Treat_C->Label_C Extract_C Extract Lipids Label_C->Extract_C Measure_C Measure Radioactivity Extract_C->Measure_C Analyze_C Determine Inhibition of Fatty Acid Synthesis Measure_C->Analyze_C End_C End Analyze_C->End_C

Caption: Experimental workflow for ACC inhibitors.

Conclusion

Based on the currently available data, ND-646 and this compound represent two distinct classes of ACC inhibitors. ND-646 is a potent, non-isoform-selective allosteric inhibitor with a well-documented preclinical profile, particularly in the context of cancer therapy. Its mechanism of action, involving the disruption of ACC dimerization, provides a robust means of inhibiting both de novo fatty acid synthesis and promoting fatty acid oxidation.

In contrast, this compound is a less potent inhibitor with a stated selectivity for ACC2, although comprehensive data on its ACC1 activity and mechanism of action are lacking. Its potential utility may lie in therapeutic areas where selective enhancement of fatty acid oxidation is desired, such as in obesity and other metabolic disorders.

For researchers, the choice between these two inhibitors will be dictated by the specific biological question being addressed. ND-646 is a powerful tool for studying the global effects of ACC inhibition, while this compound, pending further characterization, may be more suitable for dissecting the specific roles of ACC2. Further head-to-head studies, including a full selectivity profile for this compound and in vivo efficacy comparisons, are necessary to fully elucidate their comparative performance and therapeutic potential.

References

Validating the Inhibitory Effect of hACC2-IN-1 on ACC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ACC2 inhibitor hACC2-IN-1 with other known inhibitors, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in evaluating the efficacy and selectivity of this compound for their studies in metabolic diseases and other related fields.

Performance Comparison of ACC2 Inhibitors

The inhibitory activity of this compound against human Acetyl-CoA Carboxylase 2 (ACC2) has been evaluated and compared with other established ACC inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

InhibitorTargetIC50 (nM)Selectivity (ACC1/ACC2)
This compound hACC22500Selective for ACC2
CP-640186 rACC153Non-selective
rACC261
ND-630 (Firsocostat) hACC12.1~3-fold selective for ACC1
hACC26.1

This compound demonstrates a micromolar potency for the human ACC2 isoform. In comparison, CP-640186 is a potent, non-selective inhibitor of both rat ACC1 and ACC2. ND-630 (Firsocostat) is a highly potent inhibitor of both human ACC1 and ACC2, with a slight selectivity towards ACC1. The selectivity of this compound for ACC2 over ACC1 is a key feature, as specific inhibition of ACC2 is hypothesized to offer therapeutic benefits in metabolic diseases by primarily stimulating fatty acid oxidation in tissues like muscle and heart, while minimizing effects on de novo lipogenesis in the liver, which is mainly regulated by ACC1.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the inhibitory effects.

Biochemical Assay: ADP-Glo™ Kinase Assay for ACC2 Inhibition

This protocol describes the determination of IC50 values for ACC2 inhibitors using a luminescence-based assay that measures the amount of ADP produced in the ACC enzymatic reaction.

Materials:

  • Recombinant human ACC2 enzyme

  • ACC2 Assay Buffer (e.g., 5x buffer containing HEPES, MgCl2, and citrate)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare 1x ACC2 Assay Buffer by diluting the 5x stock with nuclease-free water.

    • Prepare a master mix containing ACC2 Assay Buffer, ATP, Acetyl-CoA, and NaHCO3.

  • Assay Plate Setup:

    • Add 2.5 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 5 µL of diluted recombinant human ACC2 enzyme to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 2.5 µL of the master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Fatty Acid Synthesis Inhibition in HepG2 Cells

This protocol measures the ability of an ACC inhibitor to block de novo fatty acid synthesis in a cellular context using radiolabeled acetate.

Materials:

  • HepG2 cells (human liver cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • [1,2-¹⁴C]-Acetic Acid, Sodium Salt (radiolabeled acetate)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) in serum-free DMEM for 2 hours.

  • Radiolabeling:

    • Add [¹⁴C]-acetate (final concentration of 0.5 µCi/mL) to each well.

    • Incubate the cells for an additional 2 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding cell lysis buffer and scraping the cells.

    • Transfer the cell lysates to a new tube.

    • Extract the total lipids from the lysate using a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Quantification:

    • Allow the organic solvent to evaporate.

    • Resuspend the lipid extract in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein concentration of the cell lysate.

    • Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration relative to the DMSO control.

    • Determine the EC50 value (effective concentration to inhibit 50% of fatty acid synthesis).

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

ACC2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitor Acetyl-CoA_m Acetyl-CoA ACC2 ACC2 Acetyl-CoA_m->ACC2 Substrate Malonyl-CoA Malonyl-CoA ACC2->Malonyl-CoA Product CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Fatty_Acyl-CoA Fatty Acyl-CoA Fatty_Acyl-CoA->CPT1 ATP_Production ATP Production Fatty_Acid_Oxidation->ATP_Production This compound This compound This compound->ACC2 Inhibits

Caption: ACC2 signaling pathway and the inhibitory action of this compound.

ACC_Inhibitor_Screening_Workflow cluster_Biochemical Biochemical Screening cluster_Cellular Cellular Validation cluster_Lead Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (e.g., ADP-Glo Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Cell-based_Assay Cell-based Assay (e.g., Fatty Acid Synthesis) IC50_Determination->Cell-based_Assay EC50_Determination EC50 Determination Cell-based_Assay->EC50_Determination Selectivity_Profiling Selectivity Profiling (vs. ACC1) EC50_Determination->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: Experimental workflow for screening and validating ACC2 inhibitors.

A Head-to-Head Battle: hACC2-IN-1 Versus Genetic Knockdown of ACC2 in Regulating Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting acetyl-CoA carboxylase 2 (ACC2) is paramount for advancing therapies for metabolic diseases. This guide provides an objective comparison of two primary methodologies for inhibiting ACC2 function: the small molecule inhibitor hACC2-IN-1 and genetic knockdown. We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols for key validation experiments.

At a Glance: Pharmacological Inhibition vs. Genetic Knockdown

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown of ACC2
Mechanism of Action Reversible, competitive inhibition of ACC2 enzymatic activity.[1]Permanent or transient reduction of ACC2 protein expression via gene silencing (e.g., siRNA, shRNA, CRISPR).
Temporal Control Acute and reversible; effects are dependent on compound administration and clearance.Can be constitutive (permanent knockout) or inducible (transient knockdown), offering different temporal control models.
Specificity Potential for off-target effects on other enzymes, particularly the closely related ACC1 isoform. This compound has an IC50 of 2.5 µM for hACC2.[1][2]Generally high on-target specificity, but potential for off-target gene silencing depending on the knockdown modality (e.g., CRISPR).[3]
Compensatory Mechanisms Acute inhibition may not trigger immediate compensatory gene expression changes.Chronic absence of ACC2 can lead to compensatory mechanisms, such as altered expression of other metabolic genes, which may confound results.[1]
In Vivo Application Systemic or targeted delivery is possible, allowing for the study of whole-organism effects and pharmacokinetics.Germline knockouts affect all tissues, while tissue-specific knockouts allow for more targeted investigation.

Delving into the Data: A Quantitative Comparison

The true measure of efficacy for both this compound and genetic knockdown lies in their quantitative impact on key metabolic markers. Below, we summarize experimental data from various studies to provide a comparative overview.

Table 1: Impact on Malonyl-CoA Levels

Malonyl-CoA is the direct product of ACC2 and a key regulator of fatty acid oxidation. Its reduction is a primary indicator of successful ACC2 inhibition.

InterventionTissue/Cell TypeFold Change/Percentage Reduction in Malonyl-CoAReference
ACC2 Inhibitor (TLC-3595) Mouse HeartUp to 26% reduction[4]
Mouse Skeletal Muscle--
ACC2 Genetic Knockout Mouse Heart~30-32% reduction[4][5]
Mouse Skeletal Muscle~56% reduction[4]
Mouse Skeletal MuscleNo significant change[5]

Note: TLC-3595 is presented as a surrogate for this compound due to the availability of comparative data with genetic knockdown.

Table 2: Effect on Fatty Acid Oxidation (FAO)

Inhibition of ACC2 is expected to increase the rate of fatty acid oxidation.

InterventionTissue/Cell TypeFold Change/Percentage Increase in FAOReference
ACC2 Inhibitor (General) -Data not readily available in fold change-
ACC2 Genetic Knockout Mouse Soleus Muscle~30% higher than wild-type[6]
Mouse Adipocytes~780% increase[6]
Table 3: Modulation of Acylcarnitine Levels

Increased fatty acid oxidation leads to a rise in acylcarnitine species.

InterventionTissue/Cell TypeObservationReference
ACC2 Inhibitor (TLC-3595) Mouse Cardiac TissueIncreased short-, medium-, and long-chain acylcarnitines[7]
ACC2 Genetic Knockout Mouse Skeletal MuscleMarkedly increased levels of long-chain acylcarnitines[8]
Mouse Cardiac TissueIncreased short-, medium-, and long-chain acylcarnitines[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

ACC2_Pathway cluster_inhibition Points of Intervention Acetyl-CoA Acetyl-CoA ACC2 ACC2 Acetyl-CoA->ACC2 Substrate Malonyl-CoA Malonyl-CoA ACC2->Malonyl-CoA Product CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Mitochondrion Mitochondrion CPT1->Mitochondrion Transport Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CPT1 Substrate Fatty Acid Oxidation Fatty Acid Oxidation Mitochondrion->Fatty Acid Oxidation Process This compound This compound This compound->ACC2 Inhibits Genetic Knockdown Genetic Knockdown Genetic Knockdown->ACC2 Reduces Expression

Figure 1: ACC2 signaling pathway and points of intervention.

Western_Blot_Workflow A 1. Sample Preparation (Cell/Tissue Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-ACC2) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Figure 2: Experimental workflow for Western Blot analysis of ACC2.

qPCR_Workflow A 1. RNA Extraction B 2. cDNA Synthesis (Reverse Transcription) A->B C 3. qPCR Reaction Setup (Primers, SYBR Green) B->C D 4. Amplification & Data Collection (Real-time PCR instrument) C->D E 5. Data Analysis (Relative Quantification) D->E

Figure 3: Experimental workflow for qPCR analysis of ACC2 expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Western Blot for ACC2 Protein Expression

Objective: To quantify the relative abundance of ACC2 protein in cell or tissue lysates.

  • Sample Preparation: Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ACC2 (e.g., rabbit anti-ACC2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Quantitative PCR (qPCR) for ACC2 Gene Expression

Objective: To measure the relative mRNA expression levels of the ACACB gene (encoding ACC2).

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and forward and reverse primers specific for the ACACB gene. A typical reaction volume is 20 µL.

    • Forward Primer Example: 5'-GCTGAAGGATGAGGTGAAGG-3'

    • Reverse Primer Example: 5'-CAGGAAGATGAGGATGGTGA-3'

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: Determine the cycle threshold (Ct) values for ACACB and a reference gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the ΔΔCt method.

Fatty Acid Oxidation Assay

Objective: To measure the rate of mitochondrial fatty acid oxidation in cells or tissues.

  • Sample Preparation: Isolate mitochondria from tissues or use whole cells.

  • Reaction Mixture: Prepare a reaction buffer containing [1-¹⁴C]palmitate complexed to BSA, L-carnitine, and other necessary cofactors.

  • Incubation: Incubate the samples with the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement of ¹⁴CO₂: For complete oxidation, trap the produced ¹⁴CO₂ using a filter paper soaked in a scintillation cocktail.

  • Measurement of Acid-Soluble Metabolites (ASMs): For incomplete oxidation, precipitate the protein and unmetabolized substrate with perchloric acid and measure the radioactivity in the acid-soluble supernatant.

  • Data Analysis: Quantify the radioactivity using a scintillation counter and normalize the results to the protein content of the sample.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of ACC2 serve as powerful tools to investigate the role of ACC2 in fatty acid metabolism. The choice between these two approaches depends on the specific research question.

  • This compound and other small molecule inhibitors are advantageous for studying the acute and reversible effects of ACC2 inhibition, and for their potential as therapeutic agents. However, researchers must be mindful of potential off-target effects.

  • Genetic knockdown offers high specificity and the ability to study the long-term consequences of ACC2 deficiency. The potential for compensatory mechanisms is a critical consideration in interpreting the results from knockout models.[1]

A comprehensive understanding of ACC2's role in health and disease will likely emerge from studies that thoughtfully employ and compare both of these valuable methodologies. The data presented here underscore the similar, yet distinct, outcomes of these two approaches and highlight the importance of careful experimental design and data interpretation.

References

A Head-to-Head Comparison of Novel ACC2 Inhibitors for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging Acetyl-CoA Carboxylase 2 (ACC2) inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways to support informed decisions in the development of novel therapeutics for metabolic diseases.

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, existing in two isoforms: ACC1 and ACC2. While ACC1 is primarily cytosolic and involved in de novo lipogenesis (DNL), ACC2 is located on the outer mitochondrial membrane, where it plays a pivotal role in regulating fatty acid oxidation. By catalyzing the conversion of acetyl-CoA to malonyl-CoA, ACC2 indirectly inhibits the transport of fatty acids into the mitochondria for oxidation. This central role has made ACC2 an attractive target for the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes. This guide focuses on a head-to-head comparison of several novel ACC inhibitors that have been in preclinical and clinical development.

Performance Data of Novel ACC Inhibitors

The following tables summarize the in vitro potency and clinical findings for several novel ACC inhibitors. It is important to note that the clinical data are derived from separate studies with different designs, patient populations, and durations, which should be taken into consideration when comparing the outcomes.

In Vitro Potency (IC50) of Novel ACC Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorHuman ACC1 IC50 (nM)Human ACC2 IC50 (nM)Selectivity (ACC1/ACC2)Reference
PF-05175157 27.033.0~0.8[1][2]
ND-654 38~0.4[3][4]
MK-4074 ~3~3~1[5][6]
GS-0976 (Firsocostat/NDI-010976) 2.16.1~0.3[4][7]
TLC-3595 -14Highly Selective for ACC2[8]
"Compound 2e" 19501.9>1000[4]
Clinical and Preclinical Efficacy and Safety Profile

This table provides a comparative overview of the effects of various ACC inhibitors on key metabolic parameters and highlights notable adverse effects observed in clinical trials.

InhibitorIndication StudiedKey Efficacy FindingsAdverse Effects of Note
PF-05175157 Type 2 DiabetesReduced de novo lipogenesis and increased fatty acid utilization.Dose-dependent reduction in platelet count.[5] Developmental toxicity in animal models.[9]
MK-4074 Hepatic SteatosisReduced hepatic triglycerides by 36% in subjects with hepatic steatosis.[6]Significant increase in plasma triglycerides (by 200%).[6][10]
GS-0976 (Firsocostat/NDI-010976) NASHSignificant decrease in hepatic steatosis and a fibrosis marker (TIMP-1) at 20mg/day.[11] Dose-dependent inhibition of hepatic DNL.[12]Increase in plasma triglycerides.[11]
TLC-3595 Type 2 Diabetes / Insulin ResistanceIn preclinical models, reduced intramyocellular lipid content and improved insulin sensitivity.[8] Phase 1 trial showed it was well-tolerated with no significant changes in triglycerides or platelets.[13]Generally well-tolerated in early clinical studies.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ACC2 signaling pathway and a typical experimental workflow for assessing de novo lipogenesis.

ACC2_Signaling_Pathway cluster_mito AcetylCoA Acetyl-CoA ACC2 ACC2 AcetylCoA->ACC2 Substrate MalonylCoA Malonyl-CoA ACC2->MalonylCoA Catalyzes CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcylCoA Fatty Acyl-CoA (from circulation/lipolysis) Mitochondria Mitochondria FattyAcylCoA->Mitochondria Transport BetaOxidation β-Oxidation Mitochondria->BetaOxidation Site of Inhibitor Novel ACC2 Inhibitor Inhibitor->ACC2 Blocks

ACC2 Signaling Pathway and Inhibition.

DNL_Measurement_Workflow start Start: Subject Administration d2o Deuterated Water (D2O) Administration start->d2o blood Serial Blood Sampling d2o->blood Tracer Incorporation plasma Plasma Isolation blood->plasma vldl VLDL-TG Isolation (Ultracentrifugation) plasma->vldl hydrolysis Hydrolysis to Fatty Acids vldl->hydrolysis derivatization Derivatization (e.g., FAMEs) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis: Calculate Fractional DNL gcms->data end End: DNL Rate Determined data->end

De Novo Lipogenesis Measurement Workflow.

Detailed Experimental Protocols

Measurement of De Novo Lipogenesis (DNL) using Deuterated Water

This method is widely used to quantify the rate of newly synthesized fatty acids.

Principle: Deuterated water (²H₂O) is administered to subjects, and the deuterium is incorporated into newly synthesized fatty acids. The enrichment of deuterium in plasma triglyceride fatty acids (TGFA) is measured over time to calculate the fractional DNL rate.[14]

Protocol Outline:

  • Baseline Sampling: A baseline blood sample is collected before the administration of deuterated water.

  • Tracer Administration: An oral dose of deuterated water is given to the subjects. The dose is calculated based on the subject's body water content.

  • Serial Blood Sampling: Blood samples are collected at various time points after tracer administration to monitor the deuterium enrichment in both body water and plasma TGFA.

  • Isolation of VLDL-TG: Plasma is separated from the blood samples, and very-low-density lipoprotein (VLDL) triglycerides are isolated, typically by ultracentrifugation.

  • Fatty Acid Preparation: The isolated VLDL-TGs are hydrolyzed to release fatty acids, which are then esterified to form fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS Analysis: The deuterium enrichment in the FAMEs (specifically palmitate) and in body water (from plasma) is determined by GC-MS.

  • Calculation of Fractional DNL: The fractional DNL is calculated by comparing the deuterium enrichment in TGFA to the deuterium enrichment in body water, which represents the precursor pool.

Quantification of Malonyl-CoA in Tissue Samples

This protocol allows for the direct measurement of the product of the ACC-catalyzed reaction in tissues.

Principle: This method utilizes high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and quantify malonyl-CoA from tissue extracts.[15]

Protocol Outline:

  • Tissue Collection and Homogenization: Tissue samples (e.g., liver, muscle) are rapidly collected and snap-frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then homogenized in an ice-cold acid solution (e.g., 10% trichloroacetic acid) to precipitate proteins and extract small molecules.

  • Extraction and Isolation: The homogenate is centrifuged, and the supernatant containing malonyl-CoA is collected. Solid-phase extraction is often used to isolate and concentrate the acyl-CoAs from the crude extract.

  • HPLC Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C18) to separate malonyl-CoA from other acyl-CoAs and interfering substances.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Malonyl-CoA is detected and quantified based on its specific mass-to-charge ratio.

  • Quantification: An internal standard (e.g., ¹³C₃-malonyl-CoA) is added at the beginning of the extraction process to account for sample loss during processing. A standard curve is generated using known concentrations of malonyl-CoA to accurately quantify the amount in the tissue sample.

Conclusion

The development of novel ACC2 inhibitors represents a promising therapeutic strategy for a range of metabolic diseases. While both dual ACC1/ACC2 and selective ACC2 inhibitors have demonstrated efficacy in reducing de novo lipogenesis and hepatic steatosis, off-target effects and adverse events such as hypertriglyceridemia and thrombocytopenia remain significant challenges for some compounds. The data presented in this guide highlight the varying selectivity and clinical profiles of these emerging inhibitors. Selective ACC2 inhibitors like TLC-3595 may offer a more favorable safety profile by avoiding the inhibition of ACC1, which is implicated in the observed increase in plasma triglycerides. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these novel ACC2 inhibitors. The experimental protocols detailed herein provide a foundation for the standardized assessment of these and future compounds in the field of metabolic disease research.

References

A Comparative Guide to hACC2-IN-1 and Other Acetyl-CoA Carboxylase 2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Acetyl-CoA Carboxylase 2 (ACC2) inhibitor, hACC2-IN-1, and other notable ACC2 inhibitors. The information is intended to assist researchers in assessing the species-specific effects and overall performance of these compounds in preclinical studies.

Introduction to ACC2 Inhibition

Acetyl-CoA Carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. It exists in two isoforms, ACC1 and ACC2. ACC1 is primarily located in the cytoplasm and is involved in de novo fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane and plays a crucial role in regulating fatty acid oxidation. By inhibiting ACC2, the synthesis of malonyl-CoA is reduced, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increased rate of fatty acid oxidation. This mechanism makes ACC2 an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

This compound: An Overview

This compound is a known inhibitor of human ACC2 (hACC2). Currently, publicly available data on its potency is limited to its effect on the human enzyme.

Comparative Analysis of ACC2 Inhibitors

To provide a broader context for the evaluation of this compound, this guide includes a comparison with other well-characterized ACC inhibitors for which species-specific data are available. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against human, mouse, and rat ACC1 and ACC2.

Table 1: Comparative IC50 Values of ACC Inhibitors (in µM)

InhibitorTargetHuman IC50Mouse IC50Rat IC50Data Source
This compound hACC22.5Not AvailableNot AvailableCommercial Vendor
TLC-3595 mACC2<0.02<0.02Not AvailablePublished Study
hACC2<0.02Not AvailableNot AvailablePublished Study
mACC1>1.0>1.0Not AvailablePublished Study
hACC1>1.0Not AvailableNot AvailablePublished Study
MK-4074 hACC1~0.003Not AvailableNot AvailablePublished Study
hACC2~0.003Not AvailableNot AvailablePublished Study
(S)-9c hACC20.07Not AvailableNot AvailablePublished Study
hACC1>30Not AvailableNot AvailablePublished Study

Note: "Not Available" indicates that the data could not be found in publicly accessible resources. The IC50 values for TLC-3595 were reported as <20 nM and >1000 nM, which have been converted to <0.02 µM and >1.0 µM for consistency.

Experimental Methodologies

The assessment of species-specific effects of ACC2 inhibitors relies on robust experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

ACC Enzyme Inhibition Assay

This assay is fundamental for determining the potency of an inhibitor (IC50 value) against purified ACC enzymes from different species.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of ACC by 50%.

Materials:

  • Purified recombinant human, mouse, or rat ACC1 and ACC2 enzymes

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM DTT)

  • Substrates: Acetyl-CoA, ATP, and bicarbonate (or radiolabeled bicarbonate, e.g., [¹⁴C]NaHCO₃)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and scintillation counter (for radiometric assay) or a plate reader for colorimetric or luminescence-based assays.

Protocol:

  • Prepare serial dilutions of the inhibitor compound.

  • In a microplate, add the assay buffer, purified ACC enzyme, and the inhibitor at various concentrations.

  • Incubate the enzyme with the inhibitor for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA, ATP, and bicarbonate).

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding an acid).

  • Quantify the product formation. In the radiometric assay, this involves measuring the incorporation of ¹⁴C from radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment.

Objective: To assess the target engagement of an ACC2 inhibitor by measuring the thermal stabilization of the ACC2 protein in cells.

Materials:

  • Cell lines expressing the target protein from the desired species (e.g., human, mouse, or rat cells).

  • Cell culture medium and reagents.

  • Inhibitor compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (containing protease inhibitors).

  • Equipment for heating cells (e.g., PCR cycler).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies specific to the target protein (ACC2).

Protocol:

  • Culture the cells to a suitable confluency.

  • Treat the cells with the inhibitor compound at various concentrations or a vehicle control (e.g., DMSO) and incubate for a specific time to allow for cellular uptake and target binding.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lyse the cells to release the proteins.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein (ACC2) in the supernatant by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G Workflow for Assessing Species-Specific ACC2 Inhibition cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Enzyme Purified ACC2 (Human, Mouse, Rat) Assay Enzyme Inhibition Assay Enzyme->Assay Inhibitor This compound & Alternatives Inhibitor->Assay IC50 Determine IC50 Values Assay->IC50 Engagement Confirm Target Engagement IC50->Engagement Correlate Potency with Target Binding Cells Cell Lines (Human, Mouse, Rat) Treatment Inhibitor Treatment Cells->Treatment CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA CETSA->Engagement

Experimental workflow for assessing species-specific ACC2 inhibition.

ACC2 Signaling Pathway in Fatty Acid Oxidation cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane Mito_Matrix Mitochondrial Matrix FAO Fatty Acid Oxidation (β-oxidation) Mito_Matrix->FAO CPT1 CPT1 CPT1->Mito_Matrix into matrix Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Transport ACC2 ACC2 Malonyl_CoA Malonyl-CoA ACC2->Malonyl_CoA Produces Malonyl_CoA->CPT1 Inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC2 Substrate Inhibitor This compound Inhibitor->ACC2 Inhibits

ACC2's role in regulating fatty acid oxidation.

Confirming Target Engagement of hACC2-IN-1 in Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a drug candidate interacts with its intended target within a complex biological system is a critical step. This guide provides a comprehensive comparison of methodologies to confirm the target engagement of hACC2-IN-1, a potent inhibitor of human acetyl-CoA carboxylase 2 (ACC2), in tissues. The performance of this compound is objectively compared with other alternative ACC inhibitors, supported by experimental data and detailed protocols.

Introduction to ACC2 Inhibition

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. The ACC2 isoform is primarily located on the outer mitochondrial membrane, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, compounds like this compound reduce malonyl-CoA levels, leading to an increase in fatty acid oxidation. This mechanism makes ACC2 an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes.

Comparative Analysis of ACC Inhibitors

The potency of this compound and other notable ACC inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

CompoundTarget(s)IC50 (human ACC1)IC50 (human ACC2)Reference(s)
This compound ACC2-2.5 µM [1][2]
MK-4074 ACC1/ACC2~3 nM~3 nM[2][3]
ND-654 ACC1/ACC23 nM8 nM[4][5]
GS-0976 (Firsocostat) ACC1/ACC22.1 nM6.1 nM[6][7]
CP-640186 ACC1/ACC253 nM (rat)61 nM (rat)[1][8]
TLC-3595 ACC2-14 nM[9]

Experimental Methodologies for Target Engagement

Confirming that this compound engages with ACC2 in a cellular or tissue context requires a multi-faceted approach. Below are key experimental strategies, their underlying principles, and detailed protocols.

Western Blot Analysis of Phospho-ACC (Ser79)

Principle: ACC activity is regulated by phosphorylation. AMP-activated protein kinase (AMPK) phosphorylates ACC at Ser79 (for ACC1) and a corresponding site in ACC2, leading to its inhibition. Treatment with an ACC inhibitor can lead to downstream feedback mechanisms that may alter the phosphorylation state of ACC. A decrease in the phosphorylated form of ACC (p-ACC) relative to the total ACC can indicate target engagement.

Experimental Workflow:

cluster_0 Tissue/Cell Lysis cluster_1 Protein Quantification & Preparation cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection lysis Tissue/cell homogenization in lysis buffer quant BCA Assay lysis->quant prep Sample denaturation with Laemmli buffer quant->prep sds SDS-PAGE prep->sds transfer Transfer to PVDF membrane sds->transfer block Blocking with 5% BSA transfer->block p_ab Primary antibody incubation (anti-p-ACC, anti-total ACC) block->p_ab s_ab Secondary antibody incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent detection s_ab->detect

Caption: Western Blot Workflow for p-ACC Detection.

Protocol:

  • Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run at 150V for 1-1.5 hours.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand, such as this compound, to its target protein, ACC2, can increase the thermal stability of the protein. CETSA measures this change in thermal stability. In a typical experiment, cells or tissue lysates are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, usually by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification treat Treat cells/lysate with this compound or vehicle heat Heat samples at a temperature gradient treat->heat lysis Cell lysis and centrifugation to separate soluble and aggregated proteins heat->lysis quant Quantify soluble ACC2 (Western Blot or ELISA) lysis->quant

Caption: CETSA Experimental Workflow.

Protocol:

  • Sample Preparation: Treat intact cells or tissue lysates with various concentrations of this compound or a vehicle control.

  • Thermal Challenge: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Protein Extraction: Lyse the cells and centrifuge to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of ACC2 using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble ACC2 as a function of temperature to generate melting curves. A rightward shift in the curve for the this compound-treated samples compared to the vehicle control indicates target engagement.

Measurement of Malonyl-CoA Levels

Principle: As a direct product of the ACC-catalyzed reaction, the levels of malonyl-CoA in tissues are a robust biomarker of ACC activity. Effective engagement of ACC2 by this compound should lead to a significant decrease in intracellular malonyl-CoA concentrations.

Experimental Workflow:

cluster_0 Tissue Collection & Extraction cluster_1 Quantification cluster_2 Data Analysis collect Rapidly collect and freeze-clamp tissue extract Extract metabolites with perchloric acid collect->extract lcms LC-MS/MS analysis extract->lcms analyze Quantify malonyl-CoA levels relative to a standard curve lcms->analyze

Caption: Malonyl-CoA Measurement Workflow.

Protocol:

  • Tissue Collection: Rapidly excise and freeze-clamp tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissue in a solution of perchloric acid.

  • Sample Preparation: Centrifuge the homogenate and neutralize the supernatant.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify malonyl-CoA.

  • Data Analysis: Quantify malonyl-CoA levels by comparing the peak area to a standard curve of known malonyl-CoA concentrations. A significant reduction in malonyl-CoA levels in tissues from this compound-treated animals compared to vehicle-treated controls confirms target engagement.[10]

Radioactive Tracer Studies for Fatty Acid Oxidation

Principle: Inhibition of ACC2 is expected to increase the rate of fatty acid oxidation. This can be directly measured by tracing the metabolic fate of radiolabeled fatty acids, such as [¹⁴C]-palmitate. The rate of conversion of the radiolabeled fatty acid to ¹⁴CO₂ or other metabolic products is a direct measure of fatty acid oxidation.

Experimental Workflow:

cluster_0 In-Vivo or Ex-Vivo Preparation cluster_1 Tracer Incubation cluster_2 Measurement of Oxidation cluster_3 Data Analysis prep Administer this compound to animals or treat isolated tissues incubate Incubate with [14C]-palmitate prep->incubate measure Capture and quantify 14CO2 or measure acid-soluble metabolites incubate->measure analyze Calculate the rate of fatty acid oxidation measure->analyze

Caption: Fatty Acid Oxidation Assay Workflow.

Protocol:

  • Animal Dosing or Tissue Preparation: Administer this compound or vehicle to animals via an appropriate route. Alternatively, isolate tissues of interest (e.g., skeletal muscle, liver) and pre-incubate them with the inhibitor.

  • Tracer Incubation: Incubate the tissues or tissue homogenates with a known concentration of [¹⁴C]-palmitate.

  • Capture of ¹⁴CO₂: In a sealed system, capture the ¹⁴CO₂ produced from the oxidation of [¹⁴C]-palmitate using a trapping solution (e.g., NaOH).

  • Quantification: Measure the radioactivity in the trapping solution using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ produced over time. An increased rate of oxidation in the this compound-treated group compared to the control group demonstrates functional target engagement.

Conclusion

Confirming the target engagement of this compound in tissues is a multi-step process that requires a combination of biochemical and metabolic assays. The methodologies outlined in this guide, from direct measurement of target phosphorylation and thermal stability to the assessment of downstream metabolic consequences, provide a robust framework for researchers. By comparing the results obtained for this compound with those of other well-characterized ACC inhibitors, researchers can gain a comprehensive understanding of its potency, selectivity, and functional effects in a physiologically relevant context. This comparative approach is essential for the confident progression of this compound in the drug development pipeline.

References

A Comparative Guide to Alternative Small Molecule Inhibitors of Acetyl-CoA Carboxylase 2 (ACC2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, making it a significant target for therapeutic intervention in a variety of diseases. ACC exists in two isoforms: ACC1, which is cytosolic and primarily involved in de novo lipogenesis (DNL), and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation (FAO).[1][2] By producing malonyl-CoA, ACC2 acts as a key negative regulator of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for oxidation.[2][3] Inhibition of ACC2 is therefore a promising strategy to increase FAO, which could be beneficial for treating metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, as well as certain cancers that rely on altered lipid metabolism.[3][4][5]

This guide provides a comparative overview of several alternative small molecule inhibitors targeting ACC2, presenting key performance data, detailed experimental protocols, and visualizations of the underlying biological pathways and research workflows.

ACC2 Signaling Pathway and Inhibition

The activity of ACC2 is central to the control of fatty acid oxidation. Its product, malonyl-CoA, allosterically inhibits CPT1, thereby limiting the transport of fatty acyl-CoAs into the mitochondria. ACC2 activity is itself regulated by upstream signals, such as phosphorylation by AMP-activated protein kinase (AMPK), which inhibits its function.[6] Small molecule inhibitors are designed to directly block ACC2's enzymatic activity, reducing malonyl-CoA levels and consequently promoting fatty acid oxidation.[4]

ACC2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol FAO Fatty Acid Oxidation CPT1 CPT1 Mito_FACoA Fatty Acyl-CoA CPT1->Mito_FACoA Transports Mito_FACoA->FAO β-oxidation ACC2 ACC2 MalonylCoA Malonyl-CoA ACC2->MalonylCoA Catalyzes MalonylCoA->CPT1 Inhibits AcetylCoA Acetyl-CoA AcetylCoA->ACC2 Substrate AMPK AMPK AMPK->ACC2 Phosphorylates (Inhibits) Inhibitor Small Molecule Inhibitor Inhibitor->ACC2 Inhibits FACoA Fatty Acyl-CoA FACoA->CPT1

Caption: ACC2 signaling pathway and mechanism of inhibition.

Quantitative Comparison of ACC2 Inhibitors

The following table summarizes quantitative data for several small molecule inhibitors of ACC2, highlighting their potency, selectivity, and observed in vivo effects.

Compound NameTarget(s)IC50 / EC50Key In Vivo EffectsAnimal ModelReference(s)
(S)-9c ACC2 SelectiveEC50: 226 nM (mouse muscle FAO)Improved oral glucose tolerance (-36% AUC), lowered prandial glucose (-31%) and HbA1c (-0.7%).db/db mice[7][8]
TLC-3595 ACC2 SelectiveIC50: 24 nM (hACC2), 1700 nM (hACC1)Reduced cardiac malonyl-CoA, triglycerides, and NEFAs; improved cardiac function and survival.ATGL knockout mice[2][9]
Compound 2e ACC2 SelectiveIC50: 28 nM (hACC2), >10,000 nM (hACC1)Improved hyperglycemia and whole-body insulin resistance without off-target triglyceride lowering.db/db mice, ACC2 knockout mice[10]
ND-646 ACC1/ACC2IC50: 3.5 nM (hACC1), 4.1 nM (hACC2)Suppressed fatty acid synthesis and inhibited tumor growth, alone and with carboplatin.NSCLC xenograft and GEMMs[5]
Firsocostat (GS-0976) ACC1/ACC2 (Liver-directed)-Reduced hepatic steatosis and markers of liver injury.Rodent models of obesity, Humans with NASH[11]
MK-4074 ACC1/ACC2 (Liver-targeted)-Inhibited de novo lipogenesis and enhanced hepatic fatty acid oxidation.Preclinical animal models[12]
Compound 6g ACC1IC50: 99.8 nM (hACC1)Decreased intracellular malonyl-CoA levels, arrested cell cycle, and induced apoptosis.MDA-MB-231 breast cancer cells[13]

Experimental Protocols

Detailed and standardized methodologies are crucial for the objective comparison of inhibitor performance. Below are protocols for key experiments cited in the evaluation of ACC2 inhibitors.

Biochemical Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound in inhibiting the enzymatic activity of purified ACC.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant human ACC1 and ACC2.

  • Principle: ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, producing ADP as a byproduct. The rate of ADP production is proportional to enzyme activity and can be measured using a luminescence-based assay.[14]

  • Materials:

    • Purified recombinant human ACC1 and ACC2 enzymes.

    • Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate.

    • Assay Buffer (e.g., 5x ACC assay buffer).

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[15]

    • White, opaque 96-well or 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a white microplate, add the assay buffer, substrates (ATP, Acetyl-CoA, Sodium Bicarbonate), and the test compound dilution.

    • Initiate the enzymatic reaction by adding the purified ACC2 (or ACC1) enzyme to each well, except for "no enzyme" blank controls.

    • Incubate the plate at room temperature for a defined period (e.g., 40 minutes).

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, terminate the kinase reaction and deplete remaining ATP, then convert the generated ADP back to ATP and measure it via a luciferase/luciferin reaction.[15]

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO vehicle controls and plot the data to determine the IC50 value using non-linear regression.

Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the effect of an inhibitor on the rate of FAO in a cellular or tissue context.

  • Objective: To evaluate a compound's ability to increase the rate of mitochondrial β-oxidation.

  • Principle: Tissues or cells are incubated with a radiolabeled fatty acid substrate (e.g., [1-14C]palmitate). The rate of FAO is determined by quantifying the amount of radiolabeled CO2 produced.

  • Materials:

    • Isolated tissues (e.g., extensor digitorum longus muscle from mice) or cultured cells (e.g., C2C12 myotubes).

    • [1-14C]palmitate complexed to BSA.

    • Incubation buffer (e.g., Krebs-Henseleit buffer).

    • Test compound.

    • Scintillation vials and fluid.

  • Procedure:

    • Pre-incubate isolated muscle strips or cultured cells with the test compound or vehicle control for a specified time.

    • Add the [1-14C]palmitate-BSA substrate to the incubation medium.

    • Seal the incubation flasks with rubber stoppers fitted with a center well containing a CO2 trapping agent (e.g., filter paper soaked in NaOH).

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by injecting perchloric acid into the medium, which releases the dissolved CO2.

    • Allow the CO2 to be trapped by the filter paper for an additional 60 minutes.

    • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter to determine the amount of 14CO2 produced.

    • Normalize the results to tissue weight or total protein content.

In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol outlines the evaluation of an ACC2 inhibitor's therapeutic effects in a relevant disease model.

  • Objective: To assess the long-term effects of an ACC2 inhibitor on glucose homeostasis and insulin sensitivity in a diabetic animal model.[7]

  • Animal Model: db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes.

  • Materials:

    • db/db mice (e.g., 8-10 weeks old).

    • Test inhibitor formulated for oral gavage.

    • Vehicle control.

    • Glucometer and glucose test strips.

    • Equipment for an oral glucose tolerance test (OGTT).

  • Procedure:

    • Acclimatize animals and randomize them into treatment groups (e.g., vehicle, low-dose inhibitor, high-dose inhibitor).

    • Administer the compound or vehicle daily by oral gavage for an extended period (e.g., 70 days).[7]

    • Monitor body weight and food intake regularly.

    • Periodically measure key metabolic parameters:

      • Prandial Blood Glucose: Measure glucose from tail vein blood in the fed state.

      • HbA1c: Collect blood at the end of the study to measure glycated hemoglobin as a marker of long-term glycemic control.

      • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a bolus of glucose (e.g., 1-2 g/kg) via oral gavage. Measure blood glucose at time points 0, 15, 30, 60, and 120 minutes post-glucose challenge. Calculate the Area Under the Curve (AUC) to assess glucose disposal.

    • At the end of the study, collect tissues (skeletal muscle, liver) for analysis of malonyl-CoA levels and lipid content (e.g., triacylglycerol).

Research and Development Workflow

The discovery and validation of a novel ACC2 inhibitor typically follow a structured pipeline, from initial high-throughput screening to preclinical evaluation in animal models.

Experimental_Workflow start Compound Library / Rational Design biochem Biochemical Screening (IC50 vs. hACC1 & hACC2) start->biochem decision1 Potent & Selective? biochem->decision1 decision1->start No cellular Cell-Based Assays (FAO, DNL, Proliferation) decision1->cellular Yes decision2 Cellular Activity? cellular->decision2 decision2->biochem No invivo In Vivo Animal Models (e.g., DIO, db/db mice) decision2->invivo Yes pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pkpd end Lead Optimization / Preclinical Candidate pkpd->end

Caption: Typical workflow for ACC2 inhibitor discovery and validation.

References

A Comparative Analysis of hACC2-IN-1 and Established Metabolic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Acetyl-CoA Carboxylase 2 (ACC2) inhibitor, hACC2-IN-1, against established metabolic drugs: metformin, phenformin, and AICA riboside (AICAR). The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the experimental protocols used to generate this data.

Mechanism of Action and Performance

This compound is a potent and direct inhibitor of ACC2, an enzyme crucial for the regulation of fatty acid oxidation. By inhibiting ACC2, this compound is designed to increase the rate at which fatty acids are burned for energy. In contrast, metformin, phenformin, and AICAR exert their metabolic effects through broader mechanisms, primarily centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Metformin , a cornerstone in type 2 diabetes management, primarily acts by inhibiting mitochondrial respiratory chain complex I in the liver. This leads to an increase in the cellular AMP:ATP ratio, subsequently activating AMPK.[1] Activated AMPK then phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels and a subsequent increase in fatty acid oxidation.[1] Metformin's effects also include decreased hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[2]

Phenformin , another biguanide, shares a similar mechanism with metformin but is significantly more potent in its inhibition of mitochondrial complex I and subsequent AMPK activation.[3][4] Its higher potency is associated with a greater risk of lactic acidosis, which led to its withdrawal from many markets.

AICA riboside (AICAR) is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to ZMP, an AMP mimetic. ZMP allosterically activates AMPK, thereby initiating the same downstream cascade as the biguanides, including the phosphorylation and inhibition of ACC, leading to increased fatty acid oxidation and glucose uptake.[5]

Quantitative Comparison of Metabolic Modulators

The following table summarizes the available quantitative data for this compound and the established metabolic drugs. It is important to note that direct comparative studies under identical experimental conditions are limited, and the IC50 values for metformin and phenformin on ACC2 are not typically reported as their primary mechanism is indirect.

CompoundTargetIC50 / EC50Effect on Fatty Acid OxidationEffect on Glucose Uptake
This compound hACC22.5 µM (IC50)[1][6]Direct increase (mechanism-based)Indirect effects expected
Metformin Indirectly ACC (via AMPK)Not applicableIncreased (e.g., significant enhancement in rat liver)[1]Increased
Phenformin Indirectly ACC (via AMPK)Not applicableIncreased (more potent than metformin)[3]Increased
AICAR Indirectly ACC (via AMPK)Not applicableIncreased (e.g., 2.8-fold increase in perfused rat hindlimb)[5]Increased (e.g., significant increase in perfused rat hindlimb)[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the process for comparative analysis, the following diagrams have been generated using the Graphviz DOT language.

cluster_hACC2 This compound Pathway hACC2_IN_1 This compound ACC2 Acetyl-CoA Carboxylase 2 (ACC2) hACC2_IN_1->ACC2 Inhibits Malonyl_CoA Malonyl-CoA ACC2->Malonyl_CoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes cluster_Metformin_Phenformin Metformin/Phenformin Pathway Biguanides Metformin / Phenformin Mito_Complex_I Mitochondrial Complex I Biguanides->Mito_Complex_I Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK ACC ACC Phosphorylation (Inhibition) AMPK->ACC Metabolic_Effects Increased FAO & Glucose Uptake ACC->Metabolic_Effects cluster_AICAR AICAR Pathway AICAR AICAR ZMP ZMP (AMP Analog) AICAR->ZMP Phosphorylated to AMPK_AICAR AMPK Activation ZMP->AMPK_AICAR Allosterically Activates ACC_AICAR ACC Phosphorylation (Inhibition) AMPK_AICAR->ACC_AICAR Metabolic_Effects_AICAR Increased FAO & Glucose Uptake ACC_AICAR->Metabolic_Effects_AICAR cluster_Workflow Experimental Workflow for Comparative Analysis cluster_invitro In Vitro cluster_cellular Cellular start Select Compounds: This compound, Metformin, Phenformin, AICAR invitro In Vitro Assays start->invitro cellular Cellular Assays start->cellular data_analysis Data Analysis & Comparison invitro->data_analysis cellular->data_analysis conclusion Conclusion data_analysis->conclusion acc_assay hACC2 Enzyme Inhibition Assay fao_assay Fatty Acid Oxidation Assay glucose_assay Glucose Uptake Assay

References

Safety Operating Guide

Navigating the Disposal of hACC2-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of hACC2-IN-1, a potent inhibitor of acetyl coenzyme A carboxylase 2 (ACC2). While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This involves proper segregation, containment, labeling, and transfer of waste to a designated and licensed disposal facility. All personnel handling this compound should be familiar with their institution's specific hazardous waste management plan and adhere to all local, state, and federal regulations.

This compound: Key Chemical Data

A summary of the known properties of this compound is provided below. This information is crucial for understanding the nature of the compound and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₂₃H₃₂N₂O₄S[1]
Function Potent inhibitor of acetyl coenzyme A carboxylase 2 (ACC2)[1]
IC₅₀ Value 2.5 µM for hACC2[1]
Potential Application Obesity studies[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE. This includes:

  • Safety goggles or a face shield to protect against splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

  • Closed-toe shoes.

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal.

  • Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items such as weighing boats, spatulas, and contaminated bench paper, in a designated, leak-proof, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as hazardous liquid waste. Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Deface the original label before disposal.[2]

3. Waste Container Management:

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical waste. For this compound, which is likely dissolved in an organic solvent for experimental use, a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The accumulation start date must also be clearly marked.[3][4]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[2][3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials.[5] Use secondary containment for all liquid hazardous waste to prevent spills.[2][5]

4. Request for Disposal: Once the waste container is full (typically no more than 90% capacity), or if the waste has been accumulating for a period defined by your institution's policy (often 90 or 180 days), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.[3] Follow their specific procedures for waste pickup and documentation.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid Solid Waste (e.g., powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, scalpels) waste_type->sharps Sharps empty Empty Container waste_type->empty Empty collect_solid 3a. Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid 3b. Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps 3c. Dispose in Sharps Container sharps->collect_sharps rinse 3d. Triple-Rinse Container empty->rinse storage 7. Store Waste Container in Designated Area collect_solid->storage collect_liquid->storage collect_sharps->storage collect_rinsate 4. Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate deface_label 5. Deface Original Label rinse->deface_label collect_rinsate->collect_liquid dispose_container 6. Dispose of Container per Institutional Policy deface_label->dispose_container pickup 8. Request EHS Pickup When Full or Timed Out storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, any experiment generating waste containing this compound should be preceded by a thorough review of the institution's chemical hygiene plan and the creation of a standard operating procedure (SOP) that includes waste disposal.

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific policies and procedures for hazardous waste disposal and, if possible, obtain the Safety Data Sheet (SDS) for this compound from the manufacturer.

References

Essential Safety and Handling Guidelines for hACC2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of hACC2-IN-1, a potent acetyl-CoA carboxylase 2 (ACC2) inhibitor. The following procedural guidance is based on general best practices for handling potent, powdered research compounds in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidelines are based on general knowledge of handling potent kinase inhibitors and cytotoxic agents in a research environment. It is imperative to obtain the official SDS from the supplier before handling this compound. The information below should be used as a supplementary resource to, not a replacement for, the supplier-provided SDS.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of controlling exposure, with PPE serving as a critical secondary barrier.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact. Double gloving is recommended when handling potent compounds.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Full-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation.
Face Shield -Recommended in addition to goggles when there is a significant risk of splashes.

Operational Handling Plan

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Preparation and Weighing:
  • Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood.

  • Weighing: Use a balance inside the ventilated enclosure. Tare the weigh boat and carefully add the compound to avoid generating dust.

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily available in the designated handling area.

Dissolution:
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound within the ventilated enclosure.

  • Mixing: Cap the vessel securely before mixing or vortexing to prevent aerosols.

Experimental Use:
  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Transport: When moving solutions outside of the fume hood, use sealed, secondary containers.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment. As a potent kinase inhibitor, it should be treated as hazardous chemical waste.

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) and collect the cleaning materials as solid hazardous waste.

  • Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 weigh Weigh Powder prep3->weigh Enter Handling Phase dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid Generate Solid Waste collect_liquid Collect Liquid Waste experiment->collect_liquid Generate Liquid Waste decontaminate Decontaminate Surfaces collect_solid->decontaminate collect_liquid->decontaminate waste_pickup Schedule Waste Pickup decontaminate->waste_pickup

Caption: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound.

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